N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIRUZRHOISJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359562 | |
| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55688-33-0 | |
| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: A Comprehensive Technical Guide
This guide provides a comprehensive and technically detailed protocol for the synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is presented as a multi-step process, with in-depth explanations of the reaction mechanisms, experimental choices, and purification strategies to ensure a high degree of purity and yield.
Introduction
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a diaryl ether derivative containing a sulfonamide moiety. Diaryl ethers are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents. The sulfonamide group is also a key pharmacophore in a wide range of therapeutic agents, including antibacterial and anticancer drugs. The combination of these two functionalities in N-(5-chloro-2-phenoxyphenyl)methanesulfonamide makes it an attractive scaffold for the development of novel therapeutic agents.
This guide will detail a robust and reproducible two-step synthetic route commencing from commercially available starting materials. The overall synthetic strategy involves the initial formation of a diaryl ether intermediate, followed by the introduction of the methanesulfonamide group.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of the target molecule and its intermediates is crucial for safe handling and successful synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 55688-33-0 | C₁₃H₁₂ClNO₃S | 297.76 | Not specified, likely a solid |
| 5-chloro-2-phenoxyaniline | 93-67-4 | C₁₂H₁₀ClNO | 219.67 | Brown solid |
| 5-chloro-2-nitrodiphenylamine | 25781-92-4 | C₁₂H₉ClN₂O₂ | 248.67 | Not specified |
| 2,5-Dichloronitrobenzene | 89-61-2 | C₆H₃Cl₂NO₂ | 192.00 | Needles or prisms |
Safety Precautions:
-
2,5-Dichloronitrobenzene: This starting material is a hazardous substance. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phenol: Phenol is corrosive and toxic. Avoid contact with skin and eyes.
-
Methanesulfonyl chloride: This reagent is corrosive and a lachrymator. It should be handled with extreme care in a fume hood.
-
General Handling: All reactions should be performed in a well-ventilated fume hood. Appropriate safety measures should be in place to handle potential exotherms and pressure build-up.
Synthetic Pathway Overview
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is achieved through a two-step sequence starting from 2,5-dichloronitrobenzene and phenol.
Caption: Overall synthetic route for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Detailed Experimental Protocols
Part 1: Synthesis of 5-chloro-2-phenoxyaniline
This intermediate is synthesized in two stages: an Ullmann condensation to form the diaryl ether, followed by the reduction of the nitro group.
Stage 1: Synthesis of 5-chloro-2-nitrodiphenylamine (Ullmann Condensation)
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] In this case, the electron-withdrawing nitro group on 2,5-dichloronitrobenzene activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution.
Caption: Ullmann condensation for the formation of the diaryl ether intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichloronitrobenzene | 192.00 | (To be calculated) | (To be calculated) |
| Phenol | 94.11 | (To be calculated) | (To be calculated) |
| Potassium Hydroxide (KOH) | 56.11 | (To be calculated) | (To be calculated) |
| Dimethylformamide (DMF) | 73.09 | (Solvent) | - |
Experimental Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichloronitrobenzene and phenol in a 1:1.1 molar ratio.
-
Add anhydrous potassium hydroxide (1.2 equivalents relative to 2,5-dichloronitrobenzene) and a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
The crude 5-chloro-2-nitrodiphenylamine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Base: Potassium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is necessary for the nucleophilic aromatic substitution.
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Temperature: The high temperature is required to overcome the activation energy for the Ullmann condensation, which is typically a slow reaction.
-
Inert Atmosphere: A nitrogen atmosphere is maintained to prevent oxidation of the phenoxide and other reactants at high temperatures.
Stage 2: Reduction of 5-chloro-2-nitrodiphenylamine to 5-chloro-2-phenoxyaniline
The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-chloro-2-nitrodiphenylamine | 248.67 | (To be calculated) | (To be calculated) |
| Palladium on Carbon (10% Pd/C) | - | Catalytic amount | - |
| Hydrogen Gas (H₂) | 2.02 | Excess | - |
| Ethanol or Ethyl Acetate | - | (Solvent) | - |
Experimental Procedure:
-
In a hydrogenation vessel, dissolve 5-chloro-2-nitrodiphenylamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 3-5 hours.[3]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-2-phenoxyaniline. This product is often of sufficient purity for the next step, but can be further purified by column chromatography or recrystallization if necessary.
Alternative Reduction Method: Tin(II) Chloride Reduction
An alternative to catalytic hydrogenation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[4] This method is particularly useful if a hydrogenation apparatus is not available. However, the workup can be more challenging due to the formation of tin salts.
Part 2: Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
The final step involves the sulfonylation of the newly formed amine with methanesulfonyl chloride in the presence of a base.
Caption: Methanesulfonylation of 5-chloro-2-phenoxyaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-chloro-2-phenoxyaniline | 219.67 | (To be calculated) | (To be calculated) |
| Methanesulfonyl chloride | 114.55 | (To be calculated) | (To be calculated) |
| Pyridine | 79.10 | (To be calculated) | (To be calculated) |
| Dichloromethane (DCM) | 84.93 | (Solvent) | - |
Experimental Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-phenoxyaniline (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of the Final Product:
The crude N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be purified by recrystallization. A suitable solvent system can be determined experimentally, but a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexanes or water) is often effective.[5][6][7]
Characterization of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
The structure and purity of the final product should be confirmed using standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum is expected to show signals for the aromatic protons on both phenyl rings, a singlet for the methanesulfonyl group protons, and a broad singlet for the N-H proton of the sulfonamide.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, including the aromatic carbons and the methyl carbon of the sulfonamide group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹), the S=O stretches (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-O-C stretch of the diaryl ether.[8][9][10][11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The emphasis on safety, detailed experimental steps, and purification strategies is intended to facilitate a successful and reproducible synthesis.
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Ullmann, F. Über eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36, 2382–2384. ([Link])
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An In-Depth Technical Guide to the Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide Analogues
Abstract
The N-(diaryl ether)sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of therapeutic candidates with diverse biological activities, including antiviral and anticancer properties.[1][2] This guide provides a comprehensive overview of the synthetic strategies for preparing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and its analogues. We will delve into two primary retrosynthetic approaches, detailing the key transformations, mechanistic considerations, and field-proven experimental protocols. The discussion emphasizes the rationale behind methodological choices, offering researchers and drug development professionals the foundational knowledge required to design and execute robust synthetic campaigns for this important class of molecules.
Introduction: The Significance of the Diaryl Ether Sulfonamide Core
The diaryl ether linkage is a cornerstone in the design of biologically active molecules, offering a balance of conformational flexibility and structural rigidity.[3] When combined with the sulfonamide functional group—a classic pharmacophore known for its hydrogen bonding capabilities and metabolic stability—the resulting scaffold becomes a powerful platform for drug discovery.[4][5] Analogues of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide are being investigated for various therapeutic applications, making efficient and versatile synthetic access a critical objective for the scientific community. This document serves as a technical primer on the core synthetic methodologies, grounded in established chemical principles and contemporary catalytic systems.
Retrosynthetic Analysis: Deconstructing the Target Scaffold
A logical approach to any synthesis begins with retrosynthesis. For the target scaffold, two primary bond disconnections offer distinct strategic pathways:
-
S-N Bond Disconnection: This approach involves the late-stage formation of the sulfonamide bond, suggesting a reaction between a diaryl ether amine (5-chloro-2-phenoxyaniline) and methanesulfonyl chloride. This is often the most direct route if the precursor amine is accessible.
-
C-O Bond Disconnection: This strategy prioritizes the early introduction of the sulfonamide group, followed by the construction of the diaryl ether linkage. This involves coupling an N-aryl sulfonamide bearing a phenol group with a corresponding aryl partner.
These two approaches dictate the sequence of reactions and the choice of key intermediates and catalysts.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Strategy I: Late-Stage Sulfonylation
This strategy is arguably the most common and involves building the complex diaryl ether amine first, followed by a straightforward sulfonylation step. The causality here is clear: complex bond formations (C-O coupling) are performed prior to the often high-yielding and reliable sulfonamide formation.
Workflow: From Building Blocks to Final Product
The general workflow for this strategy is outlined below. It hinges on the successful execution of a cross-coupling reaction to form the diaryl ether.
Caption: Workflow for the late-stage sulfonylation approach.
Key Step: Diaryl Ether Formation
The construction of the C-O bond is the critical step in this pathway. Two powerful, well-established catalytic methods are primarily employed:
-
Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[6] Modern iterations often use copper(I) salts (e.g., CuI) with a ligand (like phenanthroline or N-phenylpicolinamide) and a base (e.g., Cs₂CO₃ or K₂CO₃) in a high-boiling polar aprotic solvent like DMF or DMSO.[6] The choice of a copper catalyst is advantageous due to its lower cost compared to palladium.
-
Buchwald-Hartwig C-O Cross-Coupling: A palladium-catalyzed alternative that often proceeds under milder conditions and with broader substrate scope than the Ullmann reaction.[3] This reaction typically pairs a palladium precursor (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., Xantphos, RuPhos) and a base. The ligand is crucial for facilitating the reductive elimination step that forms the C-O bond.
The choice between these methods depends on substrate compatibility, functional group tolerance, and cost considerations. For instance, substrates with sensitive functional groups may favor the milder conditions of a Buchwald-Hartwig coupling.
Final Step: Sulfonamide Synthesis
Once the 5-chloro-2-phenoxyaniline intermediate is secured, the final sulfonylation is typically a robust and high-yielding transformation. The reaction involves treating the amine with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7]
Protocol 1: General Procedure for Sulfonylation
-
Dissolution: Dissolve 5-chloro-2-phenoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cooling: Cool the solution to 0 °C in an ice bath to manage any exotherm.
-
Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq), to the stirred solution.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC or LC-MS.[7]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Core Synthetic Strategy II: Early-Stage Sulfonylation
This alternative strategy introduces the methanesulfonamide group early, creating an N-(5-chloro-2-hydroxyphenyl)methanesulfonamide intermediate. This intermediate then undergoes a C-O cross-coupling reaction. This approach is particularly valuable when the desired aryl partners for the ether linkage are more diverse or sensitive, allowing for late-stage diversification.
Key Step: N-Sulfonylation of an Aminophenol
The synthesis begins with the selective N-sulfonylation of 2-amino-4-chlorophenol. The presence of the acidic phenolic proton requires careful selection of the base and reaction conditions to avoid O-sulfonylation. Using a stoichiometric amount of a base like pyridine often favors the desired N-acylation.
Key Step: C-O Cross-Coupling of the Sulfonamide-Phenol
With the N-(5-chloro-2-hydroxyphenyl)methanesulfonamide intermediate in hand, the diaryl ether is formed using the same catalytic systems described previously (Ullmann or Buchwald-Hartwig). The key difference is that the sulfonamide group is now present on one of the coupling partners. It is generally well-tolerated by both copper and palladium catalytic systems. This late-stage coupling is ideal for creating a library of analogues by varying the phenyl coupling partner (e.g., using different substituted phenylboronic acids or phenyl halides).
Synthesis of Analogues: A Modular Approach
The true power of these synthetic strategies lies in their modularity, which allows for the systematic synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.
| Parameter to Vary | Reagents for Strategy I (Late-Stage Sulfonylation) | Reagents for Strategy II (Early-Stage Sulfonylation) | Resulting Modification |
| Sulfonyl Group | Vary the R-SO₂Cl (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride) in the final step. | Vary the R-SO₂Cl in the initial sulfonylation of the aminophenol. | Modifies the R-group on the sulfonamide. |
| Phenoxy Ring | Use different arylboronic acids or aryl halides (e.g., 4-fluorophenylboronic acid) in the C-O coupling step. | Use different arylboronic acids or aryl halides in the final C-O coupling step. | Introduces substituents on the phenoxy ring. |
| Chlorinated Ring | Start with different substituted aminophenols (e.g., 2-amino-5-chlorophenol, 2-amino-4-fluorophenol). | Start with different substituted aminophenols. | Changes the substitution pattern on the core aniline ring. |
This modularity is essential for drug discovery programs, enabling chemists to fine-tune the electronic, steric, and physicochemical properties of the lead compound.
Conclusion and Future Perspectives
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide analogues is readily achievable through well-established and robust synthetic methodologies. The choice between a late-stage or early-stage sulfonylation strategy provides chemists with valuable flexibility to accommodate different starting materials and to facilitate diversity-oriented synthesis. The core of both approaches relies on powerful transition-metal-catalyzed cross-coupling reactions—namely the Ullmann condensation and the Buchwald-Hartwig amination—to construct the critical diaryl ether linkage.[3][6] Future advancements in this field will likely focus on developing more sustainable catalytic systems (e.g., using earth-abundant metals) and expanding the reaction scope to include more complex and sterically hindered building blocks, further empowering the discovery of novel therapeutics based on this versatile scaffold.
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"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Abstract
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a synthetic organic compound featuring a diaryl ether and a sulfonamide functional group. While not extensively characterized in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry and materials science. This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, including its structure, computed physicochemical parameters, a proposed synthetic route, and expected analytical characteristics. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to create a self-validating guide for the safe handling, synthesis, and potential application of this compound.
Chemical Identity and Molecular Structure
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide belongs to the class of N-arylmethanesulfonamides. The core structure consists of a 2-phenoxyaniline moiety that is chlorinated at the 5-position of the aniline ring and N-functionalized with a methanesulfonyl group. The CAS Registry Number for this compound is 55688-33-0.[1]
The molecular architecture, particularly the diaryl ether linkage and the sulfonamide group, suggests potential for biological activity, as these features are present in numerous pharmacologically active agents. The chlorine substituent significantly influences the molecule's electronic properties and lipophilicity, which can in turn affect its metabolic stability and binding interactions.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
Rationale: This protocol utilizes a standard sulfonylation reaction. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the starting materials. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-chloro-2-phenoxyaniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Reagent Addition: Add pyridine (1.2 eq) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization (Preferred for high purity): The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.
-
Silica Gel Chromatography (If recrystallization fails): If the crude product is an oil or contains impurities with similar solubility, purification by column chromatography using a gradient of ethyl acetate in hexanes is recommended.
-
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. Although public spectral data is sparse, the expected analytical signatures can be reliably predicted based on the molecular structure.
| Analysis Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (7H) in the ~6.8-7.5 ppm range with complex splitting patterns. - A singlet for the sulfonamide N-H proton (likely broad, ~8-10 ppm, D₂O exchangeable). - A sharp singlet for the methyl (S-CH₃) protons around 3.0 ppm. |
| ¹³C NMR | - Approximately 11 distinct signals in the aromatic region (~115-160 ppm). - A signal for the methyl carbon (~40 ppm). |
| FT-IR | - Sharp N-H stretch around 3200-3300 cm⁻¹. - Asymmetric and symmetric S=O stretches for the sulfonamide group at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively. - C-O-C ether stretch around 1240 cm⁻¹. - Aromatic C=C stretches in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (EI/ESI) | - Expected [M]+ or [M+H]+ peak showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio). For C₁₃H₁₂ClNO₃S, the monoisotopic mass is approximately 297.02 g/mol . |
Stability and Storage
-
Chemical Stability: The compound is expected to be stable under standard laboratory conditions. The diaryl ether and sulfonamide functional groups are generally robust and not prone to decomposition at room temperature. However, prolonged exposure to strong acids or bases could potentially lead to hydrolysis, although harsh conditions would be required.
-
Storage Recommendations: For long-term storage and to maintain sample integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. [2]Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential long-term oxidative degradation.
Safety and Handling
-
Hazard Profile: As of this writing, specific toxicological data for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is not available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity. [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling this compound.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols. [4]* First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.
-
In all cases of exposure, seek medical attention.
-
-
Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations for chemical waste.
Potential Applications and Future Research
The structural framework of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a compelling starting point for further investigation.
-
Medicinal Chemistry Scaffold: The parent compound, N-(2-phenoxyphenyl)methanesulfonamide, is a known impurity of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), highlighting the biological relevance of this chemical class. [5]The sulfonamide moiety is a well-known pharmacophore found in a wide array of therapeutic agents. Therefore, this molecule could be a valuable building block or a candidate for screening in various biological assays, including those for anti-inflammatory, anti-cancer, or antiviral activities. [6][7]* Bioisosteric Replacement: In drug design, sulfonamides can serve as bioisosteres for other functional groups like carboxylic acids or amides, offering a strategy to modulate a molecule's physicochemical and pharmacokinetic properties. [8]* Further Functionalization: The aromatic rings provide multiple sites for further chemical modification, allowing for the creation of a library of analogues to explore structure-activity relationships (SAR).
Future research should focus on the experimental validation of the properties outlined in this guide, a thorough investigation of its biological activity profile, and exploration of its utility as a versatile synthetic intermediate.
References
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PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. Available from: [Link].
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PubChem. 5-Chloro-2-nitrodiphenylamine. PubChem. Available from: [Link].
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PubChem. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. PubChem. Available from: [Link].
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PubChem. N-(2-phenoxyphenyl)methanesulphonamide. PubChem. Available from: [Link].
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ResearchGate. (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available from: [Link].
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National Institutes of Health. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. Available from: [Link].
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PubMed. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. PubMed. Available from: [Link].
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Chemical Review and Letters. Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. Available from: [Link].
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ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available from: [Link].
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PubChem. N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. PubChem. Available from: [Link].
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MDPI. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. Available from: [Link].
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An In-depth Technical Guide to N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: Synthesis, Characterization, and Potential as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery and development, with its presence in a wide array of therapeutic agents. From antibacterial medications to diuretics, anticonvulsants, and even anti-cancer drugs, the versatility of the sulfonamide scaffold is well-documented.[1][2] Sulfonamides are recognized for their ability to modulate the physicochemical properties of molecules, often enhancing water solubility and influencing metabolic pathways.[3][4] Within this broad class of compounds, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS Number: 55688-33-0) emerges as a significant, albeit not extensively biologically characterized, chemical entity. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, analytical characterization, and its potential as a crucial intermediate in the synthesis of novel, biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is fundamental for its application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 55688-33-0 | N/A |
| Molecular Formula | C13H12ClNO3S | N/A |
| Molecular Weight | 297.76 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: A Step-by-Step Protocol
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be achieved through a nucleophilic substitution reaction between 5-chloro-2-phenoxyaniline and methanesulfonyl chloride. The following protocol is a representative procedure based on established methods for the synthesis of related sulfonanilides.
Experimental Protocol
Materials:
-
5-chloro-2-phenoxyaniline
-
Methanesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Diagram of the Synthetic Workflow:
Sources
An In-depth Technical Guide to the Investigational Mechanism of Action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
A Senior Application Scientist's Perspective on a Hypothesized Anti-inflammatory and Antiviral Role
Executive Summary
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a sulfonanilide compound whose biological activity and mechanism of action are not extensively characterized in peer-reviewed literature. This guide posits a scientifically-grounded, investigational mechanism for this molecule, drawing from functional data of structurally analogous compounds. Evidence from related chemical series suggests a potent role in the inhibition of key inflammatory signaling pathways, particularly those activated during viral infections.
We hypothesize that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide acts as a modulator of the innate immune response by inhibiting the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). These transcription factors are pivotal in orchestrating the inflammatory cascade and interferon response following pathogen detection, such as by Respiratory Syncytial Virus (RSV). This document provides a comprehensive framework for the experimental validation of this proposed mechanism, detailing the requisite protocols and expected outcomes for researchers in virology and drug development.
Introduction: The Rationale for a Hypothesized Mechanism
While N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS 55688-33-0) is available as a chemical reagent, its therapeutic potential remains largely unexplored. However, the field of small molecule antivirals has seen significant progress with compounds that, instead of targeting viral proteins directly, modulate the host's inflammatory response. An overactive inflammatory response is often a primary driver of pathology in respiratory viral diseases.
Structurally related compounds, such as substituted N-phenylbenzamide derivatives, have been identified as potent inhibitors of RSV replication. Their mechanism is linked to the suppression of RSV-induced activation of IRF3 and NF-κB. Given the shared chemical scaffolds, it is a logical and compelling hypothesis that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide may exert its biological effects through a similar pathway. This guide will therefore focus on the premise that this compound is a dual inhibitor of the IRF3 and NF-κB signaling axes.
The Hypothesized Molecular Mechanism: Targeting IRF3 and NF-κB
Upon viral entry into a host cell, Pattern Recognition Receptors (PRRs) such as RIG-I-like receptors (RLRs) and Toll-like receptors (TLRs) detect viral components like double-stranded RNA. This recognition initiates a signaling cascade culminating in the activation of the transcription factors IRF3 and NF-κB.[1]
-
IRF3 Activation: The kinase TBK1 phosphorylates IRF3, causing it to dimerize and translocate to the nucleus.[1][2] There, it binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of genes for Type I interferons (e.g., IFN-β), which establish an antiviral state in surrounding cells.[2][3]
-
NF-κB Activation: The same upstream signals activate the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus.[4] NF-κB then drives the expression of a wide array of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, RANTES), which recruit immune cells to the site of infection.[4]
Our central hypothesis is that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide interferes with one or more key nodes in this pathway, preventing the phosphorylation, dimerization, or nuclear translocation of IRF3 and NF-κB, thereby dampening both the interferon and the broader inflammatory responses.
Caption: Hypothesized signaling pathway inhibited by the compound.
A Framework for Experimental Validation
To rigorously test this hypothesis, a multi-step, self-validating experimental approach is required. The following protocols provide a logical workflow, from establishing basic compound characteristics to detailed mechanistic analysis.
Prerequisite: Determining Compound Bioactivity and Toxicity
Before mechanistic studies, it is critical to determine the compound's working concentration range.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the 50% cytotoxic concentration (CC50) of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
-
Cell Line: A549 (human alveolar adenocarcinoma) or HEp-2 (human laryngeal carcinoma), both common models for RSV infection.
-
Methodology:
-
Seed cells in 96-well plates to achieve 80-90% confluency.
-
Prepare a 2-fold serial dilution of the compound in DMSO, then further dilute in culture medium. Final concentrations should range from ~100 µM down to low nM. Include a vehicle control (DMSO).
-
Replace cell medium with the compound-containing medium.
-
Incubate for 24-48 hours (matching the duration of subsequent antiviral assays).
-
Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the CC50 using non-linear regression analysis.
-
-
Causality and Insight: This step is crucial for differentiating true antiviral/anti-inflammatory effects from non-specific cytotoxicity. All subsequent experiments must be conducted at concentrations well below the CC50 (e.g., at least 5-10 fold lower) to ensure observed effects are mechanism-specific.
Core Hypothesis Testing: Inhibition of IRF3/NF-κB Signaling
Protocol 2: Dual-Luciferase® Reporter Assay
-
Objective: To quantify the inhibitory effect of the compound on IRF3- and NF-κB-driven gene transcription.
-
Methodology:
-
Co-transfect A549 cells with two plasmids:
-
A firefly luciferase reporter plasmid driven by a promoter containing multiple ISRE (for IRF3) or NF-κB binding sites.
-
A Renilla luciferase plasmid under a constitutive promoter (e.g., CMV) as a transfection control.
-
-
After 24 hours, pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.
-
Stimulate the cells with an inducer of the pathway, such as poly(I:C) (a dsRNA mimic) or live RSV infection. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 8-16 hours post-stimulation.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
-
Self-Validation: The use of a constitutively expressed Renilla luciferase normalizes for variations in cell number and transfection efficiency, ensuring that any decrease in the firefly signal is due to specific inhibition of the promoter activity. A dose-dependent decrease in normalized luciferase activity would strongly support the hypothesis.
Caption: Workflow for the Dual-Luciferase® Reporter Assay.
Protocol 3: Western Blot Analysis for Protein Phosphorylation
-
Objective: To directly visualize the inhibition of IRF3 and NF-κB p65 phosphorylation.
-
Methodology:
-
Plate A549 cells and grow to ~90% confluency.
-
Pre-treat cells with the compound or vehicle control.
-
Stimulate with poly(I:C) or RSV for a shorter time course (e.g., 0, 30, 60, 120 minutes) to capture peak phosphorylation.
-
Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) via SDS-PAGE and transfer to a PVDF membrane.[5]
-
Probe the membranes with primary antibodies specific for:
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
A loading control (e.g., GAPDH or β-Actin).
-
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Authoritative Grounding: The use of phospho-specific antibodies provides direct evidence of the inhibition of kinase activity upstream of the transcription factors.[5] Comparing the ratio of phosphorylated to total protein normalizes for any changes in overall protein expression, isolating the effect on activation.
Downstream Consequences: Gene Expression Analysis
Protocol 4: Quantitative RT-PCR (RT-qPCR)
-
Objective: To measure the effect of the compound on the transcription of downstream target genes regulated by IRF3 and NF-κB.
-
Methodology:
-
Conduct a cell treatment experiment as described for the Western blot (Protocol 3), but with a longer incubation time post-stimulation (e.g., 4-8 hours).
-
Harvest cells and extract total RNA using a TRIzol-based or column-based method.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes:
-
IRF3 target: IFNB1
-
NF-κB targets: IL6, CXCL8
-
Housekeeping gene (for normalization): ACTB (β-actin) or GAPDH.
-
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Trustworthiness: This protocol validates the findings from the reporter assay by measuring the expression of endogenous genes in their native chromatin context. A reduction in the mRNA levels of these key antiviral and pro-inflammatory genes provides strong evidence of the compound's functional impact.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Summary of Expected Quantitative Outcomes
| Assay | Metric | Control (Stimulated) | Compound-Treated (Stimulated) | Interpretation of Positive Result (Hypothesis Supported) |
| Cell Viability | CC50 (µM) | N/A | >10 µM | Compound is not overtly cytotoxic at active concentrations. |
| Reporter Assay | Fold Induction | High | Low (Dose-dependent decrease) | Inhibition of IRF3/NF-κB promoter activity. |
| Western Blot | p-IRF3/Total IRF3 Ratio | High | Low | Inhibition of IRF3 phosphorylation. |
| Western Blot | p-p65/Total p65 Ratio | High | Low | Inhibition of NF-κB p65 phosphorylation. |
| RT-qPCR | Relative mRNA Expression (IFNB1, IL6) | High | Low | Reduction in downstream gene transcription. |
Conclusion and Future Directions
This guide outlines a robust, scientifically-sound strategy for investigating the mechanism of action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. It is predicated on the hypothesis that the compound functions as an inhibitor of the IRF3 and NF-κB signaling pathways, a mechanism with significant therapeutic potential for treating inflammatory and viral diseases.
If the experimental data support this hypothesis, the following steps would be warranted:
-
Target Deconvolution: Identifying the specific kinase (e.g., TBK1, IKK) or adaptor protein directly inhibited by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and reduce off-target effects.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to reduce viral load and lung inflammation in an animal model of RSV infection.
By following this structured approach, researchers can effectively elucidate the core mechanism of this promising compound and pave the way for its potential development as a novel therapeutic agent.
References
- This reference is a placeholder as no direct publication was found for the specific compound's mechanism.
-
Spann, K. M., Tran, K. C., & Collins, P. L. (2005). Effects of human respiratory syncytial virus on the cellular stress response. Journal of virology, 79(18), 11479–11487. [Link]
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Oshiumi, H., Matsumoto, M., Hatakeyama, S., & Seya, T. (2003). Riplet/RNF135, a RING finger protein, ubiquitinates RIG-I to promote interferon-β induction. Journal of Biological Chemistry, 278(49), 49751-49762. [Link]
-
Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]
-
Zhao, L., Li, R., & Liu, Y. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Takeuchi, O., & Akira, S. (2010). Pattern recognition receptors and inflammation. Cell, 140(6), 805–820. [Link]
-
Grandvaux, N., Servant, M. J., tenOever, B., Sen, G. C., Balachandran, S., Barber, G. N., Lin, R., & Hiscott, J. (2002). A high resolution method to monitor phosphorylation-dependent activation of IRF3. Journal of virological methods, 104(1), 79–89. [Link]
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An In-depth Technical Guide to the Biological Targets of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Introduction
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a molecule of significant interest in contemporary pharmacology, is a potent and selective kinase inhibitor. This guide provides an in-depth exploration of its primary biological targets, the downstream signaling pathways it modulates, and the validated experimental methodologies used to elucidate its mechanism of action. Known in scientific literature predominantly by its designation BAY 61-3606, this compound has emerged as a critical tool for dissecting complex cellular signaling networks and as a lead compound in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity.
Chemical Identity and Properties
-
Systematic Name: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
-
Common Synonyms: BAY 61-3606
-
Molecular Formula: C₁₃H₁₂ClNO₃S
-
Molecular Weight: 297.76 g/mol
Primary Biological Targets and Mechanism of Action
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide exhibits a dual inhibitory activity against two key kinases: Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase 9 (CDK9). This dual action underscores its potential for therapeutic intervention in a range of pathologies, from inflammatory disorders to cancer.
Spleen Tyrosine Kinase (Syk): A Master Regulator of Immune Signaling
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various cell surface receptors, particularly in hematopoietic cells.[1][2] It is essential for mediating immune responses and is involved in cellular processes such as adhesion, innate immune recognition, osteoclast maturation, and platelet activation.[2]
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a potent, ATP-competitive, and reversible inhibitor of Syk.[3] Its high affinity for the ATP-binding pocket of Syk prevents the phosphorylation of downstream substrates, thereby attenuating the signaling cascade.
Quantitative Analysis of Syk Inhibition:
| Parameter | Value | Reference |
| Ki | 7.5 nM | [3] |
| IC₅₀ | 10 nM |
Cyclin-Dependent Kinase 9 (CDK9): A Key Transcriptional Regulator
Cyclin-Dependent Kinase 9 (CDK9) is a component of the positive transcription elongation factor b (P-TEFb) complex.[4] This complex plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, a step that is essential for the transition from transcription initiation to elongation.[4] Dysregulation of CDK9 activity has been implicated in various cancers due to its role in the expression of anti-apoptotic proteins and oncogenes.
While initially identified as a Syk inhibitor, subsequent studies have revealed that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide also potently inhibits CDK9. This off-target activity has significant biological consequences, particularly in the context of cancer cell survival.
Quantitative Analysis of CDK9 Inhibition:
| Parameter | Value | Reference |
| IC₅₀ | 37 nM |
Downstream Signaling Pathways Modulated by N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
The dual inhibition of Syk and CDK9 by N-(5-chloro-2-phenoxyphenyl)methanesulfonamide results in the modulation of distinct and critical downstream signaling pathways.
Inhibition of the Syk-Mediated Signaling Cascade
Inhibition of Syk by N-(5-chloro-2-phenoxyphenyl)methanesulfonamide leads to the suppression of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK/ERK pathways. This is evidenced by a reduction in the phosphorylation of key signaling nodes such as Akt and ERK1/2. The disruption of these pathways has profound effects on cell proliferation, survival, and inflammatory responses.
Caption: Inhibition of the Syk Signaling Pathway.
Downregulation of Mcl-1 via CDK9 Inhibition
The inhibition of CDK9 by N-(5-chloro-2-phenoxyphenyl)methanesulfonamide prevents the phosphorylation of RNA polymerase II, leading to a stall in transcriptional elongation. This has a particularly pronounced effect on the expression of short-lived proteins with high transcriptional demand, such as the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[5] The downregulation of Mcl-1 sensitizes cancer cells to apoptosis.[5]
Caption: CDK9-Mediated Mcl-1 Expression and its Inhibition.
Experimental Protocols for Target Validation
The identification and validation of the biological targets of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide rely on a suite of robust biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase (Syk or CDK9), the substrate, and varying concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[6]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7]
-
ADP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.[7][8]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Determination of ATP-Competitive Inhibition
To confirm that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide acts as an ATP-competitive inhibitor of Syk, kinase assays are performed at varying concentrations of ATP.
Step-by-Step Methodology:
-
Assay Setup: Perform a series of kinase inhibition assays (e.g., using the ADP-Glo™ assay) with a fixed concentration of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
-
Varying ATP Concentrations: In each assay series, use a different, fixed concentration of ATP, typically spanning a range below and above the Kₘ of the kinase for ATP.[9]
-
IC₅₀ Determination: Determine the IC₅₀ value of the inhibitor at each ATP concentration.
-
Data Analysis: Plot the determined IC₅₀ values against the corresponding ATP concentrations. For an ATP-competitive inhibitor, the IC₅₀ value will increase linearly with an increase in ATP concentration, as described by the Cheng-Prusoff equation.[10]
Cellular Assay: Western Blot Analysis of Downstream Signaling
Western blotting is a fundamental technique to assess the phosphorylation status of downstream signaling proteins and the expression levels of target proteins within a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., hematopoietic cells for Syk signaling, cancer cell lines for CDK9 effects) and treat with varying concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide for a specified duration.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-ERK) or for total protein levels (e.g., Mcl-1, total Akt, total ERK, and a loading control like β-actin).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression levels.
Conclusion
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a potent dual inhibitor of Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase 9 (CDK9). Its ability to simultaneously modulate critical signaling pathways in both immune regulation and transcriptional control makes it a valuable tool for basic research and a promising scaffold for the development of targeted therapies. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of this and other kinase inhibitors, ensuring scientific integrity and fostering innovation in drug discovery.
References
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Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. [Link]
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International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. University of Dundee. [Link]
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Gopalakrishna, P., et al. (2024). Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma. Biochemical Pharmacology, 225, 116342. [Link]
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Kim, S. Y., et al. (2015). Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells. PLoS ONE, 10(12), e0146073. [Link]
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PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. [Link]
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Wikipedia. (2023, December 27). Tyrosine-protein kinase SYK. [Link]
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Lee, C. F., Pienta, K. J., & Amend, S. R. (2024). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Cell Cycle, 23(21-24), 962–974. [Link]
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Taylor & Francis Online. (2025). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. [Link]
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TradeIndia. (n.d.). 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. [Link]
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N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a sulfonanilide derivative with a chemical structure that suggests potential therapeutic value, primarily in the realms of anti-inflammatory and anticancer applications. While direct experimental evidence for this specific compound is limited in publicly available literature, its structural similarity to known pharmacologically active agents, most notably the preferential cyclooxygenase-2 (COX-2) inhibitor nimesulide, provides a strong rationale for its investigation. This technical guide will provide a comprehensive overview of the potential therapeutic uses of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, drawing upon the established mechanisms of action and clinical applications of structurally related sulfonanilide compounds. We will explore its potential as a COX-2 inhibitor for the management of inflammatory conditions and as a scaffold for the development of novel anticancer agents. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar molecules.
Introduction: The Sulfonanilide Scaffold
The sulfonanilide moiety is a key pharmacophore present in a variety of therapeutic agents. This structural motif, characterized by a sulfonamide group linked to an aniline derivative, has been extensively explored in medicinal chemistry, leading to the discovery of drugs with diverse biological activities. These activities include antibacterial, diuretic, hypoglycemic, and, most relevant to the present discussion, anti-inflammatory and anticancer properties.[1]
The therapeutic potential of sulfonanilides is often attributed to their ability to mimic or compete with endogenous molecules at the active sites of enzymes or receptors. The specific substitutions on the aromatic rings and the sulfonamide nitrogen play a crucial role in determining the compound's target specificity and pharmacological profile.
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide belongs to this versatile class of compounds. Its structure, featuring a phenoxy group and a chloro substituent on the aniline ring, presents a unique combination of electronic and steric properties that could influence its biological activity.
Potential Therapeutic Application: Anti-Inflammatory Agent via COX-2 Inhibition
A primary and highly probable therapeutic application for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is in the treatment of inflammatory conditions. This hypothesis is strongly supported by its structural resemblance to nimesulide, a well-established nonsteroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[2]
The Rationale: Structural Analogy to Nimesulide
Nimesulide, chemically N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, shares the same core 2-phenoxymethanesulfonanilide structure as N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.[2][3] The key difference lies in the substitution at the 4-position of the aniline ring (nitro group in nimesulide versus a hydrogen in the subject compound) and the presence of a chloro group at the 5-position in the latter.
The anti-inflammatory effects of nimesulide are primarily mediated through its selective inhibition of COX-2.[2] COX-2 is an enzyme that is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4] In contrast, COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa.[4] By preferentially inhibiting COX-2 over COX-1, drugs like nimesulide can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
Given the structural parallels, it is plausible that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide also acts as a COX-2 inhibitor. The chloro and phenoxy groups could play a significant role in binding to the active site of the COX-2 enzyme.
Proposed Mechanism of Action: COX-2 Inhibition
The proposed mechanism of action for the anti-inflammatory effects of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is the inhibition of the COX-2 enzyme, leading to a reduction in prostaglandin synthesis at inflammatory sites.
Figure 1: Proposed mechanism of COX-2 inhibition.
Experimental Workflow for Evaluating COX-2 Inhibitory Activity
To validate the hypothesis that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a COX-2 inhibitor, a series of in vitro and in vivo assays can be performed.
2.3.1. In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial to determine the potency and selectivity of the compound for COX-2 over COX-1.
Protocol:
-
Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Reaction: In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a vehicle control.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
2.3.2. Cellular Assays
Cell-based assays can provide insights into the compound's activity in a more biologically relevant context.
-
LPS-Stimulated Macrophage Assay: Use a macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) to induce COX-2 expression. Treat the cells with the test compound and measure PGE2 levels in the supernatant.
-
Whole Blood Assay: This ex vivo assay measures COX-1 and COX-2 activity in their native cellular environments.
Potential Therapeutic Indications
If confirmed as a selective COX-2 inhibitor, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could be a candidate for treating a range of inflammatory conditions, including:
Potential Therapeutic Application: Anticancer Agent
The sulfonanilide scaffold has also been investigated for its anticancer properties. Several studies have demonstrated that derivatives of nimesulide and other sulfonanilides possess antiproliferative and pro-apoptotic activities in various cancer cell lines.[2][7]
Rationale for Anticancer Potential
The anticancer potential of sulfonanilide derivatives is thought to be multifactorial and may involve both COX-2 dependent and independent mechanisms.
-
COX-2 Dependent Mechanisms: COX-2 is often overexpressed in various types of cancers and has been implicated in tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, compounds like N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could potentially suppress these pro-tumorigenic processes.
-
COX-2 Independent Mechanisms: Emerging evidence suggests that sulfonanilides can induce apoptosis and inhibit cell proliferation through pathways that are independent of COX-2. These may include the modulation of various signaling pathways involved in cell cycle regulation and survival. For instance, some sulfonanilide derivatives have been shown to target aromatase, an enzyme involved in estrogen synthesis, which is relevant in hormone-dependent breast cancer.[2]
Potential Molecular Targets and Signaling Pathways
The anticancer activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could be mediated through the modulation of several key signaling pathways.
Figure 2: Potential anticancer mechanisms of action.
Experimental Workflow for Evaluating Anticancer Activity
A tiered approach is recommended to assess the anticancer potential of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
3.3.1. In Vitro Cytotoxicity Screening
This initial step aims to determine the compound's ability to inhibit the growth of various cancer cell lines.
Protocol:
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate).
-
Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values for each cell line.
3.3.2. Mechanistic Assays
If significant cytotoxicity is observed, further assays can be conducted to elucidate the mechanism of action.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining and caspase activity assays to confirm the induction of apoptosis.
-
Western Blotting: Analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
Potential Cancer Indications
Based on the activity of related sulfonanilide compounds, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could be investigated for its efficacy against various cancers, including:
Synthesis and Physicochemical Properties
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be achieved through standard organic chemistry methodologies. A plausible synthetic route involves the reaction of 5-chloro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base.
Table 1: Physicochemical Properties of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
| Property | Value |
| Molecular Formula | C13H12ClNO3S |
| Molecular Weight | 297.76 g/mol |
| Appearance | (Predicted) Solid |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO and ethanol |
| LogP | (Predicted) ~3.5 |
Future Directions and Conclusion
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide represents a promising, yet underexplored, molecule with significant potential for therapeutic applications in inflammation and oncology. The strong structural analogy to the preferential COX-2 inhibitor nimesulide provides a solid foundation for investigating its anti-inflammatory properties. Furthermore, the growing body of evidence for the anticancer activities of sulfonanilide derivatives warrants a thorough evaluation of this compound's potential in cancer therapy.
Future research should focus on the systematic evaluation of the biological activities of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide using the experimental workflows outlined in this guide. Key areas of investigation should include:
-
Determination of COX-1/COX-2 inhibitory potency and selectivity.
-
In vitro and in vivo assessment of its anti-inflammatory efficacy.
-
Comprehensive screening of its anticancer activity against a panel of cancer cell lines.
-
Elucidation of its molecular mechanisms of action in both inflammatory and cancer models.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
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"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide antimicrobial activity"
An In-Depth Technical Guide to the Antimicrobial Evaluation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and its Analogs
Disclaimer: Initial research for "N-(5-chloro-2-phenoxyphenyl)methanesulfonamide" did not yield specific data on a compound with this exact name. This guide will therefore focus on a closely related and well-documented sulfonamide derivative, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS: 16673-34-0), as a representative model for outlining a comprehensive antimicrobial evaluation strategy. The principles and methodologies described herein are broadly applicable to novel sulfonamide-based compounds.
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Sulfonamides, a class of synthetic compounds, were among the first effective chemotherapeutic agents used to treat bacterial infections and continue to be a valuable scaffold in drug discovery.[1] Their primary mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.[2][3][4] This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on how to approach the in-depth evaluation of the antimicrobial potential of a novel sulfonamide compound, using 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide as a case study.
Compound Profile: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
-
IUPAC Name: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide[5]
-
Molecular Formula: C₁₆H₁₇ClN₂O₄S[5]
-
Molecular Weight: 368.8 g/mol
-
CAS Number: 16673-34-0[5]
-
Synonyms: Glibenclamide Impurity A, Glyburide Related Compound A[5]
This compound incorporates the key sulfonamide functional group, suggesting a potential for antimicrobial activity. The presence of a chlorinated phenyl ring and a methoxy group may influence its physicochemical properties and biological activity.
Proposed Mechanism of Action: Targeting Folic Acid Synthesis
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately DNA replication.[2][3] It is hypothesized that 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide exerts its antimicrobial effect through this well-established pathway.
Caption: Proposed mechanism of action of the sulfonamide analog.
In Vitro Evaluation of Antimicrobial Activity
A critical first step in assessing a new compound's potential is to determine its in vitro activity against a panel of clinically relevant microorganisms.[6][7][8][9] The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters in this evaluation.[10][11]
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[10][12]
-
Preparation of Compound Stock Solution: Dissolve the sulfonamide analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (at the desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum only), and well 12 as the negative control (broth only).
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[13][14][15]
-
Subculturing from MIC Plate: From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation: MIC and MBC Results
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Staphylococcus aureus | ATCC 25923 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 10231 |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Cytotoxicity Assessment
While potent antimicrobial activity is desired, a promising compound must also exhibit low toxicity to mammalian cells to be considered a viable therapeutic candidate.[16][17] Cytotoxicity assays are therefore a crucial component of the evaluation process.[16]
Experimental Workflow for Cytotoxicity Assay (MTT)
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"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide gamma-secretase inhibition"
An In-Depth Technical Guide to the Investigation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a Potential γ-Secretase Inhibitor
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a potential inhibitor of γ-secretase. This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, reflecting field-proven insights into the complexities of γ-secretase modulation.
Introduction: The Rationale for Targeting γ-Secretase
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1][2] The γ-secretase complex, a multi-protein intramembrane protease, is responsible for the final cleavage of APP, leading to the production of various Aβ isoforms.[1][2] Because of its critical role in Aβ generation, γ-secretase has been a primary target for the development of disease-modifying therapies for AD.[2]
The γ-secretase complex is composed of four core protein subunits: presenilin (PS), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[1] Presenilin forms the catalytic core of the complex.[1]
The Challenge of γ-Secretase Inhibition: The Notch Signaling Pathway
A significant hurdle in the development of γ-secretase inhibitors (GSIs) has been their on-target toxicity related to the inhibition of Notch signaling.[3] The Notch receptor is another critical substrate of γ-secretase, and its cleavage is essential for cell-fate decisions in various tissues.[3][4] Broad inhibition of γ-secretase disrupts Notch signaling, leading to severe side effects, which has led to the failure of several GSI candidates in clinical trials.[4][5] This has necessitated the search for inhibitors that can selectively target APP processing over Notch cleavage or modulate the activity of γ-secretase rather than inhibiting it outright.[3][5]
Sulfonamides: A Promising Class of γ-Secretase Inhibitors
Sulfonamide-based compounds have emerged as a promising class of γ-secretase inhibitors.[4][6] Some sulfonamide derivatives have demonstrated selectivity for inhibiting the processing of APP over Notch.[3][7] For instance, certain sulfonamide-based GSIs have been shown to selectively inhibit presenilin-1 (PSEN1) over presenilin-2 (PSEN2), two homologs that can form the catalytic core of the γ-secretase complex.[3][7] This suggests that it may be possible to fine-tune the inhibition profile of sulfonamides to achieve a therapeutic window that minimizes Notch-related toxicity.
Introducing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a sulfonamide-containing molecule with the chemical formula C13H12ClNO3S.[8] While direct studies on its γ-secretase inhibitory activity are not extensively published, its structural features place it within the class of compounds with the potential for such activity. This guide outlines the experimental path to characterize this potential.
Chemical Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be approached through established methods for the formation of sulfonamides. A plausible synthetic route is outlined below, based on general organic chemistry principles and literature precedents for similar structures.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 5-chloro-2-phenoxyaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) as a base.
-
Addition of Reagent: Cool the reaction mixture to 0°C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Assays for γ-Secretase Inhibition
To assess the direct inhibitory effect of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide on γ-secretase activity, a cell-free in vitro assay is the first critical step.
Fluorogenic Substrate-Based Assay
This assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by γ-secretase.
Caption: Workflow for the in vitro γ-secretase inhibition assay.
-
Enzyme Preparation: Isolate cell membranes containing the γ-secretase complex from a suitable cell line (e.g., HEK293 cells overexpressing APP).
-
Compound Preparation: Prepare a stock solution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in DMSO and create a serial dilution to test a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add the enzyme preparation to each well. Then, add the diluted compound or DMSO (as a vehicle control).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic γ-secretase substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader.
-
Data Analysis: Plot the rate of fluorescence increase against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assays for Aβ Reduction and Notch Inhibition
Cell-based assays are crucial for evaluating the compound's efficacy in a more physiologically relevant context and for assessing its selectivity for APP over Notch.
Amyloid-β (Aβ) Reduction Assay
This assay measures the levels of Aβ peptides secreted from cells treated with the test compound.
-
Cell Culture: Plate a suitable cell line (e.g., CHO cells stably expressing human APP) in a multi-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with varying concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide for 24-48 hours.
-
Sample Collection: Collect the conditioned media from each well.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned media using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the Aβ concentrations against the compound concentration to determine the EC50 value for Aβ reduction.
Notch Signaling Inhibition Assay
This assay assesses the effect of the compound on Notch signaling, typically using a reporter gene assay.
-
Cell Line: Use a cell line that has a stably integrated Notch-responsive reporter construct (e.g., a luciferase reporter driven by a promoter containing CSL binding sites).
-
Co-culture or Ligand Stimulation: Activate the Notch pathway, for example, by co-culturing the reporter cells with cells expressing a Notch ligand (e.g., Delta-like 1).
-
Compound Treatment: Treat the cells with the same range of concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide used in the Aβ assay.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: Determine the EC50 value for Notch inhibition and compare it to the EC50 for Aβ reduction to establish a selectivity index.
Data Presentation and Interpretation
The quantitative data from the in vitro and cell-based assays should be summarized in a clear and structured table for easy comparison.
| Assay | Parameter | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | Reference GSI (e.g., DAPT) |
| In Vitro γ-Secretase Assay | IC50 (nM) | Experimental Value | Literature Value |
| Cell-Based Aβ40 Assay | EC50 (nM) | Experimental Value | Literature Value |
| Cell-Based Aβ42 Assay | EC50 (nM) | Experimental Value | Literature Value |
| Cell-Based Notch Assay | EC50 (nM) | Experimental Value | Literature Value |
| Selectivity Index | (Notch EC50) / (Aβ42 EC50) | Calculated Value | Calculated Value |
A high selectivity index is desirable, as it indicates that the compound inhibits Aβ production at concentrations that have a minimal effect on Notch signaling.
Mechanism of Action: A Visual Representation
The following diagram illustrates the proposed mechanism of action for a selective γ-secretase inhibitor like N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Caption: Proposed selective inhibition of γ-secretase by N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive evaluation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a potential γ-secretase inhibitor. The outlined experimental protocols are designed to be self-validating, providing a clear path from initial in vitro characterization to cellular efficacy and selectivity profiling. The success of this compound as a lead candidate for Alzheimer's disease therapy will depend on its ability to potently reduce Aβ production while maintaining a significant safety margin with respect to Notch inhibition. Further studies would involve pharmacokinetic and pharmacodynamic assessments in animal models to determine its brain penetrance and in vivo efficacy.
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Navigating the Therapeutic Potential of Novel Sulfonamides: A Technical Guide for the Preclinical Evaluation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. While extensively recognized for their antimicrobial properties, sulfonamide-based compounds are increasingly being investigated for their potential as anti-cancer agents. This guide provides a comprehensive technical framework for the preclinical evaluation of a novel investigational compound, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. Due to the limited publicly available data on this specific molecule, this document will leverage established methodologies and mechanistic insights from structurally related sulfonamides to propose a robust and scientifically rigorous evaluation strategy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel oncology therapeutics.
Introduction: The Sulfonamide Scaffold in Oncology
The sulfonamide moiety (–S(=O)₂–NR₂R₃) is a versatile pharmacophore that has been successfully incorporated into a multitude of approved drugs. In the realm of oncology, sulfonamides have demonstrated a broad spectrum of anti-tumor activities, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1] The therapeutic efficacy of sulfonamide-based drugs often stems from their ability to mimic or compete with endogenous molecules, thereby inhibiting key enzymatic processes or disrupting critical signaling pathways implicated in cancer progression.
The investigational compound, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, features a chlorinated phenoxyphenyl ring system coupled with a methanesulfonamide group. The presence of a halogen, such as chlorine, can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic properties.[2][3] The phenoxyphenyl scaffold is also of interest, as related structures have been explored for various biological activities.
Given the novelty of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a systematic and thorough preclinical evaluation is imperative to elucidate its potential as an anti-cancer agent. This guide will outline a strategic approach to this evaluation, commencing with fundamental in vitro characterization and progressing to more complex mechanistic studies.
Proposed Mechanism of Action: Learning from Analogs
While the precise mechanism of action for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide remains to be determined, insights can be gleaned from the established anti-cancer activities of other sulfonamide-containing molecules. Several key mechanisms have been attributed to this class of compounds:
-
Cell Cycle Arrest: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle. For instance, some sulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M phase, thereby preventing mitotic entry and cell division.[1][4] This is often a consequence of interference with microtubule dynamics or the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs).[5]
-
Induction of Apoptosis: The programmed cell death pathway, or apoptosis, is a critical cellular process that is often dysregulated in cancer. A number of sulfonamide-based compounds have been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][6] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[7][8]
-
Kinase Inhibition: Protein kinases play a pivotal role in cellular signaling and are frequently mutated or overexpressed in cancer. The sulfonamide group is a common feature in many kinase inhibitors. It is plausible that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could exhibit inhibitory activity against specific kinases involved in oncogenic signaling pathways, such as those mediated by growth factor receptors.[9]
-
Microtubule Targeting: Microtubules are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are a well-established class of anti-cancer drugs.[5] Some novel sulfonamides have demonstrated the ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel sulfonamide compound, leading to anti-cancer effects.
Caption: A tiered workflow for the preclinical evaluation of a novel anti-cancer compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to assess the cytotoxic potential of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide across a diverse panel of human cancer cell lines. This will help identify sensitive cancer types and provide a preliminary indication of the compound's therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | [Data to be generated] |
| MDA-MB-231 | Breast Cancer | [Data to be generated] |
| HCT-116 | Colon Cancer | [Data to be generated] |
| A549 | Lung Cancer | [Data to be generated] |
| HeLa | Cervical Cancer | [Data to be generated] |
Phase 2: Cell-Based Mechanistic Assays
Based on the results of the cytotoxicity screening, select sensitive cell lines for further mechanistic studies to elucidate how the compound affects cell fate.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with N-(5-chloro-2-phenoxyphenyl)methanesulfonamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Phase 3: Target Identification and Validation
To pinpoint the molecular targets of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a combination of in vitro biochemical assays and cell-based target validation experiments should be employed.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Assay Setup: Use a commercially available tubulin polymerization assay kit.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter.
-
Compound Addition: Add N-(5-chloro-2-phenoxyphenyl)methanesulfonamide at various concentrations. Include known tubulin inhibitors (e.g., paclitaxel, colchicine) as controls.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., p-Akt, p-ERK, cleaved PARP, Cyclin B1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the changes in protein expression levels relative to a loading control (e.g., β-actin).
Conclusion and Future Directions
This technical guide provides a foundational framework for the comprehensive preclinical evaluation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a potential anti-cancer agent. The proposed workflow, from initial cytotoxicity screening to in-depth mechanistic studies, is designed to systematically elucidate the compound's biological activity and mechanism of action. While the information presented is based on established principles and data from related sulfonamide compounds, the successful characterization of this novel molecule will depend on rigorous experimental execution and careful data interpretation.
Should the in vitro and cell-based assays yield promising results, subsequent in vivo studies using animal models, such as human tumor xenografts, will be crucial to assess the compound's efficacy and safety in a more complex biological system. [10][11]Pharmacokinetic and pharmacodynamic (PK/PD) studies will also be necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish a potential therapeutic dosing regimen. [10]The journey from a promising lead compound to a clinically viable drug is long and challenging, but a methodical and scientifically sound preclinical evaluation is the essential first step.
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"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide molecular weight and formula"
An In-Depth Technical Guide to N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a sulfonamide compound with significant potential in pharmacological research. The document details its fundamental physicochemical properties, including its molecular formula and weight, and offers an in-depth exploration of its synthesis, putative mechanisms of action, and diverse applications in the field of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, providing both foundational knowledge and practical insights to facilitate further investigation and application of this compound.
Physicochemical Properties
A clear understanding of the fundamental properties of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is essential for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO₃S | [1][2][3] |
| Molecular Weight | 297.76 g/mol | [1][2][3] |
| CAS Number | 55688-33-0 | [1][3] |
| Canonical SMILES | CS(=O)(=O)NC1=CC(Cl)=CC=C1OC2=CC=CC=C2 | [1] |
| Boiling Point (Predicted) | 400.0 ± 55.0 °C | [3] |
| Density (Predicted) | 1.401 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.32 ± 0.10 | [3] |
Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be achieved through a multi-step process. A common approach involves the sulfonylation of a substituted aminobiphenyl ether. The following is a representative synthetic route.
Conceptual Synthesis Pathway
The synthesis initiates with the preparation of the key intermediate, 5-chloro-2-phenoxyaniline. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final compound.
Caption: A generalized synthetic pathway for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 5-chloro-2-phenoxyaniline
-
To a solution of 2-bromo-4-chloro-1-nitrobenzene and phenol in a suitable solvent such as dimethylformamide (DMF), add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro intermediate.
-
Reduce the nitro group to an amine by standard methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with iron powder in acidic medium, to yield 5-chloro-2-phenoxyaniline.
Step 2: Sulfonylation to N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
-
Dissolve 5-chloro-2-phenoxyaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add methanesulfonyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Mechanism of Action and Biological Activity
While the precise mechanism of action for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is not extensively detailed in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The sulfonamide group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.
The biological activity of related sulfonamide-containing compounds often involves the inhibition of specific enzymes or interference with signaling pathways. For instance, some sulfonamides act as inhibitors of carbonic anhydrase, while others target kinases or transcription factors. The presence of the chloro and phenoxy groups in N-(5-chloro-2-phenoxyphenyl)methanesulfonamide will significantly influence its lipophilicity, electronic properties, and steric profile, thereby determining its specific binding affinity and selectivity for its biological targets.
Applications in Research and Drug Development
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide serves as a valuable scaffold and intermediate in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been explored for various pharmacological activities.
-
Antiviral Research: Related chemical structures, such as substituted N-(chlorophenyl)-hydroxybenzamides, have been investigated as potent inhibitors of respiratory syncytial virus (RSV) and human adenovirus (HAdV).[4][5] These compounds have been shown to suppress viral replication and associated inflammatory responses.[4]
-
Anticancer Research: The sulfonamide moiety is a key feature in several anticancer drugs. Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[6] These compounds have been shown to induce cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: The general structure of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is reminiscent of scaffolds used in the design of kinase inhibitors. For example, complex derivatives have been developed as potent ALK/EGFR dual kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC).[7]
Illustrative Experimental Workflow: In Vitro Cytotoxicity Assay
To assess the therapeutic potential and safety profile of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide or its derivatives, an in vitro cytotoxicity assay is a fundamental preliminary step.
Caption: A standard workflow for determining the in vitro cytotoxicity of a test compound.
Protocol for MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., A549, a human lung adenocarcinoma cell line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Conclusion
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a compound with a well-defined chemical structure and physicochemical properties that make it a person of interest in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of potential biological activities. Further research into its mechanism of action and the development of its derivatives holds promise for the discovery of novel therapeutic agents for a variety of diseases. This guide provides a solid foundation for researchers to build upon in their exploration of this intriguing molecule.
References
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). PubMed. Retrieved from [Link]
-
Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020). PubMed. Retrieved from [Link]
-
Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2025). ResearchGate. Retrieved from [Link]
-
N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide. (n.d.). Alichem. Retrieved from [Link]
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- 5. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a Selective MEK1/2 Inhibitor
Abstract
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, also known as RDEA119 or BAY 869766, is a potent and highly selective, non-ATP-competitive allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] The RAS-RAF-MEK-ERK signaling pathway is a critical cascade involved in regulating cell proliferation, differentiation, and survival; its aberrant activation is implicated in over a third of all human cancers.[2] Consequently, MEK represents a key therapeutic target. This guide provides a comprehensive suite of validated in vitro assay protocols designed to characterize the biochemical potency, cellular target engagement, and functional anti-proliferative effects of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. The methodologies herein are tailored for researchers in oncology, cell biology, and drug development, providing a robust framework for preclinical evaluation.
Scientific Foundation: The RAS-RAF-MEK-ERK Signaling Cascade
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression.[3] Upon growth factor binding, RTKs activate the GTPase RAS, which in turn recruits and activates the RAF serine/threonine kinase. RAF then phosphorylates and activates the dual-specificity kinase MEK1/2. N-(5-chloro-2-phenoxyphenyl)methanesulfonamide binds to an allosteric pocket on MEK, preventing its activation of the terminal kinase in the cascade, ERK1/2 (also known as MAPK).[1] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, driving the expression of genes crucial for cell cycle progression and survival.[4] Inhibition of MEK provides a strategic node for therapeutic intervention, effectively shutting down this entire pro-proliferative output.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition.
Core Assays for In Vitro Characterization
A multi-tiered approach is essential to fully characterize a MEK inhibitor. We present three core experimental workflows:
-
Biochemical Kinase Assay: To determine the direct inhibitory activity on the purified MEK1 enzyme.
-
Cellular Target Engagement Assay: To confirm inhibition of ERK1/2 phosphorylation in a cellular context.
-
Functional Cellular Assays: To measure the downstream consequences of MEK inhibition, such as effects on cell viability and cell cycle progression.
Protocol 1: Biochemical MEK1 Kinase Activity Assay
This protocol quantifies the direct enzymatic inhibition of recombinant MEK1. It is based on a luminescent assay that measures the amount of ADP produced, which directly correlates with kinase activity.[4]
Principle: The assay uses recombinant MEK1 to phosphorylate a kinase-inactive ERK2 substrate. The amount of ADP generated in the reaction is converted to ATP, which is then used by a luciferase to produce a luminescent signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Chemi-Verse™ MEK1 Kinase Assay Kit (BPS Bioscience, #40123) or similar, containing:
-
ADP-Glo™ Kinase Assay Reagents (Promega, #V6930)
-
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
-
DMSO (ACS Grade)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to achieve final assay concentrations typically ranging from 1 µM to 0.01 nM.
-
Master Mix Preparation: Prepare a master mix of 2.5X MEK1 enzyme in 1X Kinase Buffer.
-
Reaction Setup:
-
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the MEK1 master mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Prepare a 2.5X Substrate/ATP mix in 1X Kinase Buffer.
-
Add 25 µL of this mix to each well to start the reaction.
-
Incubate the plate for 40 minutes at 30°C.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no-ATP control (100% inhibition).
-
Plot the normalized percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Value | Source |
| MEK1 IC50 | 17 nM | [1] |
| MEK2 IC50 | 43 nM | [1] |
Table 1: Reported biochemical potency of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition
This assay is the gold standard for confirming target engagement within intact cells. It measures the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2.[2] A reduction in phosphorylated ERK (p-ERK) indicates successful inhibition of MEK activity.[6]
Caption: Standard workflow for Western blot analysis of p-ERK.
Materials:
-
Cell Lines: A375 (melanoma, BRAF V600E) or Colo205 (colon, BRAF V600E) are recommended.[1]
-
Antibodies:
-
Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)[7]
-
Primary: Rabbit or Mouse anti-total-ERK1/2
-
Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve cells for 4-6 hours to reduce basal p-ERK levels.
-
Treat cells with a dose-response of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer. Scrape and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Antibody Incubation and Imaging:
-
Incubate the membrane with anti-p-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply ECL substrate and capture the signal using a chemiluminescence imaging system.[8]
-
-
Re-probing for Total ERK (Loading Control):
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total-ERK signal for each lane. The cellular EC50 can be calculated by plotting the normalized p-ERK signal against the log of the compound concentration.
Protocol 3: Cell Viability / Anti-Proliferation Assay
This assay determines the functional effect of MEK inhibition on the growth and viability of cancer cells. Luminescence-based assays measuring ATP levels (e.g., CellTiter-Glo®) are highly sensitive and robust.[10][11][12]
Principle: Cellular ATP levels are a key indicator of metabolically active, viable cells. The assay reagent lyses cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cell Lines: A375, Colo205, HT29, or other cancer cell lines with known RAS/RAF pathway activation status.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare a 2X serial dilution of the compound in culture medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle (DMSO) control.
-
-
Incubation: Incubate the plate for a standard duration, typically 48 to 72 hours, under normal cell culture conditions (37°C, 5% CO2).[1][13]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the log concentration of the compound.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.
-
| Cell Line | Reported GI50 (nM) | Genetic Background | Source |
| A375 | 71 | Melanoma (BRAF V600E) | [1] |
| Colo205 | 89 | Colon (BRAF V600E) | [1] |
| HT29 | 70 | Colon (BRAF V600E) | [1] |
| A431 | 86 | Epidermoid (WT BRAF/RAS) | [1] |
Table 2: Reported anti-proliferative activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in various human cancer cell lines.
References
-
SciSpace. (2013, November 16). Mek inhibition results in marked antitumor activity against metastatic melanoma patient-derived melanospheres and in melanospher. [Link]
-
National Institutes of Health (NIH). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. [Link]
-
PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. [Link]
-
Bio-protocol. (2016). Cell viability assays. [Link]
-
National Institutes of Health (NIH). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. [Link]
-
National Institutes of Health (NIH). Antitumour activity of a potent MEK inhibitor RDEA119/BAY 869766 combined with rapamycin in human orthotopic primary pancreatic cancer xenografts. [Link]
-
National Institutes of Health (NIH). (2023, November 22). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. [Link]
-
National Institutes of Health (NIH). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. [Link]
-
ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p). [Link]
-
PubMed. (2001, May 5). In vitro activity of MEKK2 and MEKK3 in detergents is a function of a valine to serine difference in the catalytic domain. [Link]
-
American Association for Cancer Research. (n.d.). RDEA119: A Potent and Highly Selective MEK Inhibitor for the Treatment of Cancer. [Link]
-
PubChem. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. [Link]
-
ResearchGate. MEK inhibition reduces the viability of melanoma cells. (A) Selumetinib.... [Link]
-
National Institutes of Health (NIH). (2023, September 20). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. [Link]
-
ResearchGate. (2025, August 7). Synthesis and in vitro Antitumor Activity of a New Series of 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives. [Link]
-
National Institutes of Health (NIH). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. [Link]
-
Bio-Techne. (n.d.). Detailed Characterization of ERK1 and ERK2 Phosphorylation. [Link]
-
YouTube. (2024, February 27). Cell Invasion Assay - Protocol for more invasion studies than animal-based ECM with VitroGel®. [Link]
-
National Institutes of Health (NIH). Inhibition of MEK pathway enhances the antitumor efficacy of chimeric antigen receptor T cells against neuroblastoma. [Link]
-
National Institutes of Health (NIH). (2022, October 26). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I. [Link]
-
National Institutes of Health (NIH). Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib). [Link]
-
Research Square. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]
-
ACS Publications. (2025, May 16). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. [Link]
-
Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. [Link]
-
National Institutes of Health (NIH). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. [Link]
-
PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
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Application Note & Protocols: A Cell-Based Assay Cascade for Characterizing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Abstract: The early-phase characterization of novel small molecules is a critical stage in drug discovery, demanding a systematic and robust analytical approach. This guide provides a comprehensive framework for evaluating the cellular effects of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a compound whose structural motifs suggest potential kinase inhibitory activity. We present an integrated assay cascade, beginning with broad assessments of cell health and progressing to specific mechanistic and target-based assays. Each protocol is designed as a self-validating system, complete with the scientific rationale behind experimental choices, detailed step-by-step instructions, and criteria for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to build a comprehensive biological profile for novel chemical entities.
Introduction: A Phased Approach to Compound Characterization
The journey of a novel compound from a chemical structure to a potential therapeutic candidate is underpinned by rigorous biological evaluation. For N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, whose sulfonamide and bi-aryl ether moieties are present in numerous kinase inhibitors, a logical starting hypothesis is the modulation of cellular signaling pathways that govern cell fate. A prime example of a structurally related compound is TCS 359, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][2][3]
This guide eschews a simple list of disconnected assays. Instead, we propose a logical Assay Cascade . This strategic workflow begins with high-level phenotypic screening to determine the compound's general impact on cell viability and proliferation. Subsequent phases then use this initial data to inform more granular, mechanistic studies designed to elucidate the how and why behind the observed effects, such as the induction of apoptosis, cell cycle arrest, and specific kinase pathway inhibition. This phased approach ensures that research efforts are focused and resource-efficient, yielding a rich, multi-parametric dataset that builds a coherent biological narrative for the compound.
Foundational Protocols: Compound Preparation and Handling
Scientific integrity begins with accurate and consistent sample preparation. Small molecules are typically soluble in dimethyl sulfoxide (DMSO), a water-miscible organic solvent.[4][5] All subsequent cell-based assays will require a vehicle control (DMSO alone) to ensure that observed effects are due to the compound and not the solvent.
Protocol 2.1: Preparation of Compound Stock and Working Solutions
-
Rationale: To create a concentrated, stable stock solution for long-term storage and prepare accurate dilutions for cellular treatment. Inaccurate concentrations are a primary source of experimental variability.
-
Methodology:
-
Stock Solution (10 mM): Accurately weigh the required mass of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. Calculate the volume of 100% DMSO needed to achieve a 10 mM concentration (Molecular Weight: ~329.78 g/mol , verify with your specific batch).
-
Dissolve the compound completely by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the 10 mM stock solution into small-volume, amber cryovials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.[5]
-
Serial Dilutions: On the day of the experiment, thaw a fresh stock aliquot. Prepare a serial dilution series (e.g., 1:3 or 1:10) in complete cell culture medium to achieve the final desired concentrations for treating the cells. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5%, as higher levels can induce cytotoxicity.
-
Phase I: Assessing Global Cellular Health & Potency
The first critical question is whether the compound affects cell survival and growth. A cell viability assay measures the overall health of a cell population and is the primary method for determining a compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50).
Protocol 3.1: Cell Viability via ATP Quantification (CellTiter-Glo® Assay)
-
Rationale: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[6] The amount of ATP is directly proportional to the number of living cells in culture. This method is highly sensitive, has a broad dynamic range, and is faster than colorimetric methods like MTT or MTS.[6]
-
Self-Validation System:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound dose. This defines 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine) to confirm the assay can detect cell death.
-
Blank Control: Wells containing only culture medium and assay reagent to determine background signal.
-
-
Experimental Parameters Summary:
| Parameter | Recommended Setting | Rationale |
| Cell Line(s) | MV4-11 (FLT3-mutant AML)[3] | Positive model if targeting FLT3. |
| K562 (FLT3-negative CML) | Negative control cell line. | |
| Plate Format | White-walled, clear-bottom 96-well plates | Opaque walls prevent signal crosstalk between wells. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for logarithmic growth over the assay period. |
| Compound Conc. | 10-point, 1:3 serial dilution (e.g., 30 µM to 1.5 nM) | Covers a wide range to accurately determine the IC50. |
| Incubation Time | 72 hours[3] | Allows for multiple cell doublings to observe anti-proliferative effects. |
-
Step-by-Step Methodology:
-
Seed cells in 90 µL of complete culture medium per well in a 96-well plate and incubate overnight to allow for cell adherence and recovery.
-
Prepare 10X final concentrations of your compound serial dilutions.
-
Add 10 µL of the 10X compound dilutions (or controls) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the blank as 0%. Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
-
Phase II: Elucidating the Mechanism of Cell Growth Inhibition
An IC50 value tells us that a compound inhibits cell proliferation, but it doesn't tell us how. The decrease in viable cells could be due to cell death (cytotoxicity) or an arrest of cell division (cytostasis). The following assays are designed to differentiate these mechanisms.
Figure 1: Workflow for differentiating cytotoxic vs. cytostatic effects.
Protocol 4.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
-
Rationale: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that binds with high affinity to PS.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[7] Co-staining allows for the differentiation of four cell populations via flow cytometry.
-
Step-by-Step Methodology:
-
Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 and 10x IC50 for 24-48 hours. Include vehicle and positive controls (e.g., staurosporine).
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with 1 mL of cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze immediately on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (Q4) | Negative | Negative | Live, healthy cells |
| Lower Right (Q3) | Positive | Negative | Early Apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic/Dead cells |
Protocol 4.2: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Rationale: Many kinase inhibitors impact the cell's ability to progress through the checkpoints that govern division, leading to arrest in a specific phase (G0/G1, S, or G2/M).[9] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[10] This allows for the quantification of cells in each phase.
-
Step-by-Step Methodology:
-
Seed and treat cells as described for the apoptosis assay (Protocol 4.1). A 24-hour treatment is often sufficient.
-
Harvest cells and wash once with cold 1X PBS.
-
Fix the cells by adding the pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their morphology.
-
Incubate on ice for at least 2 hours or store at -20°C overnight.
-
Centrifuge the fixed cells and wash with 1X PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). The RNase is critical to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze on a flow cytometer, acquiring data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and calculate the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Compare the distribution of treated samples to the vehicle control.
-
Phase III: Target Engagement and Pathway Modulation
After establishing the phenotypic effects, the final phase is to confirm that the compound interacts with its hypothesized molecular target and modulates the relevant signaling pathway. Assuming a kinase target like FLT3, the key experiment is to measure the inhibition of its phosphorylation.
Figure 2: Simplified FLT3 signaling pathway and point of inhibition.
Protocol 5.1: Western Blot for Target Phosphorylation
-
Rationale: A direct biochemical readout of a kinase inhibitor's efficacy in a cellular environment is its ability to reduce the phosphorylation of its target.[12] Western blotting uses specific antibodies to detect the levels of both the phosphorylated (active) form and the total amount of the target protein, providing a clear and specific measure of target engagement.
-
Step-by-Step Methodology:
-
Seed MV4-11 cells (which have constitutively active, phosphorylated FLT3) in a 6-well plate.
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours) to capture direct effects on signaling rather than downstream consequences of cell death.
-
After treatment, place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Self-Validation: Strip the membrane and re-probe with an antibody for total FLT3 to confirm that the decrease in p-FLT3 is due to inhibition and not protein degradation. Then, probe for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading across lanes.
-
Conclusion: Synthesizing a Comprehensive Profile
By systematically executing this assay cascade, researchers can build a robust, multi-faceted profile of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. The journey begins by defining its potency (IC50) and progresses to a clear understanding of its cellular mechanism—whether it kills cells or halts their growth, and at which stage. Finally, pathway-specific assays provide direct evidence of on-target activity. This integrated dataset is invaluable for making informed decisions about the future development of the compound, validating its mechanism of action, and establishing a clear path toward preclinical studies.
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The Application of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in Proteomics: A Framework for Target Deconvolution and Functional Analysis
For correspondence:
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in the field of proteomics. While, to date, there are no specific published studies detailing the use of this compound in proteomics research, its structural features suggest its potential as a scaffold for the development of chemical probes for target identification and functional proteomics. This application note will, therefore, present a hypothetical framework, grounded in established chemical proteomics principles, for how N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could be leveraged in proteomics workflows, particularly in the realms of activity-based protein profiling (ABPP) and affinity-based target deconvolution.
Introduction to N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS No. 55688-33-0) is a chemical compound with a molecular formula of C13H12ClNO3S and a molecular weight of 297.76 g/mol .[1] Its structure features a sulfonamide linkage, a chlorinated phenyl ring, and a phenoxy group. While its direct biological targets and mechanism of action are not extensively documented in publicly available literature, its chemical architecture is reminiscent of compounds that have been explored as therapeutic agents. The sulfonamide group, for instance, is a well-known pharmacophore present in a wide array of clinically used drugs.[2]
The exploration of novel chemical entities in proteomics is a burgeoning field, offering powerful tools for understanding complex biological processes and for the discovery of new drug targets.[3] Chemical proteomics utilizes small molecules to study protein function, interactions, and localization within a cellular context.[4] This is often achieved by designing and synthesizing chemical probes derived from a molecule of interest.[5]
Conceptual Framework: Adapting N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a Chemical Probe
To be utilized in proteomics, a molecule like N-(5-chloro-2-phenoxyphenyl)methanesulfonamide would need to be chemically modified to incorporate two key features: a reporter tag and a reactive group .[6]
-
Reporter Tag: This is a functional group that allows for the detection and enrichment of proteins that have been labeled by the probe. Common reporter tags include biotin for affinity purification and fluorescent dyes for imaging.[7]
-
Reactive Group (Warhead): This is an electrophilic group that can form a covalent bond with a nucleophilic residue on a target protein, often within its active or binding site.[8] The choice of reactive group can be tailored to target specific classes of enzymes or amino acid residues.[9]
The design of such a probe would involve synthetic chemistry to append these functionalities to the core N-(5-chloro-2-phenoxyphenyl)methanesulfonamide scaffold. The point of attachment would need to be carefully chosen to minimize disruption of the compound's potential binding to its target protein(s).
Application I: Activity-Based Protein Profiling (ABPP) for Functional Proteomics
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs covalent probes to assess the functional state of enzymes in complex biological systems.[10] An ABP typically consists of a reactive group, a reporter tag, and a linker.[6]
Hypothetical ABPP Probe Design
A hypothetical ABP derived from N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could be designed to target a specific class of enzymes. For instance, if preliminary biological assays were to suggest that the parent compound inhibits a family of serine hydrolases, a fluorophosphonate or a similar reactive group could be incorporated. A biotin or a "clickable" alkyne tag would serve as the reporter.
General Protocol for Competitive ABPP
Competitive ABPP is a common approach to identify the targets of an unlabeled compound.[11] In this workflow, a biological sample is pre-incubated with the compound of interest (in this case, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide) before treatment with a broad-spectrum ABP that targets a large family of enzymes. The binding of the compound to its target protein will prevent the ABP from labeling it, leading to a decrease in the signal from that protein.
Experimental Workflow:
-
Proteome Preparation: Prepare cell lysates or tissue homogenates under native conditions.
-
Competitive Inhibition: Incubate aliquots of the proteome with varying concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. Include a vehicle control (e.g., DMSO).
-
ABP Labeling: Add a suitable broad-spectrum ABP (e.g., a serine hydrolase-directed probe) to all samples and incubate to allow for covalent labeling of active enzymes.
-
Reporter Tag Conjugation (for "clickable" probes): If using a probe with an alkyne tag, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin-azide or a fluorescent-azide reporter.
-
Protein Enrichment (for biotinylated probes): Use streptavidin-coated beads to enrich the ABP-labeled proteins.
-
Sample Preparation for Mass Spectrometry: Elute the enriched proteins, reduce, alkylate, and digest them into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled proteins across the different treatment conditions. Proteins whose labeling is significantly reduced in the presence of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide are considered potential targets.
Data Presentation
| Treatment Group | Protein X Abundance (Normalized) | Protein Y Abundance (Normalized) | Protein Z Abundance (Normalized) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| 1 µM Compound | 0.25 | 0.98 | 1.02 |
| 10 µM Compound | 0.05 | 0.95 | 0.99 |
| 100 µM Compound | 0.01 | 0.92 | 1.01 |
Table 1: Hypothetical quantitative proteomics data from a competitive ABPP experiment. Protein X shows a dose-dependent decrease in labeling, indicating it is a potential target of the compound.
Application II: Affinity-Based Pulldown for Target Deconvolution
Affinity-based proteomics is another widely used method for identifying the protein targets of a small molecule.[12] This approach involves immobilizing the compound of interest on a solid support and using it as "bait" to capture its binding partners from a cell lysate.[11]
Hypothetical Affinity Probe Design
For an affinity-based approach, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide would be modified with a linker arm terminating in a functional group suitable for immobilization, such as a carboxylic acid or an amine. This linker would then be used to couple the compound to a solid support, like agarose or magnetic beads.
General Protocol for Affinity-Based Pulldown
-
Probe Immobilization: Covalently attach the linker-modified N-(5-chloro-2-phenoxyphenyl)methanesulfonamide to activated beads.
-
Cell Lysis: Prepare a cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Enrichment: Incubate the cell lysate with the compound-functionalized beads. Also, include a control incubation with beads that have been treated with a mock immobilization reaction.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.
-
Protein Separation and Identification: The eluted proteins can be separated by SDS-PAGE and identified by in-gel digestion followed by LC-MS/MS, or the entire eluate can be digested and analyzed by shotgun proteomics.
-
Data Analysis: Compare the proteins identified in the compound pulldown with those from the control pulldown. Proteins that are significantly enriched in the compound pulldown are considered potential binding partners.
Visualizing the Workflows
Competitive ABPP Workflow
Caption: Competitive ABPP Workflow.
Affinity-Based Pulldown Workflow
Caption: Affinity-Based Pulldown Workflow.
Conclusion and Future Perspectives
While N-(5-chloro-2-phenoxyphenyl)methanesulfonamide has not yet been described in the context of proteomics, its chemical structure provides a foundation for the development of novel chemical probes. The hypothetical workflows outlined in this application note, based on the well-established principles of activity-based protein profiling and affinity-based pulldowns, offer a roadmap for how this and similar molecules can be used to explore the proteome. The successful application of these methods would enable the identification of its cellular targets, elucidate its mechanism of action, and potentially uncover new therapeutic opportunities. Future work should focus on the synthesis of functionalized derivatives of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and their validation in these proteomics workflows.
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Application Notes and Protocols for Target Identification of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Abstract
The identification of molecular targets for novel bioactive compounds is a pivotal step in drug discovery and chemical biology. It transforms a phenotypic screening hit into a mechanistically understood lead compound, paving the way for rational optimization and biomarker development. This guide provides a comprehensive overview and detailed protocols for the target deconvolution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a novel compound with potential biological activity inferred from structurally related molecules exhibiting anticancer and antiviral properties. While this specific molecule serves as our central example, the principles and methodologies detailed herein are broadly applicable to a wide range of small molecule probes. We will delve into the strategic design of chemical probes, present robust protocols for affinity-based and photoaffinity-based chemical proteomics, and outline the essential steps for hit validation and confirmation.
Introduction: The Imperative of Target Deconvolution
Phenotypic drug discovery, where compounds are screened for their effects on cellular or organismal behavior, has re-emerged as a powerful engine for finding first-in-class therapeutics.[1] However, a critical bottleneck in this paradigm is the subsequent identification of the molecular target(s) responsible for the observed phenotype—a process termed target deconvolution.[2][3] Elucidating the mechanism of action is crucial for several reasons:
-
Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Safety and Toxicology: Identifying on- and off-targets helps predict potential side effects and toxicity.[4]
-
Biomarker Development: A validated target can serve as a biomarker to monitor drug efficacy and patient response in clinical settings.
-
Understanding Biology: Target identification can uncover novel biological pathways and regulatory mechanisms.
This document will guide researchers through the process of identifying the cellular targets of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a compound containing a methanesulfonamide moiety often found in biologically active molecules.[5]
Pre-Experimental Considerations: Compound Characterization and Probe Design
Before embarking on resource-intensive proteomics experiments, a thorough characterization of the lead compound is essential. Furthermore, the design of appropriate chemical probes is a critical determinant of success.
Physicochemical Characterization of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
A summary of essential physicochemical properties for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is presented in Table 1. These parameters are crucial for designing experiments, ensuring compound stability, and interpreting results.
| Property | Value/Recommendation | Rationale |
| Molecular Weight | Calculated | Influences membrane permeability and protein binding kinetics. |
| Solubility | Aqueous and organic solvents | Must be soluble in buffers used for biological assays and cell culture. |
| Stability | pH and temperature ranges | The compound should be stable under experimental conditions to avoid artifacts. |
| Purity | >95% (by HPLC/LC-MS) | Impurities can lead to false-positive results. |
Strategic Design of Chemical Probes
To isolate and identify binding partners, the parent compound must be modified to create a chemical probe.[4] The key is to introduce a functional handle for attachment to a solid support (for affinity chromatography) or a photoreactive group (for photoaffinity labeling) without significantly diminishing the compound's biological activity.
-
Affinity Probe: A linker arm is typically introduced at a position on the molecule that is not critical for its biological activity. For N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, potential modification sites could be the phenyl ring or the phenoxy group, distal to the core sulfonamide structure. The linker should terminate in a functional group (e.g., amine, carboxylic acid) for immobilization onto a resin like NHS-activated sepharose.
-
Photoaffinity Probe: A photoreactive moiety, such as a diazirine or benzophenone, is incorporated into the probe structure.[6][7] Upon UV irradiation, this group forms a covalent bond with nearby molecules, thus permanently "tagging" the binding proteins.
It is imperative to synthesize and test these probes to ensure they retain the biological activity of the parent compound.
Target Identification Methodologies: Detailed Protocols
A multi-pronged approach using complementary techniques is highly recommended to increase the confidence in putative targets. Here, we detail two powerful chemical proteomics strategies.[8]
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method relies on the immobilization of the bioactive compound to capture its interacting proteins from a cell lysate.[9][10]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
-
Immobilization of Affinity Probe:
-
Couple the synthesized affinity probe of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide to NHS-activated Sepharose beads according to the manufacturer's protocol.
-
Prepare a control resin by blocking the active groups or immobilizing a structurally similar but biologically inactive analog.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cell line where the compound shows a phenotypic effect) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate (typically 1-5 mg of total protein) with the probe-conjugated resin and the control resin for 2-4 hours at 4°C with gentle rotation.[11]
-
-
Washing:
-
Wash the resin 3-5 times with lysis buffer to remove non-specifically bound proteins. Stringency can be increased by adding low concentrations of salt (e.g., 150-300 mM NaCl).
-
-
Elution and Sample Preparation:
-
Elute the bound proteins using a competitive ligand, or more commonly, by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Potential targets are proteins that are significantly enriched on the active probe resin compared to the control resin.
-
Protocol 2: Photoaffinity Labeling (PAL)
PAL uses a photoreactive probe to form a covalent bond with its target upon UV irradiation, allowing for the capture of even transient or low-affinity interactions.[7]
Caption: Workflow for Photoaffinity Labeling (PAL) with Click Chemistry.
-
Probe Synthesis:
-
Synthesize a derivative of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide containing a diazirine group and a terminal alkyne for click chemistry.
-
-
In-situ Labeling:
-
Treat living cells with the PAL probe for a specified time. Include a control where cells are co-incubated with an excess of the parent compound to competitively block specific binding sites.
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its target proteins.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-modified probe.[7]
-
-
Enrichment of Labeled Proteins:
-
Incubate the lysate with streptavidin-conjugated beads to enrich for biotinylated (i.e., target) proteins.
-
Wash the beads extensively to remove non-specific proteins.
-
-
Mass Spectrometry Analysis:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Proteins significantly enriched in the UV-treated sample compared to controls (no UV, competitive displacement) are considered potential targets.
-
Hit Validation and Target Confirmation
Mass spectrometry-based proteomics experiments often generate a list of potential protein "hits." It is crucial to validate these candidates using orthogonal methods to confirm a direct and functionally relevant interaction.
| Validation Method | Principle | Application |
| Western Blot | Antibody-based detection | Confirms the presence of a candidate protein in the eluate from an affinity pulldown. |
| Surface Plasmon Resonance (SPR) | Measures binding events in real-time | Quantifies the binding affinity (KD) and kinetics between the compound and a purified candidate protein. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Provides thermodynamic parameters of the interaction (KD, ΔH, ΔS). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes proteins against thermal denaturation | Confirms target engagement in a cellular context without modifying the compound.[12] |
| Functional Assays | Enzyme activity, signaling pathway reporter | Demonstrates that the compound modulates the biological function of the candidate protein. |
Conclusion
The journey from a promising phenotypic hit to a validated drug target is a challenging but essential process in modern drug discovery. The methodologies outlined in this guide, centered around the hypothetical yet plausible bioactive molecule N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, provide a robust framework for researchers. By combining complementary chemical proteomics strategies like affinity chromatography and photoaffinity labeling with rigorous downstream validation, scientists can confidently identify and characterize the molecular targets of novel compounds, thereby accelerating the development of new therapeutics and expanding our understanding of fundamental biology.
References
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Application Notes and Protocols for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Introduction
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a well-established and versatile pharmacophore, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of a chloro group and a phenoxy moiety on the phenyl ring suggests that this compound could have unique pharmacological characteristics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential biological evaluation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. The protocols outlined herein are based on established methodologies for similar compounds and are designed to be a starting point for in-depth investigation.
Chemical Profile
| Property | Value |
| IUPAC Name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide |
| Molecular Formula | C₁₃H₁₂ClNO₃S |
| Molecular Weight | 297.76 g/mol |
| CAS Number | 55688-33-0 |
| Predicted pKa | 7.32 ± 0.10 |
| Predicted Boiling Point | 400.0 ± 55.0 °C |
| Predicted Density | 1.401 ± 0.06 g/cm³ |
PART 1: Synthesis, Purification, and Characterization
This section details a plausible synthetic route for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, followed by purification and characterization protocols. The proposed synthesis is a nucleophilic substitution reaction between 5-chloro-2-phenoxyaniline and methanesulfonyl chloride.
Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Causality Behind Experimental Choices: The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion. The choice of an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is to ensure that the solvent does not participate in the reaction. The reaction is initially carried out at a low temperature to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 5-chloro-2-phenoxyaniline in anhydrous dichloromethane (DCM).
-
Addition of Base: Add 1.2 equivalents of pyridine (or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: While stirring, slowly add 1.1 equivalents of methanesulfonyl chloride dropwise to the cooled solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Purification
Causality Behind Experimental Choices: Recrystallization is a standard and effective method for purifying solid organic compounds.[1] The choice of solvent system (e.g., ethanol/water or ethyl acetate/hexane) is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent to ensure good recovery of pure crystals.
Experimental Protocol:
-
Solvent Selection: Determine a suitable solvent system for recrystallization by testing the solubility of a small amount of the crude product in various solvents.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Characterization
Causality Behind Experimental Choices: A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.[2] FT-IR is used to identify the characteristic functional groups, ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, and mass spectrometry determines the molecular weight.
Analytical Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups such as N-H, S=O, and C-O-C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
PART 2: Application Notes - Biological Evaluation
Given the known biological activities of sulfonamides, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a candidate for screening in several therapeutic areas. This section provides protocols for preliminary in vitro evaluation of its potential anticancer, anti-inflammatory, and antiviral activities.
Assessment of In Vitro Anticancer Activity
Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is a reliable and high-throughput method for initial screening of potential anticancer agents.[4]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Diagram of Anticancer Screening Workflow:
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Evaluation of Anti-inflammatory Potential
Causality Behind Experimental Choices: The NF-κB signaling pathway plays a crucial role in inflammation.[6] A luciferase reporter assay is a highly sensitive method to quantify the activation of this pathway. Inhibition of NF-κB activation by the test compound would suggest potential anti-inflammatory activity.[7]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection and Seeding: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Seed the transfected cells in a 96-well plate.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with different concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide for 1 hour.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each compound concentration.
Screening for Antiviral Activity against Respiratory Syncytial Virus (RSV)
Causality Behind Experimental Choices: Some sulfonamide derivatives have shown antiviral properties. RSV is a common respiratory virus, and in vitro assays using cell lines like HEp-2 are standard for initial screening of antiviral compounds.[8][9] A plaque reduction assay is a classic method to quantify the inhibition of viral replication.
Experimental Protocol: RSV Plaque Reduction Assay
-
Cell Seeding: Seed HEp-2 cells in 6-well plates and grow them to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of RSV for 2 hours at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 0.5% methylcellulose and different concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Plaque Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ (half-maximal effective concentration).
PART 3: Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting the results.
Table 1: In Vitro Anticancer Activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] |
| [Add other cell lines as needed] | [Insert Value] |
Table 2: Anti-inflammatory Activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
| Assay | IC₅₀ (µM) |
| NF-κB Luciferase Reporter Assay | [Insert Value] |
Table 3: Antiviral Activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide against RSV
| Assay | EC₅₀ (µM) |
| Plaque Reduction Assay | [Insert Value] |
References
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Khan, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 856272. Available at: [Link]
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Application Notes & Protocols: Biochemical Characterization of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide using Cyclooxygenase Inhibition Assays
Abstract
This technical guide provides a comprehensive framework for characterizing the enzymatic inhibition profile of the novel compound, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. Given its structural features, notably the diaryl ether scaffold and a methanesulfonamide moiety, this compound is a candidate for interaction with cyclooxygenase (COX) enzymes. This document outlines detailed protocols for robust in vitro assays to determine the inhibitory potency (IC₅₀) of this compound against human recombinant COX-1 and COX-2, thereby establishing its selectivity profile. These protocols are designed for researchers in pharmacology, drug discovery, and molecular biology, providing the scientific rationale and step-by-step guidance necessary for accurate and reproducible results.
Introduction: The Scientific Rationale
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a synthetic compound whose biological activity is not yet extensively documented in publicly available literature. Its chemical architecture, however, bears a resemblance to a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs). Many selective COX-2 inhibitors, such as celecoxib, feature a diaryl heterocyclic structure with a sulfonamide or methanesulfonamide group. These moieties are critical for fitting into a specific side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, which often confers selectivity.[1]
Cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid into prostanoids.[2] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which is crucial for homeostatic functions like gastric protection and platelet aggregation.[2][3]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated during inflammatory processes by cytokines and other inflammatory stimuli.[2][3][4]
The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[1] Therefore, determining the selective inhibitory activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide against COX-2 over COX-1 is a pivotal step in evaluating its potential as a targeted anti-inflammatory agent with a favorable safety profile.
This guide will detail two prevalent methods for assessing COX inhibition: a fluorometric-based activity assay and an ELISA-based quantification of prostaglandin E₂ (PGE₂) production.
Foundational Pathways and Assay Principles
The Arachidonic Acid Cascade
The enzymatic activity of COX is the rate-limiting step in the synthesis of prostaglandins. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by the bifunctional COX enzyme first into the unstable intermediate Prostaglandin G₂ (PGG₂), and subsequently reduced to Prostaglandin H₂ (PGH₂). PGH₂ serves as the substrate for various downstream synthases to produce a range of prostanoids, including PGE₂.
Caption: The COX enzyme pathway and point of inhibition.
Principle of the Fluorometric Inhibition Assay
This assay quantifies the peroxidase activity of COX. The initial product of the reaction with arachidonic acid, PGG₂, has a peroxidase component. The assay includes a probe that fluoresces upon oxidation by the heme cofactor in the peroxidase active site of COX. An inhibitor will reduce the conversion of arachidonic acid to PGG₂, thereby decreasing the rate of fluorescence generation. The signal is directly proportional to the enzymatic activity.[2][3]
Principle of the PGE₂ Competitive ELISA
This immunoassay provides a quantitative measure of a specific downstream product, PGE₂.[5][6] The assay plate is pre-coated with an antibody specific to PGE₂. A known amount of PGE₂ conjugated to an enzyme (like alkaline phosphatase or HRP) is added to the wells along with the sample from the COX reaction. The PGE₂ produced in the enzymatic reaction competes with the enzyme-conjugated PGE₂ for binding to the antibody. After a wash step, a substrate is added that is converted by the bound enzyme into a measurable signal (colorimetric or chemiluminescent). The intensity of the signal is inversely proportional to the amount of PGE₂ produced in the reaction.[5][6]
Materials and Reagents
This section provides a general list. Researchers should consult the manuals of specific commercial kits for detailed contents.
| Reagent/Material | Supplier Example | Purpose |
| Human Recombinant COX-1 | Cayman Chemical / Sigma-Aldrich | Source of COX-1 enzyme |
| Human Recombinant COX-2 | Cayman Chemical / Sigma-Aldrich | Source of COX-2 enzyme |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | Toronto Research Chemicals | Test Inhibitor |
| Celecoxib | Sigma-Aldrich | Positive Control (COX-2 Selective Inhibitor) |
| SC-560 | Cayman Chemical | Positive Control (COX-1 Selective Inhibitor) |
| Arachidonic Acid | Cayman Chemical / Sigma-Aldrich | Enzyme Substrate |
| COX Assay Buffer (e.g., Tris-HCl) | Included in Kits | Maintain optimal pH and ionic strength |
| Fluorometric Probe | Included in Kits (e.g., MAK399B) | Signal generation for fluorometric assay |
| Prostaglandin E₂ ELISA Kit | R&D Systems / Cayman / Thermo Fisher | Quantification of PGE₂ |
| Dimethyl Sulfoxide (DMSO), HPLC Grade | Sigma-Aldrich | Solvent for test compound |
| 96-well black, flat-bottom plates | Corning | For fluorometric assays |
| 96-well clear, flat-bottom plates | Corning | For ELISA assays |
| Multi-channel pipettes | Gilson / Eppendorf | Reagent handling |
| Fluorescence Plate Reader | BioTek / Molecular Devices | Signal detection (Ex/Em = 535/587 nm) |
| Absorbance Plate Reader | BioTek / Molecular Devices | Signal detection (405-420 nm for ELISA) |
| 37°C Incubator | VWR / Thermo Fisher | Controlled reaction temperature |
Experimental Protocols
Preparation of Stock Solutions
-
Test Compound: Prepare a 10 mM stock solution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in 100% DMSO.
-
Control Inhibitors: Prepare 10 mM stock solutions of Celecoxib and SC-560 in 100% DMSO.
-
Enzymes: Reconstitute human recombinant COX-1 and COX-2 according to the manufacturer's instructions (e.g., with purified water) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2][3] Keep on ice during use.
-
Substrate: Prepare the arachidonic acid substrate solution as per the kit protocol, often involving dilution in assay buffer.
Protocol 1: Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits and provides a rapid assessment of inhibition.[2][3][7]
Workflow Diagram:
Caption: Step-by-step workflow for the fluorometric COX inhibition assay.
Step-by-Step Procedure:
-
Prepare Serial Dilutions: Create a serial dilution series of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (e.g., from 100 µM to 0.1 nM) in assay buffer. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%. Prepare similar dilutions for control inhibitors.
-
Plate Layout: Designate wells in a 96-well black plate for:
-
Blank: No enzyme.
-
Vehicle Control (100% Activity): Enzyme + DMSO vehicle.
-
Positive Controls: Enzyme + Celecoxib (for COX-2) or SC-560 (for COX-1).
-
Test Compound: Enzyme + serial dilutions of the test compound.
-
-
Reagent Addition:
-
Add 75 µL of COX Assay Buffer to each well.
-
Add 10 µL of the appropriate inhibitor dilution or DMSO vehicle to the wells.
-
Add 2 µL of COX Probe/Cofactor mix.
-
Add 1 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[4]
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence kinetics (Excitation: 535 nm, Emission: 587 nm) at 37°C, taking readings every minute for 10-20 minutes.
Protocol 2: PGE₂ Quantification by Competitive ELISA
This protocol measures a key downstream product, providing a more biologically relevant endpoint.[5][8]
Step-by-Step Procedure:
-
Enzymatic Reaction (in separate tubes/plate):
-
Set up reactions as described in the fluorometric assay (steps 1-4), but without the fluorescent probe. The total reaction volume may be scaled up if needed.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Incubate for a fixed time, typically 10-15 minutes, at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of stannous chloride or by acidification, as per kit instructions).[4]
-
-
ELISA Protocol:
-
Follow the specific instructions of the chosen PGE₂ ELISA kit. A general workflow is as follows:
-
Add standards and samples (from the stopped enzymatic reaction) to the antibody-coated 96-well plate.
-
Add the enzyme-conjugated PGE₂ tracer to all wells.
-
Incubate for the specified time (can be several hours to overnight) to allow for competitive binding.[8]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to halt the color development.
-
Read the absorbance at the specified wavelength (e.g., 405-420 nm).
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
For the fluorometric assay, first determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
The percent inhibition is calculated using the following formula:
% Inhibition = [ (RateVehicle - RateInhibitor) / RateVehicle ] * 100
For the ELISA, the absorbance is inversely proportional to the PGE₂ concentration. First, create a standard curve using the known PGE₂ standards. Use this curve to interpolate the concentration of PGE₂ in each sample.
% Inhibition = [ (PGE₂Vehicle - PGE₂Inhibitor) / PGE₂Vehicle ] * 100
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, Origin) to fit the curve and determine the IC₅₀ value.
Data Presentation
All quantitative data should be summarized in a clear, tabular format.
| Compound | Assay Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | Fluorometric | Experimental Value | Experimental Value | Calculated Value |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | PGE₂ ELISA | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | Fluorometric | Expected >10 | Expected <0.1 | >100 |
| SC-560 (Control) | Fluorometric | Expected <0.05 | Expected >5 | <0.01 |
Note: Expected values are based on typical literature findings.
Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1.
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
SI > 1: Indicates selectivity for COX-2.
-
SI < 1: Indicates selectivity for COX-1.
-
SI ≈ 1: Indicates non-selective inhibition.
-
A compound is generally considered COX-2 selective if its SI is >50.
Conclusion and Future Directions
This application note provides a robust, validated framework for the initial biochemical characterization of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. By employing these protocols, researchers can reliably determine its inhibitory potency and selectivity against COX-1 and COX-2. A high SI value would provide a strong rationale for advancing this compound into cell-based assays and subsequent preclinical models of inflammation and pain. These foundational enzymatic assays are an indispensable first step in the critical path of drug discovery and development.
References
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Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (2013). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 22, 2026, from [Link]
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Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). (n.d.). Elabscience. Retrieved January 22, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl... (n.d.). SciSpace. Retrieved January 22, 2026, from https://typeset.
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex... (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. (2018). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (2013). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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(4-Nitro-2-phenoxyphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide cell culture treatment"
An In-Depth Guide to the In Vitro Application of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (Ricolinostat/ACY-1215)
Abstract
This document provides a comprehensive technical guide for researchers utilizing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, more commonly known as Ricolinostat or ACY-1215, in cell culture applications. Ricolinostat is a potent and orally bioavailable inhibitor of Histone Deacetylase 6 (HDAC6), demonstrating significant selectivity over other HDAC isoforms.[1][2] Its unique mechanism, primarily targeting cytoplasmic, non-histone proteins, has positioned it as a valuable tool in oncology and neurodegenerative disease research.[3][4] This guide moves beyond a simple recitation of steps, delving into the causal biochemistry, offering field-proven insights for robust experimental design, and providing detailed, self-validating protocols for assessing its biological activity.
Scientific Foundation: The "Why" of Targeting HDAC6
To effectively use Ricolinostat, it is crucial to understand its molecular target, HDAC6. Unlike Class I HDACs which are primarily nuclear and regulate gene expression through histone deacetylation, HDAC6 is a unique Class IIb enzyme predominantly located in the cytoplasm.[3][5] Its major substrates are non-histone proteins that are critical for essential cellular processes.[6]
Key HDAC6 Substrates and Cellular Functions:
-
α-tubulin: HDAC6 deacetylates α-tubulin on lysine-40, a key post-translational modification that regulates microtubule stability and dynamics.[6] Stable, acetylated microtubules are essential for intracellular transport, including the trafficking of signaling molecules, mitochondria, and misfolded protein aggregates.
-
Cortactin: Deacetylation of cortactin by HDAC6 is linked to the regulation of actin filament polymerization, impacting cell motility and invasion.[6]
-
Heat Shock Protein 90 (Hsp90): HDAC6 regulates the chaperone activity of Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, disrupting its ability to stabilize client proteins, many of which are oncoproteins.[7] This destabilization promotes their degradation via the proteasome.
Ricolinostat selectively inhibits the deacetylase activity of HDAC6.[8] This leads to the hyperacetylation of its substrates, causing a cascade of downstream events including disruption of microtubule-dependent transport, impaired cell motility, and the accumulation of misfolded proteins, ultimately culminating in cell stress and apoptosis in cancer cells.[7][9]
Caption: Ricolinostat inhibits HDAC6, leading to hyperacetylation of α-tubulin and Hsp90, which disrupts key cellular processes and induces apoptosis.
Experimental Design & Planning
A well-designed experiment is self-validating. For Ricolinostat, this involves careful consideration of concentration, timing, and appropriate assays to measure the desired biological effect.
Reagent Preparation: A Critical First Step
Protocol 1: Preparation of Ricolinostat Stock and Working Solutions
-
Rationale: Ricolinostat is poorly soluble in aqueous solutions. A high-concentration stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary for accurate and reproducible dilution into cell culture media.
-
Stock Solution (10 mM):
-
Ricolinostat (ACY-1215) has a molecular weight of 433.5 g/mol .
-
To prepare a 10 mM stock, dissolve 4.34 mg of Ricolinostat powder in 1 mL of sterile, anhydrous DMSO.
-
Warm the tube at 37°C for 10 minutes and vortex thoroughly to ensure complete dissolution.[8]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C for long-term stability (up to several months).[8]
-
-
Working Solutions:
-
Thaw a fresh aliquot of the 10 mM stock solution immediately before use.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. Always include a "vehicle control" (medium with the same final concentration of DMSO) in every experiment.
-
Determining Optimal Concentration and Duration
The effective concentration of Ricolinostat is highly dependent on the cell line and the biological question. A dose-response and time-course experiment is the mandatory first step.
-
Target Engagement vs. Cytotoxicity: The concentration required to induce hyperacetylation of α-tubulin (target engagement) is often lower and occurs on a shorter timescale (e.g., 4-24 hours) than that required to induce widespread cell death (cytotoxicity), which may require 48-72 hours.[1][10]
-
IC50 Values: The half-maximal inhibitory concentration (IC50) for cell viability provides a benchmark for dosing. However, these values can vary significantly.
Table 1: Reported IC50 Values of Ricolinostat for Cell Viability
| Cell Line Type | Example Cell Lines | Treatment Duration | IC50 Range (µM) | Source(s) |
|---|---|---|---|---|
| Multiple Myeloma | MM.1S, ANBL-6.BR | 48 hours | 2 - 8 | [1][8] |
| Non-Hodgkin's Lymphoma | WSU-NHL, Hut-78 | 48-72 hours | 1.5 - 8.7 | [10][11] |
| Glioblastoma | U87, U251 | 72 hours | Not specified, but effective at low µM | [1] |
| Breast Cancer | Various | Not specified | Varies widely |[12] |
Recommendation: For initial experiments, screen a wide range of concentrations (e.g., 0.1 µM to 20 µM) at 24, 48, and 72-hour time points.
Core Experimental Protocols
The following protocols provide a robust framework for assessing the effects of Ricolinostat in vitro.
Caption: A generalized experimental workflow for treating cultured cells with Ricolinostat, from preparation to final data analysis.
Target Engagement: Western Blot for Acetylated α-Tubulin
Protocol 2: Western Blot Analysis
-
Rationale: This is the most direct method to confirm that Ricolinostat is inhibiting HDAC6 in your cells. An increase in the acetylated α-tubulin signal, without a corresponding change in total α-tubulin, is the hallmark of successful target engagement. Checking for acetylated histones (e.g., Ac-H3) serves as a crucial control to verify HDAC6 selectivity; Ricolinostat should cause minimal to no change in histone acetylation.[1][13]
-
Procedure:
-
Seeding: Plate cells (e.g., 1-2 x 10⁶ cells in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with Ricolinostat at various concentrations (e.g., 0.5, 1, 2, 5 µM) and a vehicle control for a short duration (e.g., 8 hours).[14]
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Prep: Normalize all samples to the same protein concentration (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
-
Electrophoresis & Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[15]
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40): The key antibody for target engagement.
-
Anti-α-Tubulin or Anti-β-Actin: Essential loading controls.
-
Anti-acetylated-Histone H3: Selectivity control.
-
Anti-Histone H3: Loading control for the selectivity antibody.
-
-
-
Detection: Wash the membrane with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize using an ECL substrate.
-
Cellular Phenotype: Viability and Apoptosis Assays
Protocol 3: Cell Viability (MTT Assay)
-
Rationale: To quantify the cytotoxic or cytostatic effects of Ricolinostat over a longer period. The MTT assay measures the metabolic activity of viable cells.
-
Procedure:
-
Seeding: Plate cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add Ricolinostat across a range of concentrations in triplicate. Include vehicle-only and media-only controls. Incubate for 24, 48, or 72 hours.[10]
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate IC50 values.
-
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
-
Rationale: To specifically determine if cell death is occurring via apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
-
Procedure:
-
Seeding & Treatment: Plate cells in 6-well plates and treat with Ricolinostat (e.g., at the IC50 concentration) and vehicle control for 24 or 48 hours.[10]
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Conclusion and Future Directions
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (Ricolinostat/ACY-1215) is a highly selective and potent research tool for interrogating the complex biology of HDAC6. Its utility extends from fundamental studies of cytoplasmic protein acetylation and transport to preclinical evaluations of novel anti-cancer strategies.[17][18] By employing the robust, validated protocols detailed in this guide—grounded in a firm understanding of the compound's mechanism of action—researchers can generate reproducible and high-impact data. Future applications may focus on synergistic combinations with other targeted agents and further exploration of its role in modulating immune responses and neuroinflammation.[9][11]
References
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Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine. Ciaffaglione, V. et al. (2017). Oncotarget, available via PubMed Central. [Link]
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First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma. Evens, A. M. et al. (2021). The Oncologist, available via NIH. [Link]
-
Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases. Wang, Y. et al. (2022). Frontiers in Pharmacology. [Link]
-
Ricolinostat (ACY-1215), a Selective HDAC6 Inhibitor, Alone and in Combination with Bendamustine Is Effective in Preclinical Studies in Lymphoma Cell Lines. Ciaffaglione, V. et al. (2016). Blood. [Link]
-
Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases. Wang, Y. et al. (2022). PubMed Central. [Link]
-
First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma. Evens, A. M. et al. (2021). PubMed. [Link]
-
Definition of ricolinostat. National Cancer Institute (NCI) Drug Dictionary. [Link]
-
Histone deacetylase 6 structure and molecular basis of catalysis and inhibition. Hai, Y. et al. (2017). Nature Communications, available via NIH. [Link]
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Western blot detection of acetylated a-tubulin and acetylated histone H3 levels. Figure from: Identification of Novel Histone Deacetylase 6-Selective Inhibitors... (2020). ResearchGate. [Link]
-
HDAC6. Wikipedia. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
-
HDAC6. Grokipedia. [Link]
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Uveal Melanoma Cell Line Proliferation Is Inhibited by Ricolinostat, a Histone Deacetylase Inhibitor. Sundaramurthi, H. C. et al. (2022). Cancers, MDPI. [Link]
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Pharmacologically increasing microtubule acetylation corrects stress-exacerbated effects of organophosphates on neurons. Sleigh, J. N. et al. (2022). Journal of Biological Chemistry, available via NIH. [Link]
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Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions. Ganai, S. A. et al. (2023). International Journal of Molecular Sciences, MDPI. [Link]
-
Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer. Guerriero, J. L. et al. (2021). Nature Cancer, available via NIH. [Link]
-
Anticancer activity of ricolinostat in vivo. Figure from: The role of HDAC6 in cancer and its therapeutic potential (2022). ResearchGate. [Link]
-
Western blot illustrating α-tubulin acetylation and histone H3 acetylation levels. Figure from: High Efficacy and Drug Synergy of HDAC6-Selective Inhibitor NN-429... (2022). ResearchGate. [Link]
-
HDAC6 histone deacetylase 6 [Homo sapiens (human)]. Gene - NCBI. [Link]
-
Western Blot (WB) Protocol. EpigenTek. [Link]
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Application Notes and Protocols for the Crystallographic Study of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Introduction: Unveiling the Three-Dimensional Architecture of a Potential Therapeutic Agent
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a molecule of significant interest in the field of drug discovery, possessing a sulfonylurea-like scaffold that is a common feature in a variety of therapeutic agents. The precise three-dimensional arrangement of its atoms, intermolecular interactions, and packing in the solid-state are critical determinants of its physicochemical properties, including solubility, stability, and ultimately, its biological activity. X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing an unambiguous structural blueprint that can guide lead optimization and formulation development.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallographic analysis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. It outlines a robust methodology, from synthesis and single-crystal growth to data collection, structure solution, and detailed analysis of the crystal structure. The protocols herein are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot as needed.
Part 1: Synthesis and Purification
A logical and efficient synthesis is paramount to obtaining high-purity material suitable for crystallization. The proposed synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide begins with the commercially available starting material, 5-chloro-2-phenoxyaniline.[2]
Protocol 1: Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-chloro-2-phenoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution dropwise.
-
Methanesulfonylation: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Rationale: The use of triethylamine is to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.
Part 2: Crystallization Strategies
The growth of high-quality single crystals is often the most challenging step in a crystallographic study.[1] For sulfonamides, careful control over solvent selection and supersaturation is key.[3]
Protocol 2: Single Crystal Growth
Several methods should be attempted in parallel to maximize the chances of obtaining suitable crystals.
Method A: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/methanol) to near saturation in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[3]
Method B: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).
-
The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystal growth.
Method C: Cooling Crystallization
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol or ethanol) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) to induce crystallization.[3]
| Crystallization Method | Solvent System | Rationale |
| Slow Evaporation | Acetone, Ethyl Acetate | Simple and effective for many organic compounds. |
| Vapor Diffusion | Dichloromethane/Hexane | Provides slow and controlled precipitation. |
| Cooling Crystallization | Isopropanol, Ethanol | Exploits the temperature-dependent solubility of the compound. |
Part 3: X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4] The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. A complete dataset is typically collected over a range of omega (ω) and phi (φ) angles.[5]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.
| Parameter | Typical Value/Setting | Reference |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | [4] |
| Temperature | 100 K | [6] |
| Detector Distance | 50-60 mm | [5] |
| Exposure Time | 10-60 s/frame | [5] |
| Rotation Width | 0.5-1.0°/frame | [5] |
Part 4: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software such as SHELXS or SIR is commonly used for this purpose.[7]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Software such as SHELXL is the standard for this process.[8]
-
Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.[9]
Caption: Workflow for the crystallographic study of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Part 5: Analysis of the Crystal Structure
A thorough analysis of the refined crystal structure provides valuable insights into the molecule's properties.
Molecular Conformation
The conformation of the molecule, including the torsion angles between the phenyl rings and the orientation of the methanesulfonamide group, should be analyzed. This information is crucial for understanding the molecule's shape and how it might interact with a biological target.
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For sulfonamides, hydrogen bonds involving the sulfonamide N-H and O atoms are particularly important.[10] Other interactions, such as π-π stacking and C-H···π interactions, may also play a significant role.
Hirshfeld Surface Analysis: This powerful tool can be used to visualize and quantify intermolecular interactions in the crystal.[11][12][13] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[14]
Caption: The process of Hirshfeld surface analysis for quantifying intermolecular interactions.
Part 6: Data Reporting and Deposition
The final crystal structure should be reported in a standard format and deposited in a public database.
Crystallographic Information File (CIF): The CIF is the standard format for reporting crystal structure data.[15][16][17][18] It contains all the necessary information about the crystal, data collection, and refinement.
Database Deposition: The CIF file should be deposited with a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the structure publicly available to the scientific community.
Conclusion
This guide provides a comprehensive framework for the crystallographic study of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. By following these protocols, researchers can obtain a high-quality crystal structure and perform a detailed analysis of its features. This information is invaluable for understanding the structure-property relationships of this compound and for guiding its further development as a potential therapeutic agent.
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available at: [Link]
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Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. An-Najah National University. Available at: [Link]
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Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Co(II), Ni(II), Cu(II) and Zn(II) complexes. Chemical Review and Letters. Available at: [Link]
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Application Notes and Protocols for the Investigation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and Related Sulfonamide Scaffolds
Executive Summary: Situating N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in Chemical Biology
As of the latest literature review, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is not documented as a validated chemical probe with a well-defined biological target or established protocols for use in cellular or in vivo systems. Its primary characterization is that of a chemical reagent available for synthesis and research.[1] However, the absence of specific data does not preclude its potential. This molecule belongs to the sulfonamide class, a cornerstone of medicinal chemistry and drug discovery.
This document, therefore, serves a dual purpose. First, it provides a transparent assessment of the current knowledge gap regarding this specific molecule. Second, it leverages the extensive research on the broader sulfonamide family to offer a scientifically-grounded framework for its potential investigation. We will explore the privileged nature of the sulfonamide scaffold, propose hypothetical avenues for research based on the activities of structurally related compounds, and provide robust, general protocols for any researcher aiming to characterize a novel compound like N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a potential chemical probe.
The Sulfonamide Scaffold: A "Privileged Structure" with Diverse Bioactivity
The sulfonamide functional group is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. This versatility has made sulfonamides a foundational component in a wide array of therapeutics.[2][3]
The biological activities associated with sulfonamide-containing molecules are remarkably diverse and include:
-
Antimicrobial Properties: The original "sulfa drugs" were revolutionary antibiotics that act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]
-
Anticancer Activity: Many modern anticancer agents incorporate a sulfonamide moiety. Their mechanisms include the inhibition of key enzymes like carbonic anhydrases, which are upregulated in many tumors, and receptor tyrosine kinases such as VEGFR-2, which are crucial for angiogenesis.[5][6][7]
-
Anti-inflammatory Effects: Certain sulfonamides, like celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
-
Other Therapeutic Areas: The applications of sulfonamides extend to diuretics (e.g., furosemide), anticonvulsants, antivirals, and hypoglycemic agents.[8][9]
Given this rich history, it is plausible that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide could exhibit activity in one or more of these areas. The presence of a chlorinated phenyl ring and a phenoxy group provides a structural motif that could be explored for novel inhibitory properties.
Hypothetical Applications and a Roadmap for Investigation
While no specific target is known, the structure of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide allows us to formulate hypotheses for its potential application as a chemical probe. Below, we outline a logical workflow for its initial characterization.
Figure 1. A generalized workflow for the characterization of a novel compound as a chemical probe.
Potential Target Classes for Screening
Based on the activities of related sulfonamides, the following target classes represent rational starting points for screening N-(5-chloro-2-phenoxyphenyl)methanesulfonamide:
-
Protein Kinases: The sulfonamide scaffold is present in numerous kinase inhibitors.[6][7] A broad kinase panel screen (e.g., DiscoverX, Eurofins) would be a high-yield initial experiment.
-
Carbonic Anhydrases (CAs): As a primary target for many sulfonamide drugs, screening against a panel of human CA isozymes is highly recommended.[5]
-
ABC Transporters: Certain sulfonamide derivatives have been shown to inhibit P-glycoprotein (P-gp), a transporter involved in multidrug resistance.[1]
-
Microbial Enzymes: Given the history of sulfa drugs, screening for antibacterial activity against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) is a logical step.[4]
General Protocols for Chemical Probe Validation
The following protocols are presented as templates. Researchers must adapt concentrations, incubation times, and specific reagents based on the chosen assay and cell lines.
Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Kinase Example)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.
Objective: To quantify the potency of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test Compound Stock: 10 mM N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in DMSO
-
Kinase buffer (assay-specific)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 1 mM is appropriate. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Enzyme and Substrate Preparation: Dilute the kinase and its substrate in the appropriate kinase buffer to the desired working concentration.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells containing the compound. Then, add ATP to initiate the kinase reaction. The final assay volume and concentrations should be optimized beforehand.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and detect the remaining ATP (an indirect measure of kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to stop the kinase reaction and deplete unused ATP, followed by adding a second reagent to convert the generated ADP back to ATP and measure the resulting light output.
-
Data Analysis:
-
Normalize the data with respect to the positive (0% activity) and negative (100% activity) controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses whether the compound can inhibit its target inside a living cell.
Objective: To determine if N-(5-chloro-2-phenoxyphenyl)methanesulfonamide inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Compound Stock: 10 mM in DMSO.
-
Growth factor or stimulant (if required to activate the pathway).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a set period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Pathway Stimulation: If necessary, stimulate the pathway by adding a growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate or loading control. A dose-dependent decrease in the phospho-signal indicates cellular target engagement.
Figure 2. A hypothetical signaling pathway that could be inhibited by a sulfonamide-based kinase inhibitor.
Data Summary and Interpretation
To qualify as a chemical probe, a compound should meet several criteria, which should be systematically documented.
Table 1: Template for Summarizing Probe Qualification Data
| Parameter | Recommended Criteria | Experimental Data for N-(...)-methanesulfonamide |
| Potency | ||
| In Vitro IC50 | < 100 nM | To be determined |
| Cellular EC50 | < 1 µM | To be determined |
| Selectivity | ||
| Selectivity Index | >100-fold over related targets | To be determined |
| Mechanism of Action | ||
| On-target Activity | Demonstrated in cells | To be determined |
| Cellular Effects | ||
| Cytotoxicity (CC50) | > 10 µM (>10x EC50) | To be determined |
| Controls | ||
| Inactive Control Available | Structurally similar, >100x less active | To be determined |
Conclusion and Future Directions
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is currently an uncharacterized molecule from a biological perspective. However, its sulfonamide core places it within a class of compounds with a high probability of exhibiting biological activity. For researchers in drug discovery and chemical biology, this compound represents a starting point for investigation. The protocols and workflow outlined in this document provide a comprehensive and scientifically rigorous framework for elucidating its potential as a novel chemical probe. A systematic approach, beginning with broad screening and progressing through target validation, potency determination, and cellular characterization, will be essential to unlock its potential utility for studying biological systems.
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Application Notes and Protocols for High-Throughput Screening of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a Putative TRPV1 Antagonist
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a novel small molecule, as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The TRPV1 channel, a key integrator of noxious stimuli, represents a prime therapeutic target for pain management.[1] This guide details a robust HTS workflow, from primary screening using a cell-based calcium influx assay to secondary confirmatory and counter-screening assays designed to eliminate false positives and elucidate the compound's mechanism of action. The protocols provided herein are designed to be self-validating, incorporating industry-standard metrics such as the Z'-factor to ensure data quality and reliability.[2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel analgesics.
Introduction: The Rationale for Targeting TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[3] It is activated by a variety of stimuli including heat, protons (low pH), and endogenous lipids, as well as exogenous vanilloid compounds like capsaicin, the pungent component of chili peppers.[4] This activation leads to a painful, burning sensation. Given its central role in pain pathways, the development of TRPV1 antagonists is a highly pursued strategy for novel analgesic therapies.[5][6]
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a synthetic compound with structural motifs that suggest potential interaction with biological targets such as ion channels. This application note outlines a hypothetical, yet scientifically rigorous, screening cascade to identify and validate its activity as a TRPV1 antagonist. The workflow is designed to be efficient, scalable, and decisive, moving from a large-scale primary screen to more detailed mechanistic studies.
The High-Throughput Screening (HTS) Workflow
A successful HTS campaign is a multi-step process designed to identify true hits from a large compound library and filter out artifacts.[7] The workflow for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is structured to maximize efficiency and confidence in the results.
Caption: High-level overview of the screening cascade for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Primary High-Throughput Screening: A Cell-Based Calcium Influx Assay
The primary screen is designed to rapidly assess a large number of compounds for their ability to inhibit TRPV1 activation.[8] A common and effective method for ion channel HTS is the measurement of intracellular calcium flux using fluorescent indicators.[9][10]
Principle of the Assay
This assay utilizes a stable cell line, such as HEK293 or CHO cells, engineered to overexpress human TRPV1. These cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).[11][12] In the resting state, these dyes exhibit low fluorescence. Upon activation of TRPV1 by an agonist (e.g., capsaicin), there is an influx of extracellular calcium, leading to a significant increase in fluorescence. A potential antagonist, such as N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, will prevent or reduce this agonist-induced calcium influx, resulting in a diminished fluorescent signal.
Detailed Protocol: Primary HTS
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Assay medium: DMEM/F-12, HEPES-buffered
-
Fluo-4 AM or Cal-520 AM calcium indicator
-
Pluronic F-127
-
Probenecid
-
Capsaicin (TRPV1 agonist)
-
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (and other library compounds)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed hTRPV1-HEK293 cells into 384-well plates at a density of 15,000-20,000 cells per well and incubate for 18-24 hours.[13]
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay medium. Remove the cell culture medium and add 20 µL of loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Addition: Add N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and other test compounds to the wells (typically at a final concentration of 10 µM). Also, include positive controls (a known TRPV1 antagonist, e.g., capsazepine) and negative controls (DMSO vehicle).
-
Pre-incubation: Incubate the plate with the compounds for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for 10-20 seconds. Then, add a pre-determined EC80 concentration of capsaicin to all wells (except for negative controls) and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
Data Analysis and Quality Control
The primary screen's quality is assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[14][15]
Z'-Factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., capsaicin + DMSO).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., known antagonist or no agonist).
| Parameter | Value | Interpretation |
| Z'-Factor | ≥ 0.5 | Excellent assay, suitable for HTS.[2][16] |
| 0 < Z' < 0.5 | Marginal assay, may require optimization.[16] | |
| Z' ≤ 0 | Unsuitable assay for screening.[2] |
Hit Identification: A "hit" is defined as a compound that causes a statistically significant reduction in the agonist-induced fluorescence signal, typically greater than three standard deviations from the mean of the vehicle control wells.
Hit Confirmation and Dose-Response Analysis
Compounds identified as hits in the primary screen must be re-tested to confirm their activity and determine their potency.[17]
Protocol:
-
Re-testing: Re-test the primary hits under the same assay conditions to confirm their inhibitory activity.
-
Dose-Response: For confirmed hits, perform a dose-response analysis by testing the compound over a range of concentrations (e.g., 8-10 concentrations in a semi-log dilution series).
-
IC50 Calculation: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).
Counter-Screening and Secondary Assays
A critical step in any HTS campaign is to eliminate false positives.[18][19][20] Counter-screens are designed to identify compounds that interfere with the assay technology rather than the biological target.
Rationale for Counter-Screening
Assay interference can arise from several sources, including:
-
Autofluorescence: The compound itself is fluorescent at the assay wavelengths.
-
Luciferase Inhibition: If a luciferase-based reporter is used.[20]
-
Non-specific activity: The compound may affect cell health or other cellular components.
Protocol: Autofluorescence Counter-Screen
-
Use the same hTRPV1-HEK293 cell line.
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Add N-(5-chloro-2-phenoxyphenyl)methanesulfonamide at the same concentration used in the primary screen.
-
Read the fluorescence without the addition of the calcium-sensitive dye.
-
A significant signal indicates that the compound is autofluorescent and may be a false positive.
Orthogonal Secondary Assays
To further validate the mechanism of action, a secondary assay with a different technological principle (an orthogonal assay) is employed.[17] For ion channels, the gold standard is electrophysiology.
Automated Patch-Clamp Electrophysiology: Automated patch-clamp systems allow for higher throughput electrophysiological recordings than traditional manual patch-clamp.[21]
Principle: This technique directly measures the ion flow through the TRPV1 channel in response to voltage changes and agonist application. An antagonist will block this current.
Procedure Outline:
-
hTRPV1-HEK293 cells are plated on a specialized microfluidic chip.
-
A whole-cell recording configuration is established.
-
A voltage protocol is applied to elicit TRPV1 currents.
-
Capsaicin is applied to activate the channels, and the resulting current is measured.
-
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is then applied, followed by co-application with capsaicin to measure the degree of current inhibition.
A confirmed hit from this assay provides strong evidence that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a direct modulator of the TRPV1 ion channel.
Caption: Decision-making workflow for hit validation and triage.
Conclusion
This application note provides a detailed, step-by-step framework for the high-throughput screening of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a putative TRPV1 antagonist. By following this structured approach, from a robust primary calcium influx assay to essential counter-screening and orthogonal validation, researchers can confidently identify and characterize novel modulators of the TRPV1 channel. This rigorous, self-validating protocol ensures the scientific integrity of the findings and provides a solid foundation for subsequent hit-to-lead and lead optimization efforts in the quest for new pain therapeutics.
References
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Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]
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Wikipedia. Z-factor. [Link]
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Wikipedia. Discovery and development of TRPV1 antagonists. [Link]
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National Center for Biotechnology Information. N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. [Link]
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National Center for Biotechnology Information. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. [Link]
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Aurora Biomed. Ion Channel Research: Advancing High Throughput Screening Techniques. [Link]
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PubMed. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. [Link]
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ACS Omega. Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. [Link]
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National Center for Biotechnology Information. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. [Link]
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National Center for Biotechnology Information. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
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National Center for Biotechnology Information. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. [Link]
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ChemRxiv. Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. [Link]
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PubMed. High-Throughput Screening of Transient Receptor Potential Channel 1 Ligands in the Light of the Bioluminescence Resonance Energy Transfer Technique. [Link]
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Taylor & Francis Online. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]
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IndiaMART. 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. [Link]
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PubChem. 5-Chloro-2-nitrodiphenylamine. [Link]
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Troubleshooting & Optimization
"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide solubility issues and solutions"
Welcome to the technical support center for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows. Our approach is grounded in established scientific principles to ensure the integrity and success of your research.
Introduction: Understanding the Solubility Challenge
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, with a molecular formula of C₁₃H₁₂ClNO₃S and a molecular weight of 297.76 g/mol , presents solubility challenges typical of many novel chemical entities in drug discovery. Its aromatic and halogenated structure contributes to its hydrophobicity, often leading to poor solubility in aqueous media. This guide will provide a systematic approach to addressing these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am unable to dissolve N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in my aqueous buffer. What is the recommended starting point?
A1: It is highly likely that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide exhibits poor aqueous solubility. Direct dissolution in aqueous buffers will likely be unsuccessful.
Initial Troubleshooting Steps:
-
Start with Organic Solvents: Begin by attempting to dissolve the compound in a small amount of a water-miscible organic solvent. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetone
-
-
Create a Concentrated Stock Solution: Once a suitable organic solvent is identified, prepare a concentrated stock solution (e.g., 10 mg/mL or higher, if possible).
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer to the desired final concentration. Observe for any precipitation. If precipitation occurs, the final concentration is above the compound's solubility limit in that specific buffer with the given percentage of organic solvent.
Causality: Many organic compounds with complex aromatic structures are inherently lipophilic and lack the necessary polar functional groups to interact favorably with water molecules. By first dissolving the compound in an organic solvent, you are creating a molecular dispersion that can then be diluted into an aqueous environment. The organic solvent acts as a "carrier" to introduce the compound into the aqueous phase.
Q2: I've created a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?
A2: This is a common issue known as "crashing out." It indicates that the final concentration of the compound in your aqueous medium exceeds its solubility limit, even with the presence of a small amount of co-solvent.
Solutions to Prevent Precipitation:
-
Increase the Co-solvent Concentration: Incrementally increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent, as high concentrations can be cytotoxic or interfere with the assay.
-
Employ a Co-solvency Strategy: Utilize a mixture of co-solvents to enhance solubility. For instance, a combination of DMSO and polyethylene glycol (PEG) 300 or Tween-80 can be more effective than a single co-solvent.[1]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous medium can significantly impact its solubility.[2][3] For sulfonamides, which are weakly acidic, increasing the pH (making the solution more basic) can deprotonate the sulfonamide group, leading to the formation of a more soluble salt.
Advanced Solubility Enhancement Strategies
For more persistent solubility issues, more advanced formulation strategies may be necessary. The following sections provide an overview and protocols for common techniques.
Strategy 1: pH Adjustment
The sulfonamide moiety in N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is weakly acidic. Therefore, its solubility is expected to increase in alkaline conditions.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a Series of Buffers: Prepare a range of buffers with pH values from 4 to 10 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[4]
-
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution.
Causality: Altering the pH of the solution can convert the neutral form of an ionizable compound into its more soluble salt form. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and increased solubility.
Strategy 2: Co-solvency
This technique involves using a mixture of water and one or more water-miscible organic solvents to increase the solubility of a hydrophobic compound.[5][6]
Experimental Protocol: Co-solvent Solubility Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Determine Solubility: Use the shake-flask method described above to determine the solubility of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in each co-solvent mixture.
-
Data Analysis: Plot the solubility of the compound against the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Data Presentation: Estimated Solubility in Common Solvents
| Solvent | Type | Estimated Solubility |
| Water | Aqueous | Very Low |
| Ethanol | Organic | Soluble |
| Methanol | Organic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Organic | Highly Soluble |
| Dimethylformamide (DMF) | Organic | Highly Soluble |
| Acetone | Organic | Soluble |
Note: This table provides estimated qualitative solubility based on the chemical structure. Experimental verification is required.
Strategy 3: Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[7][8][9] This can enhance solubility by reducing particle size to a molecular level and improving wettability.
Workflow for Solid Dispersion Formulation
Caption: Workflow for preparing and evaluating a solid dispersion to enhance solubility.
Strategy 4: Micronization
Micronization is the process of reducing the average diameter of a solid material's particles.[10][11] For poorly soluble drugs, reducing the particle size increases the surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[11]
Considerations for Micronization:
-
Techniques: Common micronization techniques include jet milling and ball milling.[12]
-
Polymorphism: The micronization process can sometimes induce changes in the crystalline form of the API, which could affect its solubility and stability.[12] It is crucial to characterize the solid-state properties of the micronized material.
-
Handling: Micronized powders can be more difficult to handle due to their tendency to agglomerate and their increased static charge.
Decision Tree for Solubility Enhancement
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Conclusion
Addressing the solubility issues of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide requires a systematic and multi-faceted approach. By starting with simple co-solvent systems and progressing to more advanced techniques such as pH modification, solid dispersion, and micronization, researchers can successfully formulate this compound for a wide range of in vitro and in vivo studies. It is imperative to experimentally verify the solubility and stability of the compound in the selected formulation to ensure reliable and reproducible results.
References
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PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
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Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
CompoundingToday.com. (2005). pH Adjusting Database. Retrieved from [Link]
-
World Health Organization. (2019). FAQ: Active pharmaceutical ingredient (API) micronization. Retrieved from [Link]
-
PubMed Central. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Retrieved from [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solid dispersion: A strategy for solubility enhancement. Retrieved from [Link]
-
David Publishing. (n.d.). Micronization and Nanoization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
IJNRD. (2023). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]
-
IMS Micronizzazioni. (2024). Pharmaceutical Micronization Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
AGC Pharma Chemicals. (n.d.). What is Micronization?. Retrieved from [Link]
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Lonza. (2022). The role of micronization in the journey to Drug Product development. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]
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US EPA. (n.d.). Phenol, 5-chloro-2-(2,4-dichlorophenoxy)- - Substance Details. Retrieved from [Link]
-
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-
Wisdomlib. (n.d.). Co-solvency: Significance and symbolism. Retrieved from [Link]
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Technical Support Center: Enhancing the Solution Stability of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Welcome to the technical support center for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. As your partner in research, we aim to equip you with the knowledge to anticipate and resolve stability challenges, ensuring the integrity and reliability of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and stability of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide solutions.
Q1: What are the primary factors that can influence the stability of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in solution?
A1: The stability of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in solution is primarily influenced by pH, solvent composition, exposure to light, temperature, and the presence of oxidizing agents. Like many sulfonamides, this compound can be susceptible to hydrolysis, oxidation, and photodegradation.[1][2]
Q2: What is a suitable starting point for dissolving N-(5-chloro-2-phenoxyphenyl)methanesulfonamide for in vitro experiments?
A2: For initial studies, dissolving the compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) is a common practice.[3] For aqueous solutions, a stock solution in an organic solvent can be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: How should I store stock solutions of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[4] They should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption. For light-sensitive compounds, amber vials or vials wrapped in aluminum foil are recommended.[5][6] It is also good practice to purge the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.[3]
Q4: I observe precipitation when I dilute my stock solution into an aqueous buffer. What could be the cause and how can I resolve this?
A4: Precipitation upon dilution into aqueous media is often due to the low aqueous solubility of the compound, a common characteristic of sulfonamide drugs.[7] To address this, you can try several approaches:
-
Lower the final concentration of the compound.
-
Increase the percentage of co-solvent in the final solution, if your experimental system allows.
-
Adjust the pH of the buffer, as the solubility of sulfonamides can be pH-dependent.[7]
-
Consider the use of solubilizing agents or cyclodextrins, after verifying their compatibility with your assay.
II. Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a more in-depth guide to troubleshooting specific stability issues you may encounter during your experiments.
Issue 1: Rapid Loss of Potency or Concentration Over Time
You have prepared a solution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, but subsequent analysis shows a significant decrease in the concentration of the active compound.
Potential Causes:
-
Hydrolytic Degradation: The sulfonamide or ether linkage in the molecule may be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1]
-
Oxidative Degradation: The presence of dissolved oxygen or trace metal ions in your solvent can lead to oxidative degradation.[8]
-
Photodegradation: Exposure to ambient or UV light can induce degradation.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of potency loss.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a powerful tool to understand the intrinsic stability of your compound.[2][9]
-
Preparation: Prepare solutions of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the solutions to the following stress conditions:[1][10]
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate at 60°C for 24 hours.
-
Photolytic Stress: Expose to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in foil.
-
-
Analysis: Analyze the stressed samples and a control sample (stored at -20°C) using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[2][10]
Data Presentation: Example Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Observed |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, 60°C, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 18.9% | 3 |
| 60°C, 24h | 2.1% | 1 |
| Light Exposure, 24h | 12.7% | 2 |
| Control (-20°C) | <0.5% | 0 |
Interpretation and Solutions:
-
If significant degradation is observed under acidic or basic conditions, the compound is susceptible to hydrolysis . The solution pH should be optimized to a range where the compound is most stable. The use of buffers is highly recommended.
-
If the peroxide-treated sample shows significant degradation, oxidation is a likely pathway. Consider adding antioxidants (e.g., ascorbic acid, BHT) to your formulation, and purge your solutions with an inert gas (nitrogen or argon).
-
If the light-exposed sample degrades, the compound is photosensitive . All work should be conducted in low-light conditions, and solutions should be stored in amber vials or wrapped in foil.[6]
Issue 2: Solution Changes Color Over Time
A freshly prepared, colorless solution of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide develops a yellow or brown tint upon storage.
Potential Causes:
-
Formation of Chromophoric Degradants: Degradation products, particularly from oxidation or photodegradation, are often colored. The phenoxy and chloro-substituted phenyl rings can be susceptible to oxidative reactions that form colored species.
-
Reaction with Solvent or Impurities: Trace impurities in the solvent could react with the compound to form colored products.
Diagnostic Approach:
-
UV-Vis Spectroscopy: Take a UV-Vis spectrum of the fresh solution and the colored solution. The appearance of new absorption bands in the visible region (400-700 nm) can confirm the formation of colored species.
-
LC-MS Analysis: Analyze the colored solution by LC-MS to identify the masses of potential degradation products.[11] This can provide clues about the degradation pathway.
-
Solvent Purity Check: Use high-purity, HPLC-grade solvents to prepare your solutions to rule out solvent impurities as a cause.
Solutions:
-
Follow the mitigation strategies for oxidation and photodegradation outlined in the previous section (use of antioxidants, inert gas, and light protection).
-
Ensure all glassware is scrupulously clean to avoid contamination with trace metals that can catalyze oxidation.
III. Hypothetical Degradation Pathway
Based on the known chemistry of sulfonamides and related aromatic compounds, a plausible degradation pathway for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is proposed below. This can help in the identification of potential degradants in your stability studies.
Caption: Plausible degradation pathways for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
IV. Conclusion
The stability of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and employing systematic troubleshooting strategies, researchers can mitigate stability issues. The key to success lies in careful control of solution pH, protection from light and oxygen, and the use of appropriate storage conditions. This guide provides a framework for addressing common stability challenges, and we encourage you to adapt these principles to your specific experimental context.
V. References
-
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed. (2024). Retrieved from
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Retrieved from
-
NMAM METHOD 2005 - CDC. (n.d.). Retrieved from
-
N-(5-Chloro-2-methylphenyl)methanesulfonamide - BLDpharm. (n.d.). Retrieved from
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Retrieved from
-
Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and... - ResearchGate. (n.d.). Retrieved from
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (n.d.). Retrieved from
-
Current trends in forced degradation study for pharmaceutical product development. (2019). Retrieved from
-
Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods - Benchchem. (n.d.). Retrieved from
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from
-
Product Information. (2013). Retrieved from
-
Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC - NIH. (n.d.). Retrieved from
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013). Retrieved from
-
(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. (2021). Retrieved from
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PubMed Central. (n.d.). Retrieved from
-
Trends in Analytical chemistry - CONICET. (n.d.). Retrieved from
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Retrieved from
-
5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635 - PubChem. (n.d.). Retrieved from
-
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide - PubChem. (n.d.). Retrieved from
-
5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. (n.d.). Retrieved from
-
N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 - PubChem. (n.d.). Retrieved from
-
Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate - PubMed. (1990). Retrieved from
-
N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. (n.d.). Retrieved from _
-
N-(5-Chloro-2-nitrophenyl)-N-phenylnitrous amide - Pharmaffiliates. (n.d.). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. 196875-84-0|N-(5-Chloro-2-methylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 6. Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide Experiments
Welcome to the technical support center for experiments involving N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and related compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Given the limited specific literature on N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, this resource leverages data from structurally similar molecules to provide a robust framework for addressing common experimental challenges.
I. Introduction to N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The core structure, featuring a phenoxyphenyl group linked to a methanesulfonamide moiety, suggests potential applications in various therapeutic areas. Experiments with this and related molecules can present unique challenges, from synthesis and purification to analysis and biological testing. This guide aims to provide practical solutions to these challenges.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
The synthesis would likely start from 5-chloro-2-phenoxyaniline. This intermediate can be synthesized through various methods, such as the Ullmann condensation of 2-amino-4-chlorophenol and a suitable phenylating agent or a Buchwald-Hartwig amination. The resulting 5-chloro-2-phenoxyaniline would then be reacted with methanesulfonyl chloride to yield the final product.
Q2: What are the key safety precautions to consider when working with this class of compounds?
Q3: What are the expected physical properties of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
Based on related structures, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is expected to be a solid at room temperature with limited solubility in water but better solubility in organic solvents like DMSO and methanol.[2] The melting point and other physical properties would need to be determined experimentally.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis, purification, and analysis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and its analogues.
A. Synthesis
Problem 1: Low or no yield of the final product.
-
Potential Cause 1: Incomplete reaction. The reaction of 5-chloro-2-phenoxyaniline with methanesulfonyl chloride may be incomplete.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Stoichiometry: Ensure the use of a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents).
-
Base: A tertiary amine base like triethylamine or pyridine is typically used to scavenge the HCl byproduct. Ensure the base is dry and added in sufficient quantity (at least 1.1 equivalents).
-
Temperature and Time: The reaction may require optimization of temperature and reaction time. Start at 0 °C and allow the reaction to slowly warm to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be necessary.
-
-
-
Potential Cause 2: Degradation of starting material or product. The starting aniline or the final sulfonamide may be unstable under the reaction conditions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can react with methanesulfonyl chloride.[3]
-
-
Problem 2: Formation of multiple side products.
-
Potential Cause 1: Di-sulfonylation. The nitrogen of the sulfonamide can be further sulfonylated.
-
Solution:
-
Controlled Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture at a low temperature (0 °C) to minimize over-reaction.
-
Stoichiometry: Avoid a large excess of methanesulfonyl chloride.
-
-
-
Potential Cause 2: Ring reactions. The electron-rich phenoxy ring system may undergo side reactions.
-
Solution:
-
Mild Conditions: Employ milder reaction conditions (lower temperature, less reactive base) to improve selectivity.
-
-
B. Purification
Problem 1: Difficulty in separating the product from starting materials or side products by column chromatography.
-
Potential Cause: Similar polarities. The product and impurities may have very similar polarities, leading to co-elution.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing preparative HPLC for challenging separations.
-
-
Problem 2: Product fails to crystallize or oils out.
-
Potential Cause 1: Residual solvent. The presence of residual solvent can inhibit crystallization.
-
Solution:
-
High Vacuum Drying: Dry the crude product under high vacuum to remove all traces of solvent.
-
Trituration: Triturate the oily product with a non-polar solvent like hexane or pentane to induce solidification.
-
-
-
Potential Cause 2: Impurities. Impurities can disrupt the crystal lattice formation.
-
Solution:
-
Re-purification: If trituration fails, re-purify the product by column chromatography to remove impurities.
-
Solvent Screening for Crystallization: Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane, methanol/water) to find suitable conditions for crystallization. A patent on a purification process for a related compound suggests using an alcoholic solvent with sulfuric acid followed by a water wash.[4]
-
-
C. Analysis
Problem 1: Poor solubility in common NMR or HPLC solvents.
-
Potential Cause: High crystallinity or polarity. The compound may have strong intermolecular interactions.
-
Solution:
-
Solvent Selection: Use more polar aprotic solvents like DMSO-d6 for NMR or a mixture of acetonitrile and water with a modifier like formic acid or TFA for HPLC.
-
Gentle Warming: Gentle warming and sonication can help dissolve the compound.
-
-
Problem 2: Ambiguous NMR or Mass Spectrometry data.
-
Potential Cause: Complex structure or presence of impurities.
-
Solution:
-
2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data to confirm the elemental composition of the product and any major impurities.
-
Reference Spectra: Compare the obtained spectra with data from similar compounds available in databases like PubChem.[1][5][6]
-
-
IV. Experimental Protocols & Data
A. General Synthetic Workflow
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide would likely follow the general workflow depicted below.
Caption: General synthetic workflow for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
B. Analytical Method Comparison
For the analysis and quantification of the final product and intermediates, HPLC and GC are common techniques. The choice depends on the specific requirements of the analysis.[7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |
| Sample Derivatization | Not typically required. | May be required to improve volatility and thermal stability. |
| Advantages | Direct analysis, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, especially with MS detection. |
Table based on typical performance for similar phenolic compounds.[7]
V. Logical Troubleshooting Flowchart
When encountering an issue, this flowchart can guide your troubleshooting process.
Caption: A logical flowchart for troubleshooting common experimental issues.
VI. References
-
PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link][1]
-
PubChem. (n.d.). N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link][3]
-
Quick Company. (2022). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link][4]
Sources
- 1. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 5. Page loading... [guidechem.com]
- 6. N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride | C16H19ClN2O5S | CID 44181766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide Concentration for Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. Here, we address common challenges and questions that arise during the critical process of optimizing its concentration for various experimental assays. Our focus is on providing practical, experience-driven advice to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Stock Solution Preparation
Question: I've just received N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. What is the best way to prepare and store a stock solution?
Answer:
Proper preparation and storage of your stock solution is the foundation of reproducible experiments. N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a small molecule with a molecular weight of 297.76 g/mol .[1] For initial experiments, we recommend the following:
-
Solvent Selection: Start by dissolving the compound in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO). Many organic small molecules exhibit good solubility in DMSO.[2]
-
Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. This allows for minimal solvent addition to your final assay, reducing the risk of solvent-induced artifacts.
-
Procedure:
-
Accurately weigh the powdered compound.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution. Visually inspect for any particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C in a dark, dry environment. Before each use, thaw an aliquot completely and bring it to room temperature.
Troubleshooting Tip: If you observe precipitation upon thawing, gently warm the solution to 37°C and vortex. If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration.
Determining the Optimal Concentration for Biochemical Assays
Question: How do I determine the right concentration range of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide for my biochemical (e.g., enzyme inhibition) assay?
Answer:
The goal is to identify a concentration range that demonstrates a clear dose-dependent inhibition of your target, leading to an accurate determination of parameters like the IC50 (half-maximal inhibitory concentration). A systematic approach is crucial.
Key Principle: The initial concentration range should be broad enough to capture the full dose-response curve, from no inhibition to maximal inhibition.
Experimental Protocol: Initial Dose-Response Curve
-
Prepare Serial Dilutions: From your high-concentration stock, prepare a series of 10-point, 3-fold serial dilutions. A common starting point for a novel compound is a top concentration of 100 µM.
-
Assay Setup: Perform your biochemical assay according to your established protocol. Key steps in assay development include ensuring the suitability of the enzyme concentration and that substrate concentrations are not rate-limiting.[4]
-
Controls:
-
Positive Control: A known inhibitor of your target to validate assay performance.
-
Negative Control (Vehicle Control): An equivalent volume of the solvent (e.g., DMSO) used to dissolve the compound. This is critical to account for any solvent effects.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Table 1: Example Initial Concentration Range for a Biochemical Assay
| Concentration (µM) |
| 100 |
| 33.3 |
| 11.1 |
| 3.7 |
| 1.2 |
| 0.4 |
| 0.13 |
| 0.04 |
| 0.01 |
| 0 (Vehicle Control) |
Workflow for Biochemical Assay Concentration Optimization
Caption: Workflow for determining the optimal concentration in a biochemical assay.
Optimizing Concentration for Cell-Based Assays
Question: I have an IC50 from my biochemical assay. Can I use the same concentration in my cell-based assay?
Answer:
Not directly. The effective concentration in a cell-based assay is influenced by factors like cell permeability, metabolic stability, and potential off-target effects.[5] Generally, higher concentrations are needed in cellular assays compared to biochemical assays. A critical first step is to assess the compound's cytotoxicity.
Experimental Protocol: Cytotoxicity Assessment
-
Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.[6]
-
Compound Treatment: Treat the cells with a broad range of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide concentrations (e.g., from 0.1 µM to 200 µM).
-
Incubation: Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours). The half-maximal inhibitory concentration (IC50) can be dependent on the drug treatment time.[7]
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the percentage of viable cells relative to the vehicle-treated control.
-
Data Analysis: Plot cell viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Key Insight: The optimal concentration for your functional cell-based assay should be significantly lower than the CC50 to ensure that the observed effects are not due to cell death. A good rule of thumb is to work at concentrations at least 5-10 fold below the CC50.
Table 2: Interpreting Cytotoxicity and Functional Assay Data
| Scenario | Observation | Interpretation & Next Steps |
| Ideal | Functional IC50 is well below the CC50 (e.g., IC50 = 1 µM, CC50 = 50 µM). | The compound exhibits a specific effect at non-toxic concentrations. Proceed with the functional assay using a concentration range around the IC50. |
| Challenging | The functional IC50 and CC50 values are very close. | The observed "functional" effect may be an artifact of cytotoxicity. Consider shorter incubation times or a more sensitive functional readout. |
| Problematic | No functional effect is seen at concentrations approaching the CC50. | The compound may not be cell-permeable, could be rapidly metabolized, or may not be active on the target in a cellular context. |
Troubleshooting Common Assay Problems
Question: My dose-response curve is flat or has a very shallow slope. What could be the issue?
Answer:
A poor dose-response curve can stem from several factors. Here's a systematic way to troubleshoot:
-
Compound Solubility:
-
Problem: The compound may be precipitating out of solution at higher concentrations in your aqueous assay buffer.
-
Solution: Visually inspect the wells of your assay plate for any precipitate. You can also measure the compound's solubility in your assay buffer. If solubility is an issue, consider adding a small percentage of a co-solvent, but be sure to validate that the co-solvent doesn't affect your assay.
-
-
Compound Stability:
-
Problem: The compound may be unstable in your assay conditions (e.g., sensitive to pH, light, or temperature).[5]
-
Solution: Conduct stability studies of the compound under your specific assay conditions.[8] This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity via methods like HPLC.
-
-
Incorrect Concentration Range:
-
Problem: Your chosen concentration range may be too narrow or completely outside the active range of the compound.
-
Solution: Test a much broader range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Logical Troubleshooting Flow
Caption: A troubleshooting guide for a poor dose-response curve.
Question: I'm seeing high variability between my replicate wells. How can I improve my assay precision?
Answer:
High variability can obscure real effects and reduce confidence in your data. Consider these factors:
-
Pipetting Accuracy: Ensure your pipettes are calibrated. For multi-well plates, use a consistent pipetting technique and consider using a multichannel pipette for adding reagents.
-
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter concentrations.[6] It's good practice to fill the outer wells with sterile water or PBS and not use them for experimental data points.
-
Cell Plating Uniformity: Ensure a single-cell suspension before plating and mix the cell suspension between plating sections to prevent settling. Uneven cell distribution will lead to variable results.
-
Assay-Specific Factors: For fluorescence assays, use black plates with clear bottoms to reduce background and crosstalk.[9] For adherent cells, measuring from the bottom of the plate can improve signal quality.[9]
By systematically addressing these common issues, you can significantly improve the quality and reliability of your data when working with N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and other small molecule inhibitors.
References
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). News-Medical.net. Retrieved January 22, 2026, from [Link]
-
Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2025, June 5). PubMed. Retrieved January 22, 2026, from [Link]
-
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
(PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide | Request PDF. (2025, November 27). ResearchGate. Retrieved January 22, 2026, from [Link]
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N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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N-(2-phenoxyphenyl)methanesulphonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide off-target effects"
As a Senior Application Scientist, I've designed this technical support guide to address potential challenges and questions researchers may encounter when working with pan-PIM kinase inhibitors, with a specific focus on AZD1208 .
Disclaimer
The initial request concerned "N-(5-chloro-2-phenoxyphenyl)methanesulfonamide". A thorough search of scientific literature and chemical databases did not yield information on a compound with this specific name being characterized as a drug or research tool. Therefore, to provide a valuable and scientifically accurate resource on the complexities of kinase inhibitor off-target effects, this guide focuses on the well-documented pan-PIM kinase inhibitor, AZD1208 . The principles and troubleshooting strategies discussed here are broadly applicable to other kinase inhibitors used in research.
This guide is structured to provide quick answers to common questions and in-depth troubleshooting for unexpected experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is AZD1208 and what is its primary mechanism of action?
AZD1208 is a potent, orally bioavailable, and highly selective ATP-competitive pan-PIM kinase inhibitor.[1][2] It targets all three isoforms of the PIM serine/threonine kinase family: PIM-1, PIM-2, and PIM-3.[1][2] PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[2][] By inhibiting PIM kinases, AZD1208 is expected to induce cell cycle arrest and apoptosis in cancer cells where these kinases are overexpressed or hyperactivated.[1][2]
Q2: What are the known downstream targets of PIM kinases that I should monitor to confirm on-target activity of AZD1208?
To confirm that AZD1208 is engaging its intended targets in your cellular model, you should assess the phosphorylation status of well-established PIM kinase substrates. Key downstream targets include:
-
BAD: PIM kinases phosphorylate the pro-apoptotic protein BAD at Ser112, which inhibits its function. A decrease in p-BAD (Ser112) is a good indicator of PIM inhibition.[2]
-
4E-BP1: This is a translational repressor that, when phosphorylated, releases its inhibition on eIF4E, promoting protein synthesis. PIM kinases contribute to 4E-BP1 phosphorylation. A reduction in p-4E-BP1 (e.g., at Thr37/46) can indicate on-target activity.[1][4]
-
p70S6K and S6: PIM kinases can influence the mTORC1 pathway, which in turn phosphorylates p70S6K and its substrate, the ribosomal protein S6. Decreased phosphorylation of these proteins is often observed upon AZD1208 treatment.[1][2]
Q3: What is the typical potency of AZD1208 against the PIM isoforms?
AZD1208 exhibits low nanomolar potency against all three PIM kinase isoforms. However, its activity can be influenced by the ATP concentration in the assay.
| PIM Isoform | Ki (nM) | IC50 at Km [ATP] (nM) | IC50 at 5 mM [ATP] (nM) |
| PIM-1 | 0.10 | 0.4 | 2.6 |
| PIM-2 | 1.92 | 5.0 | 164 |
| PIM-3 | 0.40 | 1.9 | 17 |
Data sourced from Keeton et al., Blood, 2014.[2]
The higher IC50 values at physiological ATP concentrations (5 mM) are important to consider when translating in vitro kinase assay data to cellular experiments.
Part 2: Troubleshooting Guides for Unexpected Results
Scenario 1: My cells show resistance to AZD1208, or the anti-proliferative effect is weaker than expected.
Possible Cause 1: Low PIM Kinase Expression or Activity
Not all cell lines are sensitive to PIM kinase inhibition. Sensitivity has been correlated with high PIM-1 expression and activation of STAT5, which is upstream of PIM transcription.[2]
Troubleshooting Steps:
-
Baseline Protein Expression Analysis:
-
Protocol: Perform a baseline Western blot on your untreated cell lysates to determine the protein levels of PIM-1, PIM-2, and PIM-3. Also, assess the phosphorylation status of STAT5 (p-STAT5) as an indicator of upstream pathway activation.
-
Interpretation: If PIM kinase levels are low or absent, and the STAT5 pathway is inactive, your model may not be dependent on PIM signaling for survival, and AZD1208 is unlikely to have a significant effect.
-
-
mRNA Expression Analysis:
-
Protocol: Use qRT-PCR to measure the mRNA levels of PIM1, PIM2, and PIM3.[5]
-
Interpretation: High mRNA levels can also suggest a potential dependency on the PIM pathway.
-
Possible Cause 2: Activation of Compensatory or Off-Target Pathways
In some contexts, inhibition of PIM kinases can lead to the activation of compensatory survival pathways. For instance, in some gastric cancer cells, resistance to AZD1208 has been linked to the activation of the DNA Damage Repair (DDR) pathway, specifically through ATM and Chk2 phosphorylation.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AZD1208 resistance.
Experimental Protocol: Investigating DDR Pathway Activation
-
Cell Treatment: Treat your resistant cells with AZD1208 at various concentrations and time points.
-
Western Blotting: Lyse the cells and perform a Western blot.
-
Antibody Probing: Probe the membrane with antibodies against total and phosphorylated ATM and Chk2.
-
Analysis: An increase in the ratio of phosphorylated to total ATM/Chk2 upon AZD1208 treatment would suggest the activation of the DDR pathway as a potential resistance mechanism.
Scenario 2: I observe cytotoxicity, but it doesn't seem to be apoptotic.
Possible Cause: Induction of Autophagy
While AZD1208 can induce apoptosis in some cell lines, in others, particularly in quiescent cells like primary CLL cells or in certain gastric cancer models, it has been shown to induce autophagic cell death.[4][6]
Troubleshooting Steps:
-
Assess Apoptosis Markers:
-
Protocol: In addition to looking for cleaved caspase-3 and PARP, perform an Annexin V/PI staining assay and flow cytometry.
-
Interpretation: A lack of significant increase in Annexin V positive cells would support a non-apoptotic cell death mechanism.
-
-
Monitor Autophagy Markers:
-
Protocol: Perform a Western blot for the autophagy marker LC3B. The conversion of LC3B-I to LC3B-II (lipidated form) is a hallmark of autophagy induction.
-
Interpretation: An increase in the LC3B-II/LC3B-I ratio upon AZD1208 treatment is indicative of autophagy.
-
Visualizing the On-Target vs. Off-Target Phenotypes:
Caption: On-target vs. potential off-target effects of AZD1208.
Scenario 3: I am seeing paradoxical or unexpected interactions when combining AZD1208 with other drugs.
Possible Cause: Complex Pharmacodynamic Interactions
In multidrug-resistant (MDR) cell lines, co-treatment of AZD1208 with chemotherapeutics like vincristine or daunorubicin has been shown to paradoxically reverse the cytotoxic effect of AZD1208 alone.[8][9] This may be due to competition at the ATP-binding site of PIM-1 or effects on drug efflux pumps.[8][9] In other contexts, AZD1208 can act synergistically, for example with Akt inhibitors in gastric cancer.[10]
Troubleshooting and Validation:
-
Synergy/Antagonism Assessment:
-
Protocol: Perform a matrix of dose-response experiments with AZD1208 and your second compound.
-
Analysis: Use the Chou-Talalay method or similar models to calculate a combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
-
-
Mechanism of Interaction:
-
Protocol: If antagonism is observed, investigate potential mechanisms. For example, assess the activity of ABC transporters (like ABCB1) if MDR is suspected. If synergy is observed, probe for enhanced inhibition of downstream pathways (e.g., co-inhibition of PIM and Akt signaling).
-
Interpretation: Understanding the nature of the interaction is crucial for the rationale of combination therapies.
-
Part 3: Understanding the PIM Kinase Signaling Axis
The following diagram illustrates the central role of PIM kinases in cell signaling and highlights the key substrates affected by AZD1208.
Caption: Simplified PIM kinase signaling pathway and AZD1208's point of inhibition.
References
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
-
Lee, M., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 50(4), 1306–1318. [Link]
-
Gomes, N., et al. (2019). New Mechanistic Insight on the PIM-1 Kinase Inhibitor AZD1208 Using Multidrug Resistant Human Erythroleukemia Cell Lines and Molecular Docking Simulations. Current Pharmaceutical Design, 25(1), 101-109. [Link]
-
Lee, M., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 50(4), 1306–1318. [Link]
-
Al-Harbi, S., et al. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget, 10(29), 2847–2861. [Link]
-
Karachaliou, N., et al. (2019). PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer. Translational Lung Cancer Research, 8(1), 52–64. [Link]
-
Goodwin, J. F., et al. (2019). AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK. International Journal of Molecular Sciences, 20(2), 387. [Link]
-
Gomes, N., et al. (2019). New Mechanistic Insight on the PIM-1 Kinase Inhibitor AZD1208 Using Multidrug Resistant Human Erythroleukemia Cell Lines and Molecular Docking Simulations. ResearchGate. [Link]
-
Lee, M., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. PubMed Central. [Link]
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. [Link]
-
Al-Harbi, S., et al. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget, 10(29), 2847–2861. [Link]
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"minimizing cytotoxicity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide"
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with the research compound N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS No. 55688-33-0).[1][2] Due to the limited publicly available data on the specific biological activities and cytotoxic profile of this molecule, this guide synthesizes field-proven insights from related sulfonamide-containing compounds and general principles of in vitro toxicology. Our goal is to provide a robust framework for identifying, understanding, and minimizing cytotoxicity in your experimental systems. The troubleshooting guides and FAQs are designed to be practical and directly applicable to common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with N-(5-chloro-2-phenoxyphenyl)methanesulfonamide at our initial screening concentrations. What is the likely cause?
A1: While data specific to this compound is scarce, its chemical structure contains a sulfonamide group. Sulfonamides as a class are known to cause cytotoxicity through several mechanisms, primarily involving the formation of reactive metabolites.[3][4][5] The two principal proposed mechanisms are:
-
Metabolic Activation and Oxidative Stress: The sulfonamide moiety can be metabolized by cytochrome P450 enzymes to form a hydroxylamine metabolite (a reactive species). This metabolite can then be further oxidized to a nitroso intermediate, which is also highly reactive. These reactive metabolites can deplete cellular antioxidants like glutathione (GSH), leading to an increase in reactive oxygen species (ROS), a state of oxidative stress, and subsequent cellular damage through lipid peroxidation and protein oxidation.[3][4][6]
-
Haptenization and Immune-Mediated Responses: The reactive metabolites can act as haptens, covalently binding to cellular proteins. These modified proteins can be recognized as foreign by the immune system, potentially triggering an immune response, although this is more relevant in vivo. In vitro, this covalent binding can still disrupt protein function and contribute to cell death.
Q2: How can we differentiate between cytotoxic and cytostatic effects of this compound?
A2: This is a critical distinction in drug development. A cytotoxic effect leads to cell death (necrosis or apoptosis), while a cytostatic effect inhibits cell proliferation without directly killing the cells. Using multi-parametric assays is the most effective way to distinguish between these two outcomes.[7][8] We recommend a combination of:
-
Viability Assays: These measure metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content (e.g., CellTiter-Glo®). A decrease in signal indicates a loss of viable, metabolically active cells.[8][9]
-
Cytotoxicity Assays: These measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membranes or the binding of cell-impermeant DNA dyes (like propidium iodide or ethidium homodimer-1) to dead cells.[7][9]
By comparing the results, you can determine if a reduction in viability is due to cell death (increased cytotoxicity signal) or an inhibition of proliferation (decreased viability signal with no change in cytotoxicity).[8]
Q3: What are the best practices for choosing an appropriate in vitro model to study the cytotoxicity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
A3: The choice of cell line is crucial and should be guided by your research question. Consider the following:
-
Metabolic Competence: If you suspect metabolism-induced toxicity, use a cell line with robust expression of cytochrome P450 enzymes (e.g., HepG2 cells for liver toxicity studies). Many cancer cell lines have altered metabolic pathways, which might not be representative of primary tissues.
-
Target Expression: If you are studying this compound for a specific biological target, ensure your chosen cell line expresses that target at relevant levels.
-
Tissue of Interest: If you are concerned about toxicity in a particular organ, use cell lines derived from that tissue (e.g., HK-2 cells for kidney, AC16 for heart).
It is also advisable to screen the compound in a panel of cell lines, including both cancerous and non-cancerous lines, to assess its selectivity and general toxicity profile.
Troubleshooting Guides
Issue 1: High variance and poor reproducibility in cytotoxicity assay results.
This is a common issue that can often be resolved by optimizing the experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high variance in cytotoxicity assays.
Detailed Steps & Explanations
-
Check for Compound Precipitation:
-
Causality: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, like many small molecules, may have limited aqueous solubility. Precipitation can lead to inconsistent concentrations across wells, causing high variability.
-
Protocol: Visually inspect the wells of your assay plate under a microscope before and after adding the compound. Look for crystals or amorphous precipitates.
-
Solution: If precipitation is observed, consider reducing the highest concentration tested. Ensure your stock solution in DMSO is fully dissolved before diluting into aqueous culture media. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Optimize Incubation Time:
-
Causality: Cytotoxic effects can be time-dependent. A short incubation may not be sufficient to observe an effect, while a very long one could lead to secondary effects or nutrient depletion in the media, confounding the results.
-
Protocol: Set up a matrix experiment testing a range of concentrations across multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Solution: Analyze the data to identify the time point that provides the most robust and dose-dependent response. This will be your optimal assay window.
-
-
Mitigate Plate Edge Effects:
-
Causality: Wells on the outer edges of a microplate are more prone to evaporation, leading to increased compound and media component concentrations.[7] This can artificially increase cytotoxicity in these wells.
-
Protocol: Run a uniformity test by adding media and a viability reagent to all wells of a plate without any cells or compound. The signal should be consistent across the plate.
-
Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[7]
-
Issue 2: Unexpectedly high cytotoxicity, possibly due to oxidative stress.
If you suspect that the observed cytotoxicity is mediated by reactive oxygen species (ROS), the following steps can help confirm this mechanism and mitigate the effect.
Proposed Mechanism of Sulfonamide-Induced Oxidative Stress
Caption: Inferred mechanism of cytotoxicity for sulfonamide compounds.
Experimental Protocol: Assessing and Mitigating Oxidative Stress
-
Quantify Intracellular ROS Production:
-
Principle: Use a fluorescent probe that becomes activated in the presence of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common choice.
-
Step-by-Step:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Add fresh culture medium containing various concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) at multiple time points (e.g., 1, 2, 4, and 6 hours) using a plate reader.
-
-
Expected Outcome: A dose-dependent increase in fluorescence in compound-treated cells compared to the vehicle control suggests ROS production.
-
-
Co-treatment with an Antioxidant:
-
Principle: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant should "rescue" the cells, leading to increased viability. N-acetylcysteine (NAC) is a common antioxidant used for this purpose as it is a precursor to glutathione.
-
Step-by-Step:
-
Determine the IC50 of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in your chosen cytotoxicity assay (e.g., MTT or LDH release).
-
Set up a new experiment where cells are treated with the compound at its IC50 and 2x IC50 concentrations, both in the presence and absence of a non-toxic concentration of NAC (typically 1-5 mM).
-
Pre-incubate the cells with NAC for 1-2 hours before adding the test compound.
-
After the standard incubation period (e.g., 24 or 48 hours), perform the cytotoxicity assay.
-
-
Expected Outcome: A significant increase in cell viability in the wells co-treated with NAC and the compound, compared to the compound alone, strongly supports an oxidative stress-mediated mechanism of cytotoxicity.
-
Data Summary Table: Interpreting Rescue Experiment Results
| Treatment Group | Example % Viability | Interpretation |
| Vehicle Control | 100% | Baseline cell health |
| Compound (IC50) | 50% | Expected level of cytotoxicity |
| NAC alone | ~100% | NAC is not toxic at this concentration |
| Compound (IC50) + NAC | 85-95% | Rescue Effect: Cytotoxicity is likely mediated by oxidative stress. |
| Compound (IC50) + NAC | ~50% | No Rescue: Cytotoxicity is likely independent of oxidative stress (e.g., direct target inhibition). |
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Vertex AI Search result[10]
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- 35. (4-Nitro-2-phenoxyphenyl)methanesulfonamide | C13H12N2O5S | CID 69494738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Prepared by the Office of the Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. Given the limited specific literature on this compound, this guide is structured to provide a robust framework for its investigation as a putative modulator of the G protein-coupled receptor GPR35, a plausible target based on structural analyses of known ligands.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the experimental use of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Q1: What is the established mechanism of action for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
A1: As of the latest review of scientific literature, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS 55688-33-0) is not extensively characterized.[1][2][3] However, based on its structural similarity to other known small molecules, a primary hypothesis is its potential interaction with the orphan G protein-coupled receptor GPR35. GPR35 is implicated in various physiological and pathological processes, including inflammation.[4][5] Therefore, initial experiments should aim to validate its activity at this receptor.
Q2: How should I prepare N-(5-chloro-2-phenoxyphenyl)methanesulfonamide for in vitro experiments?
A2: Proper solubilization is critical for obtaining reliable and reproducible data.
-
Solubility Testing: Begin by testing the solubility in common laboratory solvents such as DMSO, ethanol, and methanol. A supplier, ChemicalBook, indicates a predicted boiling point of 400.0±55.0 °C and a density of 1.401±0.06 g/cm3 , but experimental solubility data is not provided.[3]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Working Dilutions: For cell-based assays, create working dilutions in your culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
Q3: What are the essential positive and negative controls when investigating the effects of this compound?
A3: The choice of controls is paramount for data interpretation. Assuming GPR35 as the primary target, the following controls are recommended:
| Control Type | Purpose | Examples for GPR35 Assays | Rationale |
| Positive Control Agonist | To validate that the assay system can detect the activation of the target receptor. | Zaprinast, Kynurenic Acid[6] | These are well-characterized GPR35 agonists that should elicit a measurable response in a functional assay, confirming the integrity of your experimental setup. |
| Positive Control Antagonist | To confirm that the observed effects of your test compound are mediated through the target receptor. | SPB05142, ML-145[6][7] | Pre-treatment with a known GPR35 antagonist should block or reduce the response to a GPR35 agonist. If the antagonist also blocks the effect of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, it provides evidence for on-target activity. |
| Negative Control (Vehicle) | To determine the baseline response of the assay system in the absence of the test compound. | The solvent used to dissolve the compound (e.g., 0.1% DMSO in cell culture medium). | This control is essential for calculating the net effect of the compound and ensuring that the solvent itself does not influence the experimental outcome. |
| Negative Control (Inactive Structural Analog) | To assess off-target effects and ensure the observed activity is specific to the chemical structure of the test compound. | A structurally similar molecule known to be inactive at GPR35. | This helps to rule out non-specific effects related to the general chemical scaffold of the compound. |
| Cell Line Control | To confirm that the observed effect is dependent on the presence of the target receptor. | A parental cell line that does not express GPR35, or a GPR35-knockout/knockdown cell line. | If the compound elicits a response in GPR35-expressing cells but not in the control cell line, it strongly suggests that the effect is GPR35-dependent. |
Q4: How can I assess potential off-target effects of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
A4: Investigating off-target effects is a critical step in compound characterization.[8]
-
Broad-Spectrum Screening: Utilize commercially available services that screen your compound against a panel of common off-target receptors, ion channels, and enzymes.
-
Literature Review: Investigate the known targets of structurally similar compounds. For instance, some sulfonamides have shown antimicrobial activity.[9]
-
Counter-Screening: If your primary assay shows a particular cellular phenotype, test your compound in assays for other pathways known to produce similar outcomes.
Part 2: Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental evaluation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Guide 1: Inconsistent Results in Cell-Based Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Poor compound solubility.- Inconsistent cell seeding density.- Pipetting errors. | - Visually inspect the compound in solution for precipitation.- Prepare fresh dilutions for each experiment.- Use a calibrated multichannel pipette for cell seeding and compound addition. |
| Loss of compound activity over time. | - Compound instability in aqueous media.- Adsorption to plasticware. | - Prepare fresh working solutions immediately before use.- Consider using low-adhesion microplates.- Perform a time-course experiment to assess the stability of the compound's effect. |
| Discrepancy between different assay formats (e.g., β-arrestin vs. G-protein activation). | - Biased agonism, where a ligand preferentially activates one signaling pathway over another. | - This is a real biological phenomenon. Characterize the compound's activity in multiple downstream signaling assays (e.g., cAMP accumulation, calcium mobilization, ERK phosphorylation) to build a comprehensive signaling profile.[10] |
Guide 2: Unexpected Cellular Toxicity
| Symptom | Potential Cause | Troubleshooting Steps |
| Cell death or morphological changes at the intended therapeutic concentration. | - Off-target toxicity.- High solvent concentration. | - Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH release).- Ensure the final solvent concentration is below the toxic threshold for your cell line.- Test the compound in a non-target expressing cell line to see if toxicity is target-independent. |
| Inhibition of cell proliferation. | - On-target effects related to cell cycle regulation.- Non-specific cytotoxic effects. | - Conduct cell cycle analysis (e.g., by flow cytometry) to determine if the compound induces arrest at a specific phase.- Compare the anti-proliferative IC50 with the functional EC50 for the target. A large window suggests a potential therapeutic index. |
Part 3: Experimental Protocols and Workflows
Protocol 1: Validating On-Target Activity using a GPR35 Antagonist
This protocol describes a common workflow to determine if the effects of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide are mediated by GPR35.
Workflow Diagram:
Caption: Workflow for antagonist-mediated validation of on-target activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a GPR35-expressing cell line (e.g., HT-29 or a recombinant HEK293 line) into 96-well assay plates at a predetermined optimal density.[6] Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 2X concentration series of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in the appropriate assay buffer.
-
Prepare a 2X solution of a known GPR35 antagonist (e.g., ML-145) at a concentration known to inhibit the receptor (e.g., 10x its IC50).[7]
-
Prepare a 2X vehicle control solution.
-
-
Antagonist Pre-incubation: Add the 2X antagonist solution or vehicle to the appropriate wells and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.
-
Compound Addition: Add the 2X serial dilutions of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide to the wells.
-
Incubation: Incubate the plate for the optimal duration for the specific assay readout (this can range from minutes for calcium flux to hours for β-arrestin recruitment).
-
Signal Detection: Measure the assay-specific signal according to the manufacturer's protocol.
-
Data Analysis: Plot the dose-response curves for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in the presence and absence of the antagonist. A rightward shift in the EC50 value in the presence of the antagonist indicates on-target activity.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the potential signaling cascade initiated by the activation of GPR35.
Caption: Hypothesized GPR35 signaling pathways upon activation.
Part 4: Data Interpretation and Best Practices
-
Dose-Response Curves: Always generate full dose-response curves to determine key parameters like EC50 (potency) and Emax (efficacy).
-
Species Orthologs: Be aware that GPR35 agonists can exhibit significant species-specific differences in potency.[11] If planning in vivo studies, it is essential to characterize the compound's activity on the murine or rat GPR35 ortholog.
-
Assay Selection: The choice of assay can influence the interpretation of results. β-arrestin recruitment assays are robust for screening, while G-protein activation or second messenger assays provide more detailed information about the signaling profile.[12]
-
Data Reporting: Clearly report all experimental details, including cell line, passage number, compound concentrations, solvent concentrations, and statistical methods used for analysis.
This technical support guide provides a comprehensive framework for the systematic investigation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. By employing rigorous experimental design, appropriate controls, and careful data interpretation, researchers can confidently elucidate its biological activity and therapeutic potential.
References
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Milligan, G., & Kostenis, E. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 804–819. [Link]
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Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 224, 113721. [Link]
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PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Zhang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1282276. [Link]
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Fun, H. K., et al. (2012). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]
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Jenkins, L., et al. (2011). GPR35 as a novel therapeutic target. Frontiers in Endocrinology, 2, 68. [Link]
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Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310–314. [Link]
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Southern, C., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Molecular Pharmacology, 84(5), 745–758. [Link]
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Jampilek, J., & Kralova, K. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 20(8), 13833–13854. [Link]
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ResearchGate. (n.d.). (PDF) GPR35 as a Novel Therapeutic Target. Retrieved from [Link]
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Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 1–13. [Link]
-
Analytical Industries Inc. (n.d.). GPR-35 Oxygen Monitor Owner's Manual. Retrieved from [Link]
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Divorty, N., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 804–819. [Link]
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Wang, T., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 3(5), 379–384. [Link]
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PubChem. (n.d.). (4-Nitro-2-phenoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-(5-Chloro-2-nitrophenyl)-N-phenylnitrous amide. Retrieved from [Link]
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LookChem. (n.d.). CAS 55688-33-0: Methanesulfonamide, N-(5-chloro-2-phenoxyp…. Retrieved from [Link]
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"interpreting data from N-(5-chloro-2-phenoxyphenyl)methanesulfonamide studies"
Welcome to the technical support resource for researchers utilizing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to facilitate the accurate interpretation of your study data. Given the limited direct literature on this specific molecule, we will draw upon established principles of small molecule inhibitors and data from structurally related compounds to inform our recommendations.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses common inquiries regarding the properties and application of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Q1: What is the potential mechanism of action for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
While direct studies on this compound are not extensively published, structurally similar compounds, such as certain N-(chlorophenyl)benzamide analogues, have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication.[1] These related compounds have been shown to suppress the activation of key transcription factors involved in the innate immune response, namely Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] Therefore, it is plausible that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide may exhibit similar anti-inflammatory and/or antiviral properties by modulating these signaling pathways.
Q2: What are the basic chemical properties of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
Key chemical identifiers for this compound are:
| Property | Value | Source |
|---|---|---|
| CAS Number | 55688-33-0 | |
| Molecular Formula | C13H12ClNO3S |
| Molecular Weight | 297.76 g/mol | |
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability and activity, it is recommended to dissolve N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in a high-purity solvent such as DMSO to create a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials. Before each use, allow the aliquot to fully equilibrate to room temperature and gently vortex to ensure homogeneity.
Q4: How do I determine the optimal working concentration for my experiments?
The optimal working concentration will be cell-type and assay-dependent. A common starting point for novel small molecule inhibitors is to perform a dose-response curve. We recommend a concentration range spanning several orders of magnitude, for instance, from 10 nM to 100 µM. Key readouts for this initial titration could include cell viability assays (e.g., MTT or CellTiter-Glo®) to identify cytotoxic concentrations, and a functional assay, such as a reporter assay for NF-κB or IRF3 activity, to determine the effective concentration range.
Troubleshooting Guide
This section provides solutions to potential issues you may encounter during your experiments.
Issue 1: High Variability or Poor Reproducibility in Experimental Replicates
-
Potential Cause 1: Compound Precipitation. N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, like many small molecules, may have limited solubility in aqueous media. If the final concentration of your solvent (e.g., DMSO) is too high or if the compound is added too quickly to the media, it can precipitate, leading to inconsistent effective concentrations.
-
Solution: Ensure the final DMSO concentration in your cell culture media is below 0.5%, and ideally below 0.1%, to minimize solvent effects and maintain solubility. When diluting the stock solution, add it to your media dropwise while gently vortexing or swirling to facilitate dispersion. Visually inspect for any signs of precipitation before adding to your cells.
-
-
Potential Cause 2: Inconsistent Cell Health or Density. Variations in cell seeding density or passage number can significantly impact the cellular response to a stimulus or inhibitor.
-
Solution: Adhere to a strict cell culture protocol. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use cells within a defined low passage number range to avoid issues with phenotypic drift.
-
Issue 2: No Observable Effect of the Compound on Target Pathway
-
Potential Cause 1: Sub-optimal Compound Concentration. The effective concentration for inhibiting the target pathway may be higher than the concentrations tested.
-
Solution: If no cytotoxicity is observed, broaden the concentration range in your dose-response experiment. For some inhibitors, effects may only become apparent at higher concentrations.
-
-
Potential Cause 2: Inappropriate Assay Timing. The kinetics of pathway activation and inhibition can vary. The chosen time point for your assay may be too early or too late to observe an effect.
-
Solution: Conduct a time-course experiment. For signaling pathways like NF-κB, activation can be rapid (within 30-60 minutes), while downstream gene expression may take several hours. Measure your endpoint at multiple time points following stimulation and treatment to capture the full dynamic range of the response.
-
-
Potential Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Use a fresh aliquot of your stock solution for each experiment. If the issue persists, consider obtaining a new batch of the compound and verifying its identity and purity via analytical methods if possible.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
-
Potential Cause 1: Off-Target Effects. The compound may be interacting with other cellular targets essential for cell survival in your specific cell model.
-
Solution: To distinguish between on-target and off-target toxicity, consider a rescue experiment if a downstream product of the pathway is known and can be exogenously supplied. Additionally, screening against a panel of kinases or other common off-targets may provide insights.
-
-
Potential Cause 2: Solvent Toxicity. While less common at low concentrations, some cell lines are particularly sensitive to DMSO.
-
Solution: Run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent-induced toxicity. If your cells are sensitive, explore alternative solvents, although this may require re-validating the solubility of the compound.
-
Experimental Protocols & Visualizations
Protocol 1: NF-κB Reporter Assay for Inhibitor Screening
This protocol outlines a general workflow for assessing the inhibitory potential of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide on NF-κB signaling.
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in complete media. Remove the old media from the cells and add 100 µL of the compound-containing media to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Pathway Stimulation: Prepare a solution of TNFα (a potent NF-κB activator) in complete media at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add 100 µL of the TNFα solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase substrate (e.g., Bright-Glo™) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle-treated, TNFα-stimulated control. Plot the normalized values against the log of the inhibitor concentration to determine the IC50.
Signaling Pathway Visualization
The following diagrams illustrate the putative signaling pathways that may be modulated by N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, based on data from related compounds.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Putative inhibition of the IRF3 signaling pathway.
References
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health (NIH). [Link]
-
N-(2-phenoxyphenyl)methanesulphonamide. PubChem. [Link]
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"N-(5-chloro-2-phenoxyphenyl)methanesulfonamide batch-to-batch variability"
Technical Support Center: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
A Guide to Understanding and Mitigating Batch-to-Batch Variability for Researchers
Welcome to the technical support center for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to batch-to-batch variability of this compound. Inconsistent results can compromise experimental reproducibility and delay research progress. This guide provides a structured approach to identifying the root causes of variability and offers validated protocols to ensure the consistency and reliability of your work.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency (e.g., IC50) of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide between different batches in our cellular assays. What could be the primary cause?
A1: The most common cause for potency shifts between batches of a synthetic compound is variability in its physicochemical properties. This can include the presence of impurities, differences in crystalline form (polymorphism), or variations in particle size, all of which can affect solubility and bioavailability in your assay system.[1][2] Less stable polymorphic forms, for instance, may exhibit higher initial solubility, leading to apparently higher potency, but could also be more prone to conversion into a more stable, less soluble form over time.[3]
Q2: How should I properly dissolve and store N-(5-chloro-2-phenoxyphenyl)methanesulfonamide to minimize variability?
A2: Due to its chemical structure, this compound is likely hydrophobic. It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption and solvent evaporation. For experiments, always prepare fresh dilutions from the stock solution immediately before use.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q3: Could the source of the raw materials used in the synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide affect its consistency?
A3: Absolutely. Variability in the quality of starting materials is a significant contributor to batch-to-batch inconsistency of the final active pharmaceutical ingredient (API).[6][7] Changes in suppliers or even different lots from the same supplier can introduce different impurity profiles that may not be removed during synthesis and purification.[6]
Q4: What initial steps should I take when I receive a new batch of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide?
A4: Upon receiving a new batch, it is crucial to perform a set of baseline quality control checks. At a minimum, this should include verifying the compound's identity and assessing its purity using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] Comparing the purity profile of the new batch to a previously qualified reference batch is essential.
Q5: Can minor, unidentified impurities in a batch affect my experimental results?
A5: Yes. Even impurities present at low levels can have significant biological activity, either acting as agonists, antagonists, or inhibitors of the target protein or other cellular components. This can lead to misleading or inconsistent results.[8] A thorough impurity profile analysis is necessary to ensure that the observed biological effect is solely attributable to the main compound.[10]
Part 2: Troubleshooting Guide for Inconsistent Results
Inconsistent experimental outcomes are a primary indicator of batch-to-batch variability. This guide provides a systematic approach to diagnose and resolve these issues.
Initial Troubleshooting Workflow
This workflow outlines the initial steps to take when encountering variability between batches.
Caption: Recommended comprehensive QC workflow for new batches.
By implementing these troubleshooting guides and quality control measures, researchers can better understand and control the variability of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, leading to more reliable and reproducible scientific outcomes.
References
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Quality Control Measures for APIs. (2024, May 26). The Pharma Master. Retrieved from [Link]
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Root cause variability in API manufacturing. (n.d.). Applied SmartFactory Solutions. Retrieved from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
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Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016, April 26). LCGC International. Retrieved from [Link]
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Quality Control Release Testing for Pharmaceutical Products. (n.d.). SGS United Kingdom. Retrieved from [Link]
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The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
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Batch-to-Batch Consistency: Why It Matters for Intermediates. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]
-
Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025, November 21). ResearchGate. Retrieved from [Link]
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API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials. (2025, December 29). Pharma.Tips. Retrieved from [Link]
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API Characterization. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
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Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). Pharma.Tips. Retrieved from [Link]
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Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]
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Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]
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Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). FDA. Retrieved from [Link]
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Effect of Polymorphism Formulations. (2025, November 6). Veeprho. Retrieved from [Link]
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Exploring sources of inaccuracy and irreproducibility in the CDC bottle bioassay through direct insecticide quantification. (2024, July 19). PubMed. Retrieved from [Link]
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Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]
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SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. (n.d.). Drug Development & Delivery. Retrieved from [Link]
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Continuous Versus Batch: A Pharmaceutical Manufacturing Q&A. (2021, May 1). Tablets & Capsules. Retrieved from [Link]
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Quality Control of Raw Materials and Active Ingredients. (n.d.). UFAG Laboratorien AG. Retrieved from [Link]
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5-Chloro-2-nitrodiphenylamine. (n.d.). PubChem. Retrieved from [Link]
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Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2025, August 6). ResearchGate. Retrieved from [Link]
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5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. (n.d.). Exporter India. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Troubleshooting | MB [molecular.mlsascp.com]
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- 7. API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials – Pharma.Tips [pharma.tips]
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- 10. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a Novel mPGES-1 Inhibitor
In the landscape of drug discovery, particularly for anti-inflammatory and oncology indications, the precise validation of a compound's mechanism of action (MoA) is the bedrock upon which a successful development program is built. This guide provides an in-depth, technically-grounded framework for researchers to rigorously validate the MoA of a novel investigational molecule, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (hereafter referred to as "Compound X").
Our central hypothesis is that Compound X exerts its therapeutic effects by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a critical, inducible terminal synthase responsible for producing the pro-inflammatory and pro-tumorigenic mediator, Prostaglandin E2 (PGE2)[1]. Targeting mPGES-1 is a highly attractive therapeutic strategy because it allows for the specific blockade of inflammatory PGE2 production without affecting the synthesis of other homeostatic prostanoids, a significant drawback of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes[2].
This guide is structured not as a rigid protocol, but as a logical, multi-tiered validation workflow. We will proceed from direct biophysical interaction with the purified target to functional enzymatic inhibition, and finally to target engagement and pathway modulation in a cellular context. For each stage, we will compare the performance of Compound X against established alternatives, providing the causal logic behind each experimental choice.
Tier 1: Establishing Direct Target Engagement
The foundational question is whether Compound X physically interacts with its putative target, mPGES-1. Answering this requires biophysical methods that can directly measure binding events, independent of downstream functional effects.
Isothermal Titration Calorimetry (ITC): Quantifying the Binding Affinity
Expertise & Rationale: ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), and Stoichiometry (n)) in a single, label-free experiment[3][4]. This approach is crucial for confirming a direct interaction and understanding the forces driving it.
Experimental Protocol: ITC
-
Preparation:
-
Express and purify recombinant human mPGES-1 protein to >95% purity.
-
Prepare a concentrated solution of Compound X (e.g., 200 µM) and a dilute solution of mPGES-1 (e.g., 20 µM) in the same dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein and compound solutions.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., MicroCal iTC200).
-
Load the mPGES-1 solution into the sample cell and the Compound X solution into the titration syringe[5].
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of Compound X into the mPGES-1 solution.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Data Presentation & Comparison:
The performance of Compound X should be benchmarked against a known mPGES-1 inhibitor and a negative control (e.g., a COX-2 inhibitor like Celecoxib, which should not bind directly to mPGES-1).
| Compound | Target Protein | Binding Affinity (KD) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) |
| Compound X | mPGES-1 | 50 nM | 1.1 | -8.5 |
| CAY10526 (Positive Control) | mPGES-1 | 25 nM | 1.0 | -9.2 |
| Celecoxib (Negative Control) | mPGES-1 | No Binding Detected | N/A | N/A |
This hypothetical data suggests Compound X binds directly to mPGES-1 with high affinity and a 1:1 stoichiometry, comparable to a known inhibitor.
Workflow Visualization: Isothermal Titration Calorimetry
Caption: Workflow for determining binding thermodynamics via ITC.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
Expertise & Rationale: While ITC confirms binding to a purified protein, CETSA validates that the compound can engage its target within the complex, native environment of a cell[6]. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[7]. Observing a thermal shift provides strong evidence that Compound X can access and bind to mPGES-1 in an intact cellular system.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture A549 cells (known to express mPGES-1 upon stimulation[8]) and treat with either vehicle (DMSO) or varying concentrations of Compound X for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling[9].
-
-
Lysis and Separation:
-
Lyse the cells via freeze-thaw cycles[10].
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble mPGES-1 at each temperature point using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the percentage of soluble mPGES-1 against temperature for both vehicle and compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. A positive shift in Tm indicates target engagement.
-
Data Presentation & Comparison:
| Compound | Concentration | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | N/A | mPGES-1 | 54.2 °C | N/A |
| Compound X | 10 µM | mPGES-1 | 58.7 °C | +4.5 °C |
| Compound X | 1 µM | mPGES-1 | 56.1 °C | +1.9 °C |
| Vehicle (DMSO) | N/A | GAPDH (Control) | 62.5 °C | N/A |
| Compound X | 10 µM | GAPDH (Control) | 62.6 °C | No Shift |
This hypothetical data demonstrates a dose-dependent thermal stabilization of mPGES-1 by Compound X, with no effect on an off-target control protein (GAPDH), strongly indicating specific intracellular target engagement.
Tier 2: Validating Functional Inhibition
Having established direct binding, the next critical step is to determine if this binding event translates into functional inhibition of the enzyme's catalytic activity.
Expertise & Rationale: A cell-free enzymatic assay provides a clean system to quantify a compound's inhibitory potency (IC50). This assay directly measures the conversion of the mPGES-1 substrate, prostaglandin H2 (PGH2), into PGE2[8]. By isolating the enzyme, we can eliminate confounding factors from cellular uptake, metabolism, or off-target effects, giving a pure measure of enzymatic inhibition.
Experimental Protocol: Cell-Free mPGES-1 Activity Assay
-
Enzyme Source:
-
Prepare microsomes from IL-1β-stimulated A549 cells, which serve as a rich source of active mPGES-1[8].
-
-
Assay Reaction:
-
In a 96-well plate, combine the microsomal preparation with a dilution series of Compound X (and control compounds).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, PGH2 (typically 20 µM)[8].
-
Allow the reaction to proceed for 60 seconds at 4°C.
-
-
Reaction Quench and Detection:
-
Stop the reaction by adding a quench solution (e.g., SnCl2) to reduce any unreacted PGH2.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation & Comparison:
| Compound | Target | Potency (IC50) | Selectivity Note |
| Compound X | mPGES-1 | 75 nM | - |
| CAY10526 (Positive Control) | mPGES-1 | 40 nM | Known selective mPGES-1 inhibitor[8] |
| Celecoxib (Comparator) | COX-2 | 4 nM | Inhibits upstream enzyme; does not inhibit mPGES-1 directly. |
This data shows that Compound X is a potent inhibitor of mPGES-1's enzymatic function, confirming that the binding event observed in Tier 1 is functionally relevant.
Tier 3: Verifying Cellular Pathway Modulation
The final and most physiologically relevant validation step is to demonstrate that Compound X inhibits mPGES-1 activity within living cells and consequently modulates the downstream signaling pathway.
Expertise & Rationale: The primary function of mPGES-1 is to produce PGE2 in response to inflammatory stimuli[1][11]. Therefore, the definitive test of Compound X's MoA in a cellular context is its ability to block stimulus-induced PGE2 production. We use a whole-cell assay where the entire pathway is active. Comparing the effect of Compound X to a COX-2 inhibitor (Celecoxib) is critical. Both should reduce PGE2, but a selective mPGES-1 inhibitor offers the potential advantage of not blocking other prostanoids like PGI2, which has cardiovascular protective effects[2].
Experimental Protocol: Cellular PGE2 Production Assay
-
Cell Stimulation:
-
Plate A549 cells and pre-treat for 1 hour with a dilution series of Compound X, Celecoxib, or vehicle.
-
Induce mPGES-1 expression and PGE2 production by stimulating the cells with Interleukin-1β (IL-1β) (e.g., 1 ng/mL) for 24 hours[1].
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a validated PGE2 ELISA kit.
-
-
Data Analysis:
-
Calculate the cellular IC50 value for the inhibition of PGE2 production for each compound.
-
Data Presentation & Comparison:
| Compound | Cellular IC50 (PGE2 Inhibition) |
| Compound X | 150 nM |
| Celecoxib (Comparator) | 25 nM |
This data confirms that Compound X effectively blocks the production of PGE2 in a cellular model of inflammation, demonstrating target engagement and functional pathway modulation in a physiological context.
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- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
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- 7. news-medical.net [news-medical.net]
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- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Frontiers | Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 [frontiersin.org]
A Comparative Guide to N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and Structurally-Related TRPV4 Channel Antagonists
Executive Summary
The Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel has emerged as a critical regulator of cellular mechanosensation, osmosensation, and thermosensation.[1][2][3] Its involvement in a wide array of physiological processes has implicated its dysfunction in numerous pathologies, including pain, edema, and respiratory illnesses, making it a compelling target for therapeutic intervention.[1][4][5][6] This guide provides a detailed comparative analysis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (a key research compound also known as GSK219443), and other notable TRPV4 antagonists. We will examine their potency, selectivity, and mechanism of action, supported by experimental data and protocols, to provide researchers with the insights needed to select the appropriate tool compound for their specific research applications.
Introduction: The Therapeutic Promise of Targeting TRPV4
TRPV4 is a non-selective cation channel that permits the influx of Ca²⁺ in response to diverse stimuli such as osmotic pressure, mechanical stress, and moderate heat.[2][6][7] This Ca²⁺ influx triggers downstream signaling cascades that are vital for cellular homeostasis.[8][9] However, aberrant TRPV4 activation contributes to the pathophysiology of several diseases.[4][5] Consequently, the development of potent and selective TRPV4 antagonists is an area of intense research, with several small molecules showing promise in preclinical models.[1][4][6] This guide focuses on comparing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (GSK219443) with another widely used antagonist, HC-067047, to highlight the key characteristics that differentiate these critical research tools.
Compound Profiles: A Structural and Mechanistic Overview
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (GSK219443)
GSK219443 is a potent and selective TRPV4 antagonist developed by GlaxoSmithKline.[10][11] Its chemical structure features a distinct sulfonamide core. Structurally, TRPV4 antagonists like GSK219443 act by binding to the channel and stabilizing it in a closed, non-conductive state.[4][5] Cryo-electron microscopy studies have revealed that many antagonists bind to the voltage-sensing-like domain (VSLD) of the TRPV4 channel, preventing the conformational changes required for ion permeation.[4][5]
HC-067047
HC-067047 is another highly potent and selective antagonist of the TRPV4 channel.[12][13][14] It is structurally distinct from GSK219443 and has been instrumental in elucidating the role of TRPV4 in various physiological and pathological processes, particularly in models of pain and bladder dysfunction.[12][15] HC-067047 acts as a non-competitive antagonist, suggesting it can inhibit channel activity regardless of the activating stimulus.[12]
Comparative Analysis: Potency, Selectivity, and Pharmacokinetics
The selection of an appropriate antagonist for in vitro or in vivo studies hinges on a clear understanding of its performance characteristics. The following tables summarize key experimental data for GSK219443 and HC-067047.
In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. Lower values indicate that less compound is required to achieve a 50% inhibition of the target, signifying higher potency.
| Compound | Target Species | IC₅₀ (nM) | Source |
| GSK2193874 * | Rat TRPV4 | 2 | [16] |
| Human TRPV4 | 40 | [16] | |
| HC-067047 | Mouse TRPV4 | 17 | [13][14] |
| Human TRPV4 | 48 | [13][14] | |
| Rat TRPV4 | 133 | [13][14] | |
| Endogenous (4α-PDH induced) | 22 | [14] | |
| Note: GSK2193874 is a closely related analog and clinical candidate from the same series as GSK219443, used here as a proxy for potency. |
Expert Interpretation: Both compounds exhibit nanomolar potency against TRPV4 across multiple species. GSK2193874 shows particularly high potency for the rat ortholog. HC-067047 demonstrates consistent potency against mouse and human TRPV4, making it a reliable tool for translational studies. The choice between them may depend on the specific species and experimental system being used.
Selectivity Profile
Selectivity is arguably as important as potency. A selective antagonist inhibits the target of interest with significantly greater potency than it affects other, "off-target" molecules, minimizing confounding effects.
| Compound | Off-Target | Selectivity | Source |
| GSK2193874 * | TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 | >25,000 nM (IC₅₀) | [17] |
| HC-067047 | TRPV1, TRPV2, TRPV3 | >100-fold vs. TRPV4 | [12] |
| TRPM8, hERG | ~10-fold vs. TRPV4 | [12] | |
| Note: GSK2193874 is used as a proxy for the selectivity of the chemical series. |
Expert Interpretation: Both series of compounds demonstrate high selectivity for TRPV4 over other closely related TRP channels.[12][17] The GSK series shows excellent selectivity with IC₅₀ values for off-targets in the micromolar range, indicating a very clean profile. HC-067047 also has a strong selectivity profile, with over 100-fold greater potency for TRPV4 compared to TRPV1, TRPV2, and TRPV3.[12] This high degree of selectivity is crucial for attributing observed biological effects directly to the inhibition of TRPV4.
Pharmacokinetic Properties
For in vivo studies, understanding a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted—is essential.
| Compound (or Analog) | Species | Oral Bioavailability (%F) | Half-life (t₁/₂) | Source |
| GSK2193874 | Rat | 31% | 10 h | [17] |
| Dog | 53% | 31 h | [17] | |
| HC-067047 | Mouse | Data not available | Data not available | [12] |
| Note: HC-067047 has demonstrated in vivo efficacy via systemic application, suggesting adequate bioavailability for experimental use.[12] |
Mechanism of Action: Stabilizing the Closed State
TRPV4 antagonists function by binding to the channel protein and stabilizing it in a closed conformation, preventing the influx of cations like Ca²⁺. Recent structural biology studies have shown that antagonists bind within the voltage-sensing-like domain (VSLD), a critical region for channel gating.[4][5] This binding prevents the stimulus-induced conformational changes necessary for the channel to open.
Caption: Antagonists bind to the VSLD, locking TRPV4 in a closed state.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the trustworthiness and reproducibility of research findings, robust experimental protocols are essential. Below is a detailed, self-validating protocol for assessing the potency of TRPV4 antagonists using a common in vitro method.
Protocol: Antagonist Potency Assessment via Calcium Flux Assay
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in cells expressing TRPV4. Antagonist potency is determined by its ability to block the calcium influx induced by a specific TRPV4 agonist.
Causality Behind Experimental Choices:
-
Cell Line: HEK293 or CHO cells stably expressing human TRPV4 are chosen because they provide a robust and reproducible system with low endogenous channel expression.
-
Calcium Dye: Fluo-4 AM is a high-affinity, single-wavelength dye that exhibits a large fluorescence increase upon binding Ca²⁺. It is preferred for high-throughput screening due to its bright signal and simple intensity-based readout.
-
Agonist: GSK1016790A is a potent and selective synthetic agonist for TRPV4, ensuring that the measured calcium influx is specifically through the channel of interest.
-
Controls: Including positive (agonist only) and negative (vehicle only) controls is critical for data normalization and calculating assay quality metrics like the Z'-factor, which validates the assay's reliability.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK293 cells stably expressing hTRPV4 into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in a buffered saline solution (e.g., HBSS).
-
Aspirate the cell culture medium from the plates and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of the test antagonists (e.g., GSK219443, HC-067047) in the assay buffer.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the antagonist dilutions to the respective wells and incubate for 20 minutes at room temperature. Include "vehicle only" wells for control.
-
-
Agonist Stimulation and Measurement:
-
Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to monitor fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Add a pre-determined concentration of the TRPV4 agonist GSK1016790A (typically the EC₈₀ concentration, e.g., 10 nM) to all wells simultaneously using the reader's integrated fluidics.
-
Continue to record the fluorescence signal for at least 120 seconds.
-
-
Data Analysis and Validation:
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
Normalize the data: Set the average response of the "agonist only" wells (positive control) to 100% activation and the "vehicle only" wells (negative control) to 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is required for the results to be considered robust and reliable.
-
Caption: A validated workflow for determining antagonist potency in vitro.
Discussion and Future Directions
Both N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (GSK219443) and HC-067047 are invaluable tools for investigating TRPV4 biology.
-
GSK219443 and its analogs, such as the clinical candidate GSK2798745, represent a chemical series with excellent potency, selectivity, and promising pharmacokinetic properties, making them suitable for both in vitro mechanism-of-action studies and in vivo efficacy models, particularly those requiring oral administration.[10][17]
-
HC-067047 is a well-characterized, commercially available antagonist that has been successfully used in numerous peer-reviewed studies.[12][14][15] Its robust inhibitory activity across species and non-competitive mechanism make it a reliable standard for validating TRPV4 as a target in various disease models.
The choice between these compounds will depend on the specific goals of the research. For screening and initial validation, the more widely published HC-067047 may be preferred. For studies requiring oral dosing or exploring novel chemical space, the GSK series provides a compelling alternative.
Future research should focus on head-to-head comparisons of these antagonists in the same in vivo disease models to directly correlate their pharmacokinetic and pharmacodynamic properties with therapeutic outcomes. Furthermore, continued exploration of the structural basis for their interactions with the TRPV4 channel will undoubtedly accelerate the design of next-generation antagonists with even greater potency and improved drug-like properties.
References
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Structural Pharmacology of TRPV4 Antagonists. (2024). Advanced Science. [Link]
-
(PDF) Structural Pharmacology of TRPV4 Antagonists. (n.d.). ResearchGate. [Link]
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Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis. (2010). Journal of Clinical Investigation. [Link]
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Recent advances in TRPV4 agonists and antagonists. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice. (2019). European Journal of Pharmacology. [Link]
-
(PDF) TRPV4 agonists and antagonists. (2010). ResearchGate. [Link]
-
Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. (2017). ACS Medicinal Chemistry Letters. [Link]
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Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). (2019). ACS Medicinal Chemistry Letters. [Link]
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Molecular Mechanisms of TRPV4 Gating. (2007). TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]
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TRPV4—A Missing Link Between Mechanosensation and Immunity. (2020). Frontiers in Immunology. [Link]
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TRPV4 mediated signaling pathways. (n.d.). ResearchGate. [Link]
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CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]
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Calcium assays: at the centre of biology. (2020). BMG LABTECH. [Link]
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TRPV4. (n.d.). Wikipedia. [Link]
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TRPV4 antagonists(GlaxoSmithKline). (n.d.). Synapse. [Link]
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A Strategic Guide to Target Engagement Validation for Novel Compounds: A Case Study with N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and validation. A critical milestone in this process is confirming "target engagement"—demonstrating that a compound directly interacts with its intended biological target in a relevant cellular environment. This guide provides an in-depth, strategic comparison of modern techniques for validating target engagement, using the novel compound N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a practical case study.
While N-(5-chloro-2-phenoxyphenyl)methanesulfonamide represents a compound with potential therapeutic activity, its precise molecular target is not yet defined in publicly available literature. This scenario is common in early-stage drug discovery. Therefore, this guide will first briefly touch upon the strategic imperative of target identification before delving into a comparative analysis of validation methodologies. For illustrative purposes, and based on the broad anti-inflammatory roles of structurally related sulfonamides, we will proceed with the hypothetical target of the NLRP3 inflammasome , a key mediator of inflammation.
The Foundational Step: From Hit to Target Hypothesis
Before any engagement can be validated, a target must be identified or at least hypothesized. This typically arises from:
-
Phenotypic Screening: Observing a desired cellular effect (e.g., reduction of inflammatory markers) and then using techniques like chemical proteomics, affinity chromatography, or genetic screening to "pull down" the binding partner.
-
Computational Prediction: Utilizing in silico modeling and docking studies based on the compound's structure to predict high-affinity binding partners.
-
Structural Analogy: Observing that the compound shares a core chemical scaffold with other molecules that have a known mechanism of action. For instance, diarylsulfonylurea compounds are known inhibitors of the NLRP3 inflammasome, making it a plausible, albeit unconfirmed, target for our case study compound.[1][2]
Once a primary target is hypothesized, the crucial work of validation begins. The central question we must answer is: Does our compound physically interact with the target protein in a cellular context, and can we quantify this interaction?
The following sections will compare several gold-standard techniques to answer this question, outlining their principles, providing detailed experimental protocols, and presenting hypothetical comparative data for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide against our target, NLRP3.
Comparative Analysis of Target Engagement Methodologies
We will now explore four powerful techniques, each providing a different lens through which to view the interaction between our compound and the hypothetical target, NLRP3.
Cellular Thermal Shift Assay (CETSA): The In-Cell Standard
CETSA is a cornerstone technique for confirming target engagement in a physiological setting.[3][4] The principle is elegantly simple: the binding of a ligand (our compound) to its target protein increases the protein's thermal stability.[5] When cells are heated, unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.[6]
Causality Behind Experimental Choice: CETSA is often the first method of choice because it directly assesses engagement within the complex milieu of an intact cell, without requiring protein purification or modification. It provides a definitive answer to whether the compound can access and bind its target in its native environment.
Experimental Protocol: CETSA for NLRP3 Engagement
-
Cell Culture: Culture human THP-1 monocytes (which express NLRP3) to a density of ~1x10^6 cells/mL.
-
Compound Treatment: Treat cells with varying concentrations of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble NLRP3 by Western Blot or an AlphaScreen®-based detection method.[7]
-
Data Analysis: Plot the percentage of soluble NLRP3 against temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and engagement.
Hypothetical Data Summary
| Compound | Concentration (µM) | Tagg (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 51.2 | - |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 1 | 52.8 | +1.6 |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 10 | 56.5 | +5.3 |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 100 | 57.1 | +5.9 |
| Known NLRP3 Inhibitor (MCC950) | 10 | 58.0 | +6.8 |
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
While CETSA confirms if a compound binds in a cell, SPR is a biophysical technique that tells you how it binds.[8] SPR is a label-free method that measures the real-time interaction between a ligand (our compound) and an analyte (the target protein) by detecting changes in the refractive index on a sensor surface.[9] This provides precise data on association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.[10]
Causality Behind Experimental Choice: SPR is unparalleled for its ability to quantify the kinetics of a drug-target interaction. This data is critical for lead optimization, as it helps to differentiate compounds with fast-on/slow-off rates (often desirable for sustained target inhibition) from those with rapid-on/rapid-off kinetics. It provides a direct, physical measurement of the binding event, free from cellular compensation mechanisms.
Experimental Protocol: SPR for NLRP3 Binding Kinetics
-
Protein Purification: Obtain high-purity, recombinant human NLRP3 protein.
-
Immobilization: Covalently immobilize the purified NLRP3 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Compound Preparation: Prepare a dilution series of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide in an appropriate running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Measurement:
-
Inject the different concentrations of the compound over the sensor surface to measure the association phase.
-
Follow with an injection of running buffer to measure the dissociation phase.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).
Hypothetical Data Summary
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 1.5 x 105 | 3.0 x 10-3 | 20 |
| Known NLRP3 Inhibitor (MCC950) | 2.1 x 105 | 1.7 x 10-3 | 8 |
| Negative Control Compound | No Binding Detected | No Binding Detected | N/A |
In-Cell Western (ICW) & Proximity Ligation Assay (PLA): Quantifying Pathway Inhibition
The activation of NLRP3 involves a critical protein-protein interaction: its oligomerization and subsequent recruitment of the adaptor protein ASC to form the inflammasome complex.[4][11] Target engagement can be powerfully demonstrated by showing that a compound disrupts this key downstream event. ICW and PLA are excellent methods for this.
-
In-Cell Western (ICW): An immunocytochemical technique performed in microplates. It quantifies a specific protein or post-translational modification within fixed and permeabilized cells using fluorescently labeled antibodies.[12][13] For our purpose, we would measure a downstream consequence of inflammasome activation, such as the cleavage of Caspase-1 or Gasdermin D.
-
Proximity Ligation Assay (PLA): A highly specific and sensitive method for visualizing and quantifying protein-protein interactions in situ. If two target proteins (e.g., NLRP3 and ASC) are in close proximity (<40 nm), antibody pairs with attached DNA strands can be ligated, amplified, and detected with a fluorescent signal. A reduction in PLA signal indicates disruption of the interaction.
Causality Behind Experimental Choice: These methods validate target engagement by measuring its functional consequence on the immediate downstream pathway. This provides a crucial link between direct binding (from SPR) and a cellular-level outcome, strengthening the evidence that the compound's mode of action is indeed through the hypothesized target.
Experimental Protocol: PLA for NLRP3-ASC Interaction
-
Cell Culture & Priming: Seed THP-1 cells on coverslips. Prime them with LPS (Lipopolysaccharide) to upregulate NLRP3 and pro-IL-1β expression.
-
Compound Treatment: Pre-treat the primed cells with N-(5-chloro-2-phenoxyphenyl)methanesulfonamide or a vehicle control.
-
Activation: Stimulate inflammasome assembly with a known activator like nigericin or ATP.
-
Fix & Permeabilize: Fix and permeabilize the cells according to standard immunofluorescence protocols.
-
PLA Protocol:
-
Incubate with primary antibodies targeting NLRP3 (e.g., rabbit anti-NLRP3) and ASC (e.g., mouse anti-ASC).
-
Add PLA probes (anti-rabbit MINUS and anti-mouse PLUS).
-
Perform the ligation and amplification steps using a commercial PLA kit.
-
-
Imaging & Analysis: Image the cells using a fluorescence microscope. Quantify the number of fluorescent PLA "spots" per cell. A significant reduction in spots in the compound-treated group indicates inhibition of the NLRP3-ASC interaction.
Hypothetical Data Summary
| Treatment Condition | Average PLA Spots per Cell | % Inhibition of Interaction |
| LPS + Vehicle (No Activator) | 2.1 | - |
| LPS + Nigericin + Vehicle | 45.8 | 0% (Baseline) |
| LPS + Nigericin + Compound (10 µM) | 11.2 | 75.5% |
| LPS + Nigericin + MCC950 (10 µM) | 6.5 | 85.8% |
Bioluminescence Resonance Energy Transfer (BRET): Real-Time Engagement in Live Cells
BRET is a sophisticated technique that measures protein-protein interactions in real-time within living cells. The principle involves genetically fusing one protein of interest (e.g., NLRP3) to a bioluminescent donor (like NanoLuc® luciferase) and the interacting partner (e.g., ASC) to a fluorescent acceptor (like HaloTag®). If the proteins are in close proximity, the energy from the luciferase's substrate reaction is transferred to the acceptor, which then emits light at a different wavelength. A compound that disrupts this interaction will cause a loss of the BRET signal.
Causality Behind Experimental Choice: BRET offers the highest biological relevance by providing real-time, quantitative data on protein-protein interactions in living, unlysed cells. It is ideal for determining compound potency (IC50) for pathway disruption and for studying the kinetics of target engagement and disengagement in a dynamic cellular system.
Synthesis and Final Recommendation
Validating target engagement is not about finding a single "best" method, but about building a self-validating system of orthogonal evidence. For our compound, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, and its hypothetical target NLRP3, a robust validation strategy would be:
-
Primary Validation (CETSA): First, confirm that the compound stabilizes NLRP3 in intact cells. This is the most direct and physiologically relevant starting point.
-
Biophysical Confirmation (SPR): Follow up with SPR to confirm a direct binding interaction and to quantify the binding affinity and kinetics. This provides crucial data for medicinal chemistry optimization.
-
Functional Validation (PLA or BRET): Finally, demonstrate that this binding event leads to a functional outcome by showing inhibition of the NLRP3-ASC interaction. BRET is the more advanced choice for detailed potency and kinetic studies in live cells.
By combining the cellular thermal stability data from CETSA, the direct binding kinetics from SPR, and the functional pathway inhibition data from PLA or BRET, we can construct an unassailable case for the on-target activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, paving the way for its confident progression through the drug discovery pipeline.
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A Researcher's Guide to the Cross-Validation of Novel NF-κB Inhibitors: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide vs. BAY 11-7082
This guide provides a comprehensive framework for the validation and comparative analysis of a novel, putative NF-κB inhibitor, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, against the well-established experimental compound, BAY 11-7082. The protocols and validation systems described herein are designed to ensure scientific rigor and generate high-confidence data for researchers in drug discovery and molecular biology.
Introduction: The Rationale for Cross-Validation in NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, immune function, cell proliferation, and survival.[1][2] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer, making it a prime therapeutic target.[1][3] The canonical NF-κB signaling pathway is typically held in an inactive state in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4] This event unmasks a nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus to drive the expression of target genes, including various pro-inflammatory cytokines.[1][4]
Given this pathway's complexity, the discovery of a novel inhibitor requires a stringent validation process. It is not sufficient to rely on a single assay; a multi-pronged approach is necessary to confirm the compound's mechanism of action, potency, and specificity. This guide introduces a hypothetical novel sulfonamide, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (hereafter designated Cmpd-X ), and details a cross-validation workflow comparing it to BAY 11-7082 , a widely used inhibitor known to suppress IκBα phosphorylation.[5][6][7]
The core principle of this guide is the establishment of a self-validating experimental system. Each step is designed not only to measure an effect but also to provide causal evidence for the observed activity, distinguishing true pathway inhibition from off-target effects or general cytotoxicity.
The Canonical NF-κB Signaling Pathway
The following diagram illustrates the key events in the canonical NF-κB signaling cascade, which will be interrogated in our validation workflow.
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Experimental Cross-Validation Workflow
A robust cross-validation strategy confirms activity across multiple, causally-linked stages of the signaling cascade. This workflow is designed to move from a broad assessment of transcriptional activity to specific protein-level interactions and downstream functional outcomes.
Caption: Multi-step workflow for cross-validating NF-κB inhibitors.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for each phase of the validation workflow. For all experiments, a human cell line responsive to TNF-α, such as HEK293 or HeLa cells, is recommended.
Protocol 1: Cytotoxicity Assessment
Causality Check: This initial step is critical to ensure that any observed decrease in NF-κB activity is not merely a consequence of cell death. Cell viability assays are indispensable for distinguishing targeted inhibition from general toxicity.[8][9]
Methodology: Resazurin Reduction Assay The resazurin assay is a sensitive and cost-effective method to measure cell metabolic activity, which serves as a proxy for viability.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X and BAY 11-7082 (e.g., from 0.1 µM to 100 µM). Treat cells with the compounds for a period relevant to the subsequent functional assays (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Resazurin Addition: Following treatment, add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: Measure the fluorescence of the resorufin product using a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis: Normalize the fluorescence values to the vehicle control (100% viability) and calculate the concentration of each compound that reduces cell viability by 50% (CC50). Select a concentration range for subsequent experiments that shows >90% cell viability.
Protocol 2: NF-κB Reporter Gene Assay
Primary Validation: This assay provides a quantitative measure of the transcriptional activity of NF-κB, serving as a robust primary screen.
Methodology: Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing multiple NF-κB response elements upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Pre-treatment: After 24 hours, pre-treat the transfected cells with various non-toxic concentrations of Cmpd-X and BAY 11-7082 for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated/stimulated controls.
-
Cell Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the dose-dependent inhibition and determine the IC50 value for each compound.
Protocol 3: Western Blot for IκBα Phosphorylation
Mechanistic Validation: This experiment directly interrogates the hypothesized mechanism of action: the inhibition of the IKK complex, which is measured by the level of its direct substrate, phosphorylated IκBα.[6]
Methodology: Immunoblotting
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.
-
Pre-treatment and Stimulation: Pre-treat cells with selected concentrations of Cmpd-X and BAY 11-7082 (e.g., at their IC50 and 5x IC50 from the reporter assay) for 1-2 hours.
-
Short-term Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for a short period (e.g., 15 minutes) to capture the peak of IκBα phosphorylation.
-
Protein Extraction: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensities using densitometry. Normalize the phospho-IκBα signal to the total IκBα signal to account for TNF-α-induced degradation.
Protocol 4: RT-qPCR for Downstream Target Genes
Functional Validation: This assay confirms that the observed inhibition of NF-κB signaling translates into a functional cellular outcome: the reduced expression of pro-inflammatory genes.[11][12]
Methodology: Reverse Transcription Quantitative PCR
-
Cell Treatment: Treat cells with Cmpd-X and BAY 11-7082, followed by TNF-α stimulation for a longer duration (e.g., 4-6 hours) to allow for robust gene transcription.[13]
-
RNA Extraction: Isolate total RNA from the cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., IL6, TNF) and a stable housekeeping gene (e.g., GAPDH, ACTB).[14]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should show a dose-dependent decrease in the expression of target genes in compound-treated cells compared to the TNF-α-only control.
Data Presentation and Comparative Analysis
Summarize all quantitative data in clear, concise tables to facilitate direct comparison between Cmpd-X and the reference compound, BAY 11-7082.
Table 1: Comparative Activity Profile of Cmpd-X and BAY 11-7082
| Parameter | Cmpd-X (Hypothetical Data) | BAY 11-7082 (Literature-based Data) | Assay Type |
| Cytotoxicity (CC50) | > 100 µM | ~45 µM | Resazurin Assay |
| NF-κB Inhibition (IC50) | 5.2 µM | 7.5 µM | Luciferase Reporter |
| p-IκBα Inhibition | Dose-dependent reduction | Dose-dependent reduction | Western Blot |
| IL-6 mRNA Reduction | Dose-dependent reduction | Dose-dependent reduction | RT-qPCR |
| Selectivity Index (CC50/IC50) | > 19.2 | ~6.0 | Calculated |
Interpretation of Results:
-
Potency: In this hypothetical scenario, Cmpd-X (IC50 = 5.2 µM) demonstrates slightly higher potency in inhibiting NF-κB transcriptional activity compared to BAY 11-7082 (IC50 = 7.5 µM).
-
Mechanism: The Western blot data would confirm that both compounds act, at least in part, by preventing the phosphorylation of IκBα, consistent with targeting the IKK complex or an upstream activator.
-
Functional Consequence: The RT-qPCR results validate that this mechanistic inhibition leads to the desired functional outcome—a reduction in pro-inflammatory gene expression.
-
Therapeutic Window: The Selectivity Index provides a crucial measure of the compound's therapeutic window. Cmpd-X's higher selectivity index (>19.2) suggests it is less cytotoxic at its effective concentration compared to BAY 11-7082, making it a more promising candidate for further development. It is also important to consider that BAY 11-7082 is known to have multiple targets, which may contribute to its lower selectivity index.[6][15]
Conclusion
This guide outlines a systematic, multi-assay approach to the cross-validation of a novel NF-κB inhibitor, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (Cmpd-X). By progressing from a broad functional screen to specific mechanistic and downstream assays, while concurrently monitoring for cytotoxicity, researchers can build a comprehensive and high-confidence profile of their compound. This rigorous, self-validating workflow is essential for making informed decisions in the drug discovery pipeline and ensures that claims of specific pathway inhibition are backed by robust, multi-faceted evidence.
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Comparative Selectivity Profiling of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and its Analogs in Kinase Inhibition
In the landscape of targeted therapeutics, particularly in oncology, the precise selectivity of a small molecule inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a comprehensive comparative analysis of the selectivity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a compound representative of a class of kinase inhibitors. Due to the limited public data on this specific molecule, we will use the well-characterized and structurally related B-Raf inhibitor, Vemurafenib (PLX4032) , as a primary exemplar to illustrate the principles and methodologies of selectivity profiling.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the experimental data, provide detailed protocols for assessing kinase selectivity, and compare the performance of Vemurafenib with other relevant B-Raf inhibitors, namely Dabrafenib and Encorafenib.
Introduction to B-Raf Inhibition and the Importance of Selectivity
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes like BRAF, is a hallmark of several cancers, including melanoma, colorectal cancer, and thyroid cancer. The most common of these mutations is the V600E substitution, which renders the B-Raf kinase constitutively active.
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and its analogs, such as Vemurafenib, are designed to inhibit this mutated B-Raf kinase, thereby blocking downstream signaling and inhibiting cancer cell growth. However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition of these other kinases can lead to unexpected toxicities and a narrowed therapeutic window. Therefore, a thorough understanding of an inhibitor's selectivity is paramount.
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// Edges GF -> RTK; RTK -> RAS; RAS -> BRAF [label=" Activates"]; BRAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> Transcription [label=" Phosphorylates"]; Transcription -> Proliferation [label=" Regulates"]; Vemurafenib -> BRAF [label=" Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; }
Figure 1: Simplified diagram of the MAPK signaling pathway highlighting the role of B-Raf(V600E) and the inhibitory action of Vemurafenib.Comparative Selectivity Profiles of B-Raf Inhibitors
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and quantifying its inhibitory activity (e.g., as IC50 or Ki values). The data below summarizes the selectivity of Vemurafenib, Dabrafenib, and Encorafenib against B-Raf(V600E) and a selection of key off-targets.
| Target Kinase | Vemurafenib (IC50, nM) | Dabrafenib (IC50, nM) | Encorafenib (IC50, nM) | Reference |
| B-Raf(V600E) | 31 | 0.8 | 0.35 | |
| B-Raf (wild-type) | 100 | 3.2 | 0.45 | |
| C-Raf | 48 | 5 | 0.3 | |
| SRC | >1000 | 380 | >1000 | |
| VEGFR2 | 140 | 180 | 1,800 | |
| p38α | 130 | 1,100 | >10,000 |
Analysis of Selectivity:
-
Potency: All three inhibitors are highly potent against the B-Raf(V600E) mutant. Encorafenib demonstrates the highest potency in biochemical assays.
-
B-Raf vs. C-Raf: Vemurafenib shows a modest selectivity for B-Raf over C-Raf, while Dabrafenib and Encorafenib are more equipotent against both. This has implications for potential paradoxical activation of the MAPK pathway in cells with wild-type B-Raf.
-
Off-Target Profile: Vemurafenib exhibits inhibitory activity against other kinases like VEGFR2 and p38α at concentrations not far above its B-Raf(V600E) IC50. Dabrafenib and Encorafenib generally display a cleaner off-target profile in this limited comparison, with higher IC50 values against the tested off-target kinases.
Experimental Protocols for Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. Below are representative protocols for both biochemical and cell-based assays.
Biochemical Kinase Selectivity Profiling (Kinome Scan)
This protocol describes a generalized approach for assessing the inhibitory activity of a compound against a large panel of kinases.
// Nodes start [label="Start: Compound Dilution Series", shape=ellipse, fillcolor="#F1F3F4"]; assay_plate [label="Prepare Assay Plate:\nKinase, Substrate, ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_compound [label="Add Compound Dilutions", fillcolor="#FBBC05"]; incubation [label="Incubate at Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_signal [label="Measure Kinase Activity\n(e.g., Luminescence, Fluorescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nCalculate IC50 Values", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Selectivity Profile", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> assay_plate; assay_plate -> add_compound; add_compound -> incubation; incubation -> read_signal; read_signal -> data_analysis; data_analysis -> end; }
Figure 2: A generalized workflow for a biochemical kinome scan experiment.Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., N-(5-chloro-2-phenoxyphenyl)methanesulfonamide) in a suitable solvent like DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the kinase, its specific substrate, and ATP at a concentration close to the Km for each kinase. Commercially available kinase assay platforms like those from Promega (e.g., ADP-Glo™) or PerkinElmer (e.g., LANCE® Ultra) provide optimized reagents and protocols.
-
Compound Addition: Transfer a small volume of the diluted compound to the assay wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. Measure the signal (e.g., luminescence, fluorescence) using a plate reader. The signal intensity is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Assay: Western Blotting for MAPK Pathway Inhibition
This protocol assesses the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation of downstream effectors.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a B-Raf(V600E) mutant cell line (e.g., A375 melanoma cells) to 70-80% confluency. Treat the cells with a dose-response of the inhibitor (e.g., 0-10 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. A potent and on-target inhibitor should show a dose-dependent decrease in the p-ERK/total ERK ratio.
Conclusion and Future Directions
The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization. While N-(5-chloro-2-phenoxyphenyl)methanesulfonamide represents a promising chemical scaffold, its detailed selectivity and performance against established drugs like Vemurafenib, Dabrafenib, and Encorafenib would need to be determined through rigorous experimental evaluation as outlined in this guide.
The comparative data presented here for known B-Raf inhibitors underscores the continuous effort in drug discovery to not only enhance potency but also to fine-tune selectivity to minimize off-target effects and improve patient outcomes. Future studies on novel compounds in this class should include broad kinome scanning, cellular mechanism-of-action studies, and in vivo safety and efficacy models to build a comprehensive understanding of their therapeutic potential.
References
-
Davies, H., Bignell, G.R., Cox, C. et al. Mutations of the BRAF gene in human cancer. Nature 417, 949–954 (2002). [Link]
-
Cantwell-Dorris, E. R., O'Leary, J. J., & Sheils, O. M. BRAF V600E: implications for carcinogenesis and molecular therapy. Molecular cancer therapeutics, 10(9), 1647–1657 (2011). [Link]
-
Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
-
King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., ... & Lorusso, P. M. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination has utility in proof of concept studies. PloS one, 8(7), e67583. [Link]
-
Stuart, D. D., Guzi, T. J., Eustace, B., Buckmelter, A. J., Greshock, J. D., Hare, B., ... & D'Angelo, N. (2015). A potent and selective RAF inhibitor. Cancer research, 75(15_Supplement), 3711-3711. [Link]
A Researcher's Guide to the In Vivo Validation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: A Comparative Analysis for Preclinical Anti-Inflammatory Efficacy
For researchers and drug development professionals, the journey from a promising chemical entity to a validated preclinical candidate is both complex and critical. This guide provides an in-depth, experience-driven comparison of the in vivo validation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a novel compound with putative anti-inflammatory properties. We will explore the rationale behind experimental design, compare its potential efficacy against established alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility.
While the precise molecular target of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is still under investigation, its structural alerts and preliminary in vitro data suggest a potential role in modulating key inflammatory pathways. This guide will therefore proceed under the working hypothesis that it acts as an inhibitor of pro-inflammatory signaling cascades, possibly involving transcription factors such as NF-κB.
Conceptual Framework: Positioning a Novel Anti-Inflammatory Agent
Before embarking on in vivo studies, it is crucial to establish a clear scientific rationale. Based on the known anti-inflammatory effects of structurally related compounds, we hypothesize that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide interferes with the signaling pathways that lead to the production of inflammatory mediators.[1] This positions it as a potential therapeutic for a range of inflammatory conditions.
Our primary objective is to design and execute in vivo experiments that not only confirm its anti-inflammatory activity but also provide a comparative assessment of its potency and efficacy against a standard-of-care non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin.
Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
The diagram below illustrates a plausible signaling pathway that may be targeted by N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. This pathway, initiated by an inflammatory stimulus, typically leads to the activation of the IKK complex, subsequent degradation of IκBα, and the nuclear translocation of NF-κB, which then drives the transcription of pro-inflammatory genes.
Caption: Hypothesized anti-inflammatory signaling pathway.
Comparative In Vivo Validation: A Head-to-Head Efficacy Study
To robustly assess the in vivo efficacy of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a well-established model of acute inflammation is required. The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible assay for evaluating the anti-inflammatory potential of novel compounds.[2][3]
Experimental Workflow
The following diagram outlines the key stages of the in vivo validation process, from animal acclimatization to data analysis.
Caption: Workflow for in vivo validation.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step guide for conducting the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar rats (180-220 g)
-
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
-
Animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (e.g., 10 mg/kg)
-
Group 3: N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (e.g., 30 mg/kg)
-
Group 4: Indomethacin (e.g., 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Performance Data
The following table presents hypothetical but plausible data from the carrageenan-induced paw edema study, comparing N-(5-chloro-2-phenoxyphenyl)methanesulfonamide with Indomethacin.
| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 3 hours | AUC of Edema (0-5 hours) |
| Vehicle Control | - | 0 | 1.25 ± 0.15 |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 10 | 35.2 ± 4.1 | 0.81 ± 0.11 |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 30 | 58.7 ± 5.3 | 0.52 ± 0.09 |
| Indomethacin | 10 | 65.4 ± 4.8 | 0.43 ± 0.07 |
Data are presented as mean ± SEM.
These illustrative results suggest that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide exhibits a dose-dependent anti-inflammatory effect, with the 30 mg/kg dose approaching the efficacy of the standard-of-care, Indomethacin.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
A comprehensive in vivo validation must integrate pharmacokinetic (PK) and pharmacodynamic (PD) analyses.[4][5][6] This allows for the correlation of drug exposure with its therapeutic effect, providing crucial information for dose selection and optimization.[6]
Pharmacokinetics (PK): This aspect of the study focuses on what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[4][6] A typical PK study would involve administering N-(5-chloro-2-phenoxyphenyl)methanesulfonamide to a cohort of animals and collecting blood samples at various time points to determine its concentration in the plasma. Key parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the drug.
Pharmacodynamics (PD): PD studies examine what the drug does to the body.[4] In the context of our anti-inflammatory compound, a PD biomarker could be the level of a pro-inflammatory cytokine, such as TNF-α or IL-6, in the inflamed tissue or plasma. By measuring these biomarkers at different time points after drug administration, a dose-response relationship can be established.
Integrating PK and PD data is essential for building a comprehensive understanding of a drug's in vivo behavior and for making informed decisions about its clinical development potential.[5]
Conclusion and Future Directions
This guide has outlined a robust framework for the in vivo validation of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide as a potential anti-inflammatory agent. The comparative approach, using a well-established animal model and a standard-of-care comparator, provides a rigorous assessment of its preclinical efficacy.
The hypothetical data presented herein suggest that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide warrants further investigation. Future studies should focus on:
-
Elucidating the precise molecular target and mechanism of action.
-
Evaluating its efficacy in chronic inflammation models. [7]
-
Conducting comprehensive toxicology and safety profiling.
-
Exploring its potential in other disease models where inflammation is a key component, such as inflammatory pain. [3][8]
By following a scientifically sound and methodologically rigorous approach, researchers can effectively validate the in vivo effects of novel compounds like N-(5-chloro-2-phenoxyphenyl)methanesulfonamide and pave the way for the development of new and improved anti-inflammatory therapies.
References
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. [Link]
-
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. National Institutes of Health. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
-
In vivo pharmacokinetics and pharmacodynamics models. Labtoo. [Link]
-
Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
Animal Models for Translational Pain Research. European Pain Federation. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [Link]
-
Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. ACS Publications. [Link]
-
Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. [Link]
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Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]
-
Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
-
An overview of animal models of pain: disease models and outcome measures. PubMed Central. [Link]
-
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Altasciences. [Link]
Sources
- 1. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtoo.com [labtoo.com]
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- 6. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
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- 8. iasp-pain.org [iasp-pain.org]
A Senior Application Scientist's Guide to Confirming On-Target Effects of Novel mPGES-1 Inhibitors
For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is fraught with challenges. A critical milestone in this process is unequivocally demonstrating that the molecule's biological effects are a direct consequence of its interaction with the intended target. This guide provides an in-depth, comparative analysis of methodologies for confirming the on-target effects of a novel microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, which we will refer to as Compound X, structurally analogous to N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] As a key mediator of inflammation, pain, and fever, and with its overexpression implicated in various cancers, mPGES-1 has emerged as a high-value therapeutic target.[1] Inhibiting mPGES-1 offers a more targeted anti-inflammatory strategy than non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, potentially mitigating the associated gastrointestinal and cardiovascular side effects.[2]
This guide will navigate the essential experimental workflows to build a robust data package for on-target validation of mPGES-1 inhibitors. We will compare the pharmacological approach using Compound X with genetic approaches, namely siRNA-mediated knockdown and CRISPR/Cas9-based gene knockout of the PTGES gene encoding mPGES-1.
The Central Hypothesis: Linking Target Engagement to Cellular Phenotype
The core principle of on-target validation is to establish a clear cause-and-effect relationship between the inhibitor's binding to its target and the observed biological outcome. For an mPGES-1 inhibitor, the primary on-target effect is the reduction of PGE2 production. The central hypothesis for our validation studies is:
Treatment of cells with Compound X will phenocopy the effects of genetic knockdown or knockout of mPGES-1, specifically a reduction in pro-inflammatory stimulus-induced PGE2 production.
To systematically address this, we will employ a multi-pronged approach encompassing biochemical, cellular, and genetic validation techniques.
Comparative Methodologies for On-Target Validation
A robust validation strategy relies on the convergence of evidence from multiple, independent methods. Here, we compare the use of our novel small molecule inhibitor (Compound X) with genetic tools that directly modulate the target protein.
| Methodology | Principle | Primary Readout | Advantages | Limitations |
| Compound X (Small Molecule Inhibitor) | Pharmacological inhibition of mPGES-1 enzyme activity. | Reduction in PGE2 levels. | Dose-dependent, reversible, high temporal resolution. | Potential for off-target effects.[3] |
| siRNA Knockdown | Post-transcriptional silencing of PTGES mRNA, leading to reduced mPGES-1 protein expression.[4][5] | Decreased mPGES-1 protein and reduced PGE2 levels. | Target-specific, relatively rapid implementation. | Incomplete knockdown, potential for off-target mRNA silencing, transient effect. |
| CRISPR/Cas9 Knockout | Permanent disruption of the PTGES gene, leading to complete loss of mPGES-1 protein expression.[6] | Ablation of mPGES-1 protein and PGE2 production. | Complete and permanent target ablation, highly specific. | Potential for off-target gene editing, cellular compensation mechanisms over time, more time-consuming to generate stable cell lines. |
Experimental Workflows and Protocols
To ensure scientific rigor, each experimental stage must be meticulously planned and executed. Below are detailed protocols for a comprehensive on-target validation workflow.
Workflow for On-Target Validation of an mPGES-1 Inhibitor
Caption: Experimental workflow for mPGES-1 inhibitor on-target validation.
Protocol 1: Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of mPGES-1 in a purified system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme.
-
Prostaglandin H2 (PGH2) substrate.
-
Assay buffer (e.g., potassium phosphate buffer with glutathione).
-
Compound X and a known mPGES-1 inhibitor (positive control).
Procedure:
-
Prepare serial dilutions of Compound X and the positive control inhibitor in DMSO.
-
In a 96-well plate, add the mPGES-1 enzyme to the assay buffer.
-
Add the diluted compounds to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding a stop solution (e.g., stannous chloride in methanol).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular PGE2 Production Assay
This assay assesses the ability of Compound X to inhibit PGE2 production in a cellular context, providing a measure of its cellular potency (EC50).
Objective: To compare the dose-dependent inhibition of IL-1β-induced PGE2 production by Compound X with the effects of PTGES siRNA and CRISPR knockout in A549 cells.
Materials:
-
A549 human lung carcinoma cells (known to express mPGES-1 upon stimulation).[2]
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Recombinant human Interleukin-1 beta (IL-1β).
-
Compound X.
-
PTGES-targeting siRNA and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
A549 PTGES knockout cell line (generated via CRISPR/Cas9).
-
PGE2 ELISA kit.
Procedure:
Part A: Compound X Treatment
-
Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with a serum-free medium and pre-treat the cells with serial dilutions of Compound X for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.
-
Collect the cell culture supernatant for PGE2 measurement by ELISA.
Part B: siRNA Transfection
-
Seed A549 cells in 24-well plates.
-
Transfect the cells with PTGES-targeting siRNA or a non-targeting control using Lipofectamine RNAiMAX according to the manufacturer's protocol.
-
After 48 hours, stimulate the cells with IL-1β for 24 hours.
-
Collect the supernatant for PGE2 ELISA and lyse the cells for Western blot analysis.
Part C: CRISPR Knockout Cells
-
Seed the A549 wild-type and PTGES knockout cells in 96-well plates.
-
Stimulate the cells with IL-1β for 24 hours.
-
Collect the supernatant for PGE2 ELISA.
Protocol 3: Western Blot Analysis for mPGES-1 Expression
This protocol verifies the reduction of mPGES-1 protein levels following siRNA knockdown or CRISPR knockout.
Objective: To confirm target engagement of the genetic methods by assessing mPGES-1 protein levels.
Materials:
-
Cell lysates from Protocol 2, Part B and C.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against mPGES-1.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-mPGES-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Biochemical and Cellular Potency of Compound X
| Parameter | Compound X | Positive Control Inhibitor |
| Biochemical IC50 (nM) | [Insert experimental value] | [Insert experimental value] |
| Cellular EC50 (nM) | [Insert experimental value] | [Insert experimental value] |
Table 2: Comparison of PGE2 Inhibition across Different Modalities
| Treatment Condition | PGE2 Concentration (pg/mL) | % Inhibition of IL-1β Response | mPGES-1 Protein Level (% of Control) |
| Vehicle Control (Unstimulated) | [Value] | N/A | 100% |
| Vehicle Control + IL-1β | [Value] | 0% | [Value] |
| Compound X (at 10x EC50) + IL-1β | [Value] | [Value] | Not directly affected |
| Non-targeting siRNA + IL-1β | [Value] | [Value] | ~100% |
| PTGES siRNA + IL-1β | [Value] | [Value] | [Value] |
| PTGES CRISPR KO + IL-1β | [Value] | [Value] | ~0% |
Interpreting the Results:
A strong case for on-target activity is made when the following conditions are met:
-
Potent Inhibition: Compound X demonstrates potent inhibition in both biochemical and cellular assays, with IC50 and EC50 values ideally in the nanomolar range.
-
Phenotypic Concordance: The maximal inhibition of PGE2 production achieved with Compound X is comparable to that observed with PTGES siRNA knockdown or CRISPR knockout.[4][6]
-
Target Engagement Confirmation: Western blotting confirms a significant reduction in mPGES-1 protein levels in the siRNA-treated and CRISPR knockout cells, validating that the observed phenotype in these arms is due to the intended genetic perturbation.
Visualizing the Prostaglandin E2 Synthesis Pathway
Understanding the mechanism of action requires a clear picture of the biochemical pathway being targeted.
Caption: The mPGES-1 pathway and points of inhibition.
Conclusion: Building a Self-Validating System for Drug Discovery
Confirming the on-target effects of a novel inhibitor is a cornerstone of preclinical drug development. By integrating biochemical assays, cellular functional assays, and orthogonal genetic methods, researchers can build a self-validating experimental system. The convergence of data from pharmacological inhibition with Compound X and genetic silencing of PTGES provides a high degree of confidence that the observed reduction in PGE2 is a direct result of on-target mPGES-1 engagement. This rigorous, multi-faceted approach not only validates the specific molecule but also reinforces the therapeutic hypothesis, paving the way for further development and, ultimately, clinical translation.
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Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Navigating the Landscape of Quantitative Proteomics: A Comparative Guide to TMT, SILAC, and Label-Free Methodologies
For Immediate Release
[CITY, STATE] – For researchers, scientists, and professionals in drug development, the precise quantification of protein expression is a cornerstone of impactful research. In the absence of publicly available data on the proteomics applications of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, this guide pivots to address a critical need within the scientific community: a clear, objective comparison of the leading quantitative proteomics workflows. This document, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ), offering the supporting experimental and logical frameworks necessary for informed decision-making in experimental design.
The Imperative of Quantitative Proteomics
Understanding complex biological processes and the mechanisms of disease necessitates the accurate measurement of changes in protein abundance. The three methodologies discussed herein—isobaric labeling (TMT), metabolic labeling (SILAC), and label-free approaches (LFQ)—represent the primary strategies employed in the field, each with a distinct set of advantages and inherent limitations that dictate their suitability for specific research questions.
Tandem Mass Tag (TMT) Labeling: High-Throughput Multiplexing
Tandem Mass Tag (TMT) technology is a powerful isobaric labeling method that allows for the simultaneous analysis of proteins from multiple samples.[1] The core principle of TMT lies in the chemical tagging of peptides from each sample with a unique reporter ion, which upon fragmentation in a mass spectrometer, allows for the relative quantification of proteins across all samples in a single run.[2][3]
The TMT Experimental Protocol
The TMT workflow is a multi-step process that demands precision at each stage to ensure data quality. It begins with the extraction and enzymatic digestion of proteins, followed by the covalent labeling of peptides with the TMT reagents.[4] All labeled samples are then pooled, fractionated to reduce complexity, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]
Caption: A generalized workflow for TMT-based quantitative proteomics.
A key advantage of TMT is its high multiplexing capability, allowing for the comparison of up to 18 samples simultaneously, which is particularly beneficial for studies involving multiple experimental conditions or time-course analyses.[5] However, researchers must be mindful of the potential for ratio compression, an analytical artifact that can underestimate true quantitative differences.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling technique that provides exceptional accuracy by integrating stable isotope-labeled amino acids directly into the proteome of living cells.[6] This in-vivo labeling strategy involves growing one cell population in "heavy" media and a control population in "light" media.
The SILAC Experimental Protocol
The SILAC workflow is characterized by an initial adaptation phase, where cells are cultured for a sufficient duration to ensure complete incorporation of the heavy amino acids. Following experimental treatment, the "heavy" and "light" cell populations are combined at the earliest possible stage, typically before cell lysis.[7][8] This early pooling is a critical self-validating step, as it minimizes downstream sample handling variability. The mixed protein sample is then digested and analyzed by LC-MS/MS.
Caption: A generalized workflow for SILAC-based quantitative proteomics.
The primary strength of SILAC lies in its high accuracy and precision.[9] However, its application is generally restricted to actively dividing cells in culture, making it unsuitable for tissues and certain biological fluids.
Label-Free Quantification (LFQ)
Label-Free Quantification (LFQ) stands as a cost-effective and straightforward alternative that circumvents the need for isotopic labels.[10] This method infers relative protein abundance by comparing the signal intensities of corresponding peptides or by counting the number of tandem mass spectra identified for a given protein across separate LC-MS/MS runs.[10][11]
The LFQ Experimental Protocol
The LFQ workflow is the most direct in terms of sample preparation, involving the separate digestion of each sample followed by individual analysis by LC-MS/MS.[10] The complexity of LFQ lies in the data analysis, which necessitates powerful computational algorithms to correct for variations in chromatographic retention time and signal intensity between runs.
Caption: A generalized workflow for Label-Free Quantification proteomics.
The primary appeal of LFQ is its universal applicability to any sample type and its cost-effectiveness.[10] However, it is inherently more susceptible to experimental variability and typically requires a greater number of technical replicates to achieve the statistical power of labeling methods.[10]
Comparative Analysis and Recommendations
The selection of a quantitative proteomics strategy is a critical decision that should be guided by the specific aims of the study.
| Feature | TMT | SILAC | LFQ |
| Principle | Isobaric Chemical Labeling | In-Vivo Metabolic Labeling | No Labeling |
| Multiplexing | High (up to 18-plex) | Low (typically 2-3 plex) | Theoretically Unlimited |
| Sample Compatibility | Cells, Tissues, Biofluids | Proliferating Cells | Universal |
| Accuracy & Precision | Good, but susceptible to ratio compression | Excellent | Good, but requires more replicates |
| Cost | High (reagents) | Moderate (specialized media) | Low |
| Workflow Complexity | High (labeling and fractionation) | Moderate (cell culture) | Low (sample prep), High (data analysis) |
-
TMT is the method of choice for studies requiring the comparison of multiple conditions, such as dose-response experiments or detailed time-course analyses, particularly in clinical proteomics.[8]
-
SILAC is unparalleled in accuracy for cell-based research where precise quantification of subtle changes is necessary.
-
LFQ offers a versatile and economical option for large-scale biomarker discovery and studies where labeling is impractical.
By understanding the fundamental principles and workflows of these core quantitative proteomics techniques, researchers can better design their experiments to generate high-quality, reproducible, and impactful data.
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Mass Spectrometry-Based Proteomics Analysis of Human Substantia Nigra From Parkinson's Disease Patients Identifies Multiple Pathways Potentially Involved in the Disease. (2020). Frontiers in Neurology. [Link]
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LFQRatio: A Normalization Method to Decipher Quantitative Proteome Changes in Microbial Coculture Systems. (2021). Journal of Proteome Research. [Link]
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Proteomics Workflow: Sample Prep to LC-MS Data Analysis. (2024). Technology Networks. [Link]
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Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. (2023). Journal of the American Chemical Society. [Link]
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iTRAQ Quantification Technology: Principles, Advantages, and Applications. (n.d.). MtoZ Biolabs. [Link]
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TMT-based quantitative proteomics reveals the targets of andrographolide on LPS-induced liver injury. (2022). Chinese Medicine. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the foundation of safe disposal. Based on the toxicological profiles of similar sulfonamides and chlorinated organic compounds, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide should be handled as a substance that is potentially:
-
Toxic if Swallowed: Many related compounds exhibit oral toxicity.[2][3]
-
An Irritant: Capable of causing skin and serious eye irritation.[1][4]
-
A Respiratory Tract Irritant: Inhalation of the dust or aerosolized forms may lead to respiratory discomfort.[1][4]
Given these potential risks, the primary objective of the disposal process is to prevent any contact with or release of the compound into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous materials.[5] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[6][7] |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide from the laboratory bench to its final, secure transfer.
Caption: Disposal workflow for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Experimental Protocol: Waste Segregation and Packaging
-
Segregation at the Source:
-
Solid Waste: Collect any solid N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible hazardous waste container.[8] This container should be made of a material that will not react with the chemical.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]
-
-
Primary Containment:
-
Labeling for Safety and Compliance:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "N-(5-chloro-2-phenoxyphenyl)methanesulfonamide"
-
The date of accumulation.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The name of the principal investigator or laboratory contact.
-
-
-
Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.[6]
-
-
Consolidation and Professional Disposal:
-
At regular intervals, or when the container is full, arrange for the transfer of the waste to your institution's central hazardous waste accumulation area.
-
The final disposal must be carried out by a licensed and reputable chemical waste disposal company. This ensures that the compound is handled and destroyed in compliance with all local, state, and federal regulations.[1] Incineration at a permitted hazardous waste facility is a common and effective method for the destruction of chlorinated organic compounds.[9]
-
Spill Management: Preparedness and Response
Accidents can happen, and a prepared response is key to mitigating any potential harm.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the solid material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
Once absorbed, carefully transfer the material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
Dispose of all cleanup materials as hazardous waste.[10]
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to these rigorous disposal procedures for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of environmental stewardship that are fundamental to the scientific community. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
